N-(2-Methoxyethyl)-2-nitroaniline
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-6-10-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNWVPIMZLTPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2-Methoxyethyl)-2-nitroaniline structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of N-(2-Methoxyethyl)-2-nitroaniline
This guide offers a comprehensive technical overview of N-(2-Methoxyethyl)-2-nitroaniline, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and a validated synthetic pathway. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction and Core Molecular Profile
N-(2-Methoxyethyl)-2-nitroaniline belongs to the class of N-substituted 2-nitroanilines, which are valuable precursors in the synthesis of a wide range of organic molecules, including dyes and potential pharmaceutical agents.[1] The molecule is characterized by a 2-nitroaniline core functionalized with a 2-methoxyethyl group on the amine nitrogen. This unique combination of a nucleophilic secondary amine and an electron-deficient aromatic ring makes it a versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems like benzimidazoles, which are prominent scaffolds in medicinal chemistry.[2][3]
The presence of the ortho-nitro group is critical; it strongly activates the aromatic ring towards nucleophilic attack, which is the cornerstone of its primary synthetic route.[2] The methoxyethyl substituent can also influence the pharmacokinetic properties, such as solubility and metabolic stability, of derivative compounds.[3]
Molecular Structure and Physicochemical Properties
The structural and identifying information for N-(2-Methoxyethyl)-2-nitroaniline is fundamental for its use in experimental settings.
Table 1: Core Molecular Data for N-(2-Methoxyethyl)-2-nitroaniline
| Identifier | Value | Reference |
| IUPAC Name | N-(2-Methoxyethyl)-2-nitroaniline | [4] |
| CAS Number | 56436-24-9 | [4] |
| Molecular Formula | C₉H₁₂N₂O₃ | [5] |
| Molecular Weight | 196.20 g/mol | [5] |
| SMILES String | COCCNc1c(=O)cccc1 | [4] |
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most efficient and common pathway for synthesizing N-(2-Methoxyethyl)-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction.[6] This mechanism is characteristic of aryl halides that are activated by potent electron-withdrawing groups, such as the nitro group (-NO₂).[7][8]
Reaction Mechanism: An Addition-Elimination Pathway
The SNAr synthesis proceeds via a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The reaction initiates with the attack of the nucleophilic amino group of 2-methoxyethylamine on the ipso-carbon (the carbon atom bonded to the leaving group) of a 2-halonitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. This carbon is highly electron-deficient due to the strong inductive and resonance effects of the ortho-nitro group.[1] This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8] The negative charge is effectively delocalized across the aromatic ring and onto the oxygen atoms of the nitro group, which stabilizes this transient species.[7]
-
Elimination and Aromaticity Restoration: In the second, typically rapid step, the leaving group (e.g., fluoride or chloride ion) is eliminated from the Meisenheimer complex.[1] This expulsion restores the aromaticity of the benzene ring, yielding the final product, N-(2-Methoxyethyl)-2-nitroaniline.
Rationale for Reagent Selection
-
Aryl Halide (Substrate): Both 1-fluoro-2-nitrobenzene and 1-chloro-2-nitrobenzene are viable starting materials.[6] However, the C-F bond is highly polarized, and fluoride is a poor leaving group in SN2 reactions but an excellent one in SNAr. The rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.[8] Consequently, 2-fluoronitrobenzene is generally more reactive and often allows for milder reaction conditions and shorter reaction times compared to its chloro-analogue.[9][10]
-
Nucleophile: 2-methoxyethylamine serves as the nitrogen nucleophile, providing the N-(2-methoxyethyl) side chain.
-
Base: A base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is essential.[6][9] Its primary role is to act as a scavenger for the hydrohalic acid (HF or HCl) that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the preferred media for SNAr reactions.[1][9] These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, thus preserving its nucleophilicity.
Experimental Protocol and Workflow
The following is a representative laboratory protocol for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline, adapted from established methodologies for related compounds.[3][9]
Detailed Synthesis Methodology
Materials:
-
1-Fluoro-2-nitrobenzene (1.0 eq)
-
2-Methoxyethylamine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Nucleophile Addition: Slowly add 2-methoxyethylamine (1.2 eq) to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Maintain this temperature and stir for 2-8 hours.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure N-(2-Methoxyethyl)-2-nitroaniline.[1][11]
Visualization of Synthesis Workflow
The overall process from starting materials to the final, purified product can be summarized in the following workflow diagram.
Caption: A typical workflow for the synthesis and purification of N-(2-Methoxyethyl)-2-nitroaniline.
Data Presentation and Product Characterization
Successful synthesis must be validated through rigorous analysis. The following tables summarize key reaction parameters and the expected spectroscopic data for structural confirmation.
Table 2: Summary of Typical SNAr Reaction Parameters
| Parameter | Condition for 2-Fluoronitrobenzene | Condition for 2-Chloronitrobenzene | Rationale |
| Molar Ratio (Ar-X:Amine:Base) | 1 : 1.2 : 2 | 1 : 1.2 : 2 | Excess amine drives the reaction; base neutralizes acid by-product.[9] |
| Typical Solvent | DMF, DMSO | DMF, DMSO | Polar aprotic solvent stabilizes the charged intermediate.[9] |
| Reaction Temperature (°C) | 60 - 100 | 80 - 120 | Higher reactivity of the fluoride substrate allows for lower temperatures.[9] |
| Typical Reaction Time (h) | 2 - 8 | 4 - 12 | Faster reaction kinetics with the more activated fluoro-substrate.[9] |
| Reported Yield Range (%) | 85 - 95 | 75 - 90 | Generally higher efficiency with 2-fluoronitrobenzene.[9] |
Table 3: Predicted Spectroscopic Data for N-(2-Methoxyethyl)-2-nitroaniline
While direct experimental spectra are not widely published, data can be reliably predicted based on the analysis of closely related N-substituted nitroanilines.[12] Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound.[13]
| Technique | Feature | Expected Observation | Functional Group Assignment |
| FT-IR | Wavenumber (cm⁻¹) | 3350 - 3400 (Medium) | N-H Stretch (Secondary Amine) |
| 2850 - 2980 (Medium-Strong) | C-H Stretch (Aliphatic) | ||
| 1500 - 1530 (Strong) | Asymmetric NO₂ Stretch | ||
| 1330 - 1370 (Strong) | Symmetric NO₂ Stretch | ||
| 1050 - 1150 (Strong) | C-O-C Stretch (Ether) | ||
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.1 (d) | Aromatic H ortho to -NO₂ |
| ~7.4 (t) | Aromatic H para to -NO₂ | ||
| ~6.6-6.8 (m) | Aromatic H's ortho/para to -NH | ||
| ~3.6 (t) | -CH₂-O- | ||
| ~3.4 (q) | -NH-CH₂- | ||
| ~3.3 (s) | -O-CH₃ | ||
| Mass Spec. (EI-MS) | m/z | 196 | Molecular Ion [M]⁺ |
Applications and Further Reactions
N-(2-Methoxyethyl)-2-nitroaniline is primarily used as an intermediate.[4] Its bifunctional nature allows for further chemical transformations. A key application is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad range of pharmacological activities.[3] This typically involves the reductive cyclization of the 2-nitroaniline derivative, where the nitro group is reduced to an amine, which then condenses with an aldehyde or carboxylic acid to form the imidazole ring.[3]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable.
-
Handling: This procedure should be performed in a well-ventilated chemical fume hood.[2][14] The starting materials, particularly 2-halonitrobenzenes, are toxic and irritants.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a lab coat.[14]
-
Storage: Store N-(2-Methoxyethyl)-2-nitroaniline and its precursors in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[14] Keep containers tightly sealed when not in use.
References
- BenchChem. (2025). Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview.
- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Ethyl-2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (2021). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
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Synthesis of N-Substituted-2-Nitroanilines: A Comprehensive Technical Guide
Introduction & Strategic Importance
N-substituted-2-nitroanilines are indispensable scaffolds in medicinal chemistry, materials science, and the development of agricultural chemicals[1]. They serve as the primary foundational precursors for synthesizing biologically active nitrogen heterocycles, including benzimidazoles, quinoxalines, and isoalloxazines[2]. The precise positioning of the highly electron-withdrawing ortho-nitro group significantly alters the physicochemical properties of the molecule, reducing the basicity of the adjacent amine while activating the aromatic ring for specific transformations[3].
Because the reactivity of the amine and the stability of the intermediate complexes vary drastically based on the chosen substituents, researchers must employ tailored synthetic strategies to achieve high yields, purity, and scalability.
Mechanistic Pathways for C-N Bond Formation
The synthesis of N-substituted-2-nitroanilines fundamentally relies on constructing a robust C-N bond between an aromatic ring and an amine. The optimal methodology is dictated by the electronic nature of the starting materials, the degree of steric hindrance, and the specific leaving group present on the nitrobenzene precursor.
Nucleophilic Aromatic Substitution (SNAr)
The most scalable and atom-economical route is the SNAr reaction of 2-halonitrobenzenes (typically fluoride or chloride) with primary or secondary amines[4]. The powerful electron-withdrawing effect of the nitro group activates the ortho position, facilitating nucleophilic attack to form a transient Meisenheimer σ-complex, followed by the rapid elimination of the halide[2].
While traditional methods utilizing potassium carbonate (K₂CO₃) or potassium fluoride (KF) often require harsh conditions (120–180 °C) and prolonged reaction times, the introduction of non-nucleophilic bicyclic amidines has revolutionized this approach[2]. Specifically, 2 forms a charge-transfer complex with the amine, significantly accelerating the nucleophilic attack at moderate temperatures (80 °C) and reducing reaction times to under an hour, yielding products in 79–92% efficiency[2].
Transition-Metal Catalyzed Cross-Coupling
When utilizing 2-bromonitrobenzene or sterically hindered/unreactive amines, the SNAr pathway becomes inefficient[5]. In these scenarios, Palladium-catalyzed 5 is the method of choice[5]. This catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, base-mediated deprotonation, and subsequent reductive elimination to yield the N-substituted product[5].
Alternatively, 6 offers a mild, oxidative C-N bond formation strategy using aryl boronic acids and 2-nitroanilines, typically catalyzed by Copper or Nickel systems under ambient, open-air conditions[6].
Deoxygenative C-N Coupling (Emerging)
Recent advancements have introduced transition-metal-free deoxygenative amination[7]. Reagents such as 7 can mediate the direct coupling of nitroarenes with boronic acids[7]. This method leverages tricoordinate phosphorus reagents as oxygen-atom acceptors, completely bypassing the need for pre-functionalized halogenated starting materials[7].
Comparative Analysis of Synthetic Strategies
To guide experimental design, the following table summarizes the quantitative and qualitative parameters of the primary synthetic routes.
| Synthesis Method | Primary Substrates | Reagents / Catalysts | Typical Temp (°C) | Yield Range | Key Advantage |
| SNAr (DBU-mediated) | 2-Chloro/Fluoronitrobenzene + Amine | DBU (Base) | 80 | 79% - 92% | Fast, metal-free, high yield for activated halides. |
| SNAr (Classical) | 2-Chloronitrobenzene + Amine | K₂CO₃, DMF | 120 - 150 | 50% - 80% | Cheap reagents, highly scalable for industry. |
| Buchwald-Hartwig | 2-Bromo/Iodonitrobenzene + Amine | Pd₂(dba)₃, Ligand, Base | 80 - 110 | 60% - 95% | Excellent for sterically hindered or unreactive amines. |
| Chan-Lam Coupling | 2-Nitroaniline + Aryl Boronic Acid | Ni or Cu catalyst, O₂ | Ambient - 60 | 50% - 85% | Mild conditions, utilizes stable boronic acids. |
| Deoxygenative Coupling | Nitroarene + Aryl Boronic Acid | PEt₃ | 120 | 40% - 78% | Direct use of nitroarenes without halide leaving groups. |
Visualizing the Workflows
Caption: Logical pathways for C-N bond formation in 2-nitroanilines.
Caption: Step-by-step experimental workflow for DBU-mediated SNAr.
Experimental Protocols
The following self-validating protocols are designed to ensure high reproducibility and mechanistic integrity.
Protocol A: DBU-Mediated SNAr Synthesis
Rationale: DBU acts as an excellent non-nucleophilic base, preventing unwanted side reactions while activating the amine via a charge-transfer complex[2].
-
Preparation: In a round-bottom flask, combine 2-chloronitrobenzene (1.0 mmol) and the substituted amine (1.2 mmol)[2].
-
Activation: Add DBU (1.5 mmol). The reaction can often be run neat or in a minimal amount of polar aprotic solvent (e.g., DMF or acetonitrile)[2].
-
Heating: Stir the mixture at 80 °C for 1 hour. Monitor the consumption of 2-chloronitrobenzene via Thin-Layer Chromatography (TLC). The formation of a highly colored (orange to red) product indicates the generation of the N-substituted-2-nitroaniline[2].
-
Quenching & Workup: Cool the mixture to room temperature and pour into ice-cold water. The spontaneous decomposition of the intermediate σ-complex eliminates the chloride ion, forming DBU·HCl[2]. Because DBU·HCl is highly water-soluble, it is easily removed in the aqueous phase, making this a self-purifying step[2].
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization from ethanol[1].
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Rationale: For 2-bromonitrobenzenes, oxidative addition to Pd(0) is facile[5]. The use of a bidentate or electron-rich phosphine ligand facilitates reductive elimination and prevents catalyst deactivation by the nitro group[5].
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 2-bromonitrobenzene (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), an appropriate phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol), and Cs₂CO₃ (1.5 mmol)[5].
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe[5].
-
Reaction: Seal the tube and heat at 100 °C for 12–16 hours. Monitor by GC-MS or TLC[5].
-
Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the inorganic salts and palladium catalyst[5].
-
Purification: Concentrate the filtrate and purify via flash column chromatography to yield the pure N-substituted-2-nitroaniline[5].
Conclusion
The synthesis of N-substituted-2-nitroanilines requires a nuanced understanding of the electronic and steric properties of the starting materials. While the DBU-mediated SNAr reaction remains the gold standard for activated chloro- and fluoro-nitrobenzenes due to its operational simplicity and metal-free nature, transition-metal catalysis provides indispensable alternative routes for challenging substrates. By matching the mechanistic pathway to the specific substrate profile, researchers can achieve highly efficient, scalable, and reproducible syntheses.
References
-
Title: An Improved Synthesis of N-Substituted-2-nitroanilines | Source: Synthetic Communications (Taylor & Francis) | URL: 2
-
Title: N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery | Source: Benchchem | URL: 1
-
Title: A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines | Source: Benchchem | URL: 3
-
Title: PEt3-Mediated Deoxygenative C–N Coupling of Nitroarenes and Boronic Acids | Source: Tetrahedron (PMC / NIH) | URL: 7
-
Title: Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates | Source: The Journal of Organic Chemistry (ACS Publications) | URL: 5
-
Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions | Source: RSC Advances (ResearchGate) | URL: 6
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- 7. PEt3-Mediated Deoxygenative C–N Coupling of Nitroarenes and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety Data Sheet for N-(2-Methoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Author's Note: As a Senior Application Scientist, it is imperative to begin this guide with a critical note on data availability. Direct and comprehensive toxicological and safety data for N-(2-Methoxyethyl)-2-nitroaniline (CAS No. 56436-24-9) is not extensively published.[1] This is not uncommon for novel or specialized chemical intermediates. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, including the parent compound 2-nitroaniline, and N-alkylated-2-nitroanilines. This structure-activity relationship (SAR) approach is a cornerstone of chemical safety assessment, allowing us to anticipate potential hazards and establish robust safety protocols. The ethoxyethyl group on the amine may alter the absorption, distribution, metabolism, and excretion (ADME) properties and toxicological profile compared to its analogs; thus, the guidance herein should be interpreted with scientific prudence and used to inform, not replace, a thorough risk assessment for its specific application.[1]
Compound Identification and Physicochemical Properties
N-(2-Methoxyethyl)-2-nitroaniline is an aromatic compound featuring a nitro group positioned ortho to a methoxyethyl-substituted amino group on a benzene ring.[2] This substitution pattern dictates its chemical reactivity and potential biological activity, making it a valuable intermediate in synthetic chemistry.
Table 1: Core Molecular Data for N-(2-Methoxyethyl)-2-nitroaniline and Key Analogs
| Identifier | Value (N-(2-Methoxyethyl)-2-nitroaniline) | Value (Analog: N-Methyl-2-nitroaniline) | Value (Analog: 2-Nitroaniline) |
| IUPAC Name | N-(2-Methoxyethyl)-2-nitroaniline | N-Methyl-2-nitroaniline | 2-Nitroaniline |
| CAS Number | 56436-24-9[3][4] | 612-28-2[5][6] | 88-74-4 |
| Molecular Formula | C₉H₁₂N₂O₃[4] | C₇H₈N₂O₂[6] | C₆H₆N₂O₂ |
| Molecular Weight | 196.20 g/mol [4] | 152.16 g/mol [5] | 138.13 g/mol |
| Appearance | Not specified (often yellow/orange crystals for analogs)[7] | - | Yellow-orange crystals[7] |
| Melting Point | Not specified | 35-38 °C | 74 °C[8] |
| Boiling Point | Not specified | 251 °C | 284 °C[8] |
| Flash Point | Not specified | 112 °C[5] | 167 °C[8] |
| Water Solubility | Not specified (likely low, but analogs are soluble)[5][8] | Soluble[5] | 1.47 g/L at 20 °C[8] |
Hazard Identification and GHS Classification: A Synthesized Profile
By analyzing the safety data for closely related nitroanilines, we can construct a probable hazard profile for N-(2-Methoxyethyl)-2-nitroaniline. The primary hazards associated with this class of compounds are acute toxicity via multiple routes of exposure and the potential for target organ damage with repeated exposure.[5][9]
Globally Harmonized System (GHS) Classification (Predicted)
-
Pictograms:
-
Hazard Statements:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. [9] This is a consistent and critical warning across all primary analogs.[5][6][9]
-
H373: May cause damage to organs through prolonged or repeated exposure. [5][9] The primary target organs are often cited as the blood (leading to methemoglobinemia), liver, and blood-forming organs.[7][11]
-
H412: Harmful to aquatic life with long lasting effects. [9]
-
-
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5][9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[5][6]
-
Toxicological Profile: Understanding the Core Risks
The toxicity of nitroanilines is a significant concern for researchers. The primary mechanism of systemic toxicity is the induction of methemoglobinemia.[7][14]
-
Acute Toxicity: Analogs are classified as toxic or fatal if swallowed, inhaled, or in contact with skin.[5][11] The nitro group can be metabolized, leading to oxidative stress on red blood cells. This converts hemoglobin to methemoglobin, which cannot effectively transport oxygen, resulting in cyanosis (a bluish discoloration of the skin).[7][14] Other acute symptoms may include headache, weakness, dizziness, and rapid heart rate.[7]
-
Chronic Exposure: Prolonged or repeated exposure may lead to damage to the liver and blood-forming organs.[7][11] There is a danger of cumulative effects with some related compounds.[7]
-
Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[6][7][12] The substance can be readily absorbed through the skin, contributing to systemic toxicity.[7]
Experimental Protocols: Safe Handling and Emergency Procedures
A self-validating system of safety protocols is essential. Every step is designed to minimize exposure and provide a clear, rehearsed response to incidents.
Standard Laboratory Handling Protocol
This workflow must be conducted in a designated area, ideally within a certified chemical fume hood.
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for Safe Handling of N-(2-Methoxyethyl)-2-nitroaniline.
Step-by-Step Methodology:
-
Risk Assessment: Before any work begins, review this guide and any institutional chemical safety protocols. Ensure the location of safety showers and eyewash stations is known.[15][16]
-
Engineering Controls: All handling of solid or dissolved N-(2-Methoxyethyl)-2-nitroaniline must occur in a well-ventilated area, preferably a chemical fume hood.[7][15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][14]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., Nitrile, Neoprene).[15] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[15]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[15][17]
-
-
Handling Practices: Avoid generating dust.[7][15] Minimize all contact with the substance.[15] Do not eat, drink, or smoke in the laboratory.[6][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15] Keep containers tightly closed and store in a locked poison room or cabinet.[6][7]
Emergency First Aid Measures
Immediate and correct first aid is critical. Effects may be delayed.[7]
Table 2: First Aid Protocols
| Exposure Route | Protocol | Causality & Rationale |
| Inhalation | 1. Immediately remove the person to fresh air.[7][13] 2. If breathing is difficult, administer oxygen.[7] 3. If breathing has stopped, provide artificial respiration (do NOT use mouth-to-mouth).[7] 4. Seek immediate medical attention.[7][13] | Rapid removal from the contaminated atmosphere is paramount. Oxygen administration counteracts potential methemoglobinemia. Avoiding mouth-to-mouth prevents rescuer exposure. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[5] 2. Flush skin with plenty of soap and water for at least 15 minutes.[6][7] 3. Seek immediate medical attention.[7] | Prompt and thorough washing is required to decontaminate the skin and minimize percutaneous absorption, which is a significant route of toxic exposure for this class of compounds. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do.[6] 3. Seek immediate medical attention.[6][7] | Extensive irrigation is necessary to dilute and remove the chemical to prevent serious eye damage. |
| Ingestion | 1. Do NOT induce vomiting.[7] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[7] 3. Seek immediate medical attention.[6][7] | Inducing vomiting can cause further damage to the esophagus and poses an aspiration risk. Rinsing and dilution can help mitigate immediate irritation in the mouth and throat. |
Note to Physician: For cases of significant exposure, consider methemoglobinemia. Treatment with methylene blue may be indicated.[7]
Spill Management Protocol
A rapid, controlled response is necessary to prevent the spread of contamination and exposure.
Mandatory Visualization: Chemical Spill Response
Caption: Emergency Response Workflow for a Chemical Spill.
Step-by-Step Methodology:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust.[15] For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.[15]
-
Collect: Place the contained material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with local, regional, and national regulations.[11][13]
References
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- Safety data sheet for N-Methyl-2-nitroaniline CAS:612-28-2. CPAchem.
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- N-(2-Methoxyethyl)-2-nitroaniline Product Page. SynHet.
- SAFETY DATA SHEET for 4-Methoxy-2-nitroaniline. Fisher Scientific.
- N-(2-methoxyethyl)aniline Safety and Hazards. PubChem, NIH.
- N-(2-Methoxyethyl)-2-nitroaniline Product Page. BLDpharm.
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- Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Cole-Parmer.
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- SAFETY DATA SHEET for N-Ethyl-2-nitroaniline. Fisher Scientific.
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- Safety D
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N-(2-Methoxyethyl)-2-nitroaniline: A Versatile Scaffold in Medicinal Chemistry and Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, N-(2-Methoxyethyl)-2-nitroaniline (CAS 56436-24-9) has emerged as a highly functionalized, bifunctional building block. Characterized by a rigid ortho-nitroaniline core and a flexible, heteroatom-containing aliphatic chain, this compound serves as a critical intermediate for synthesizing diverse heterocyclic libraries.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond theoretical chemistry. Here, we will dissect the mechanistic causality behind its synthesis, detail self-validating experimental protocols, and explore its downstream applications in developing benzimidazole-based therapeutics and hypoxia-activated prodrugs.
Structural Rationale and Physicochemical Properties
The architectural design of N-(2-Methoxyethyl)-2-nitroaniline is highly deliberate for medicinal chemistry applications[1]:
-
The Methoxyethyl Chain: Unlike highly lipophilic, unbranched alkyl chains, the inclusion of an ether oxygen acts as a crucial hydrogen bond acceptor. This modification improves the aqueous solubility of downstream drug candidates and favorably modulates the topological polar surface area (tPSA), optimizing the molecule for oral bioavailability.
-
The Ortho-Nitro Group: Synthetically, the nitro group is strongly electron-withdrawing, which activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, it serves as a "masked" amine. Upon reduction, it yields 1-N-(2-methoxyethyl)benzene-1,2-diamine (CAS 56436-25-0), a premier precursor for cyclization into biologically active heterocycles[2].
Synthetic Methodologies: Self-Validating Protocols
Achieving high purity and yield requires a deep understanding of the mechanistic pitfalls inherent in each synthetic step. The following protocols are designed as self-validating systems to ensure experimental integrity.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Causality: We utilize 2-fluoronitrobenzene as the starting material. The highly electronegative fluorine atom, coupled with the electron-withdrawing ortho-nitro group, creates a highly electrophilic ipso-carbon. Fluoride acts as an excellent leaving group, driving the SNAr reaction forward when attacked by 2-methoxyethylamine.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-fluoronitrobenzene in a polar aprotic solvent (e.g., anhydrous DMF or DMSO, 5 mL/mmol). Insight: Polar aprotic solvents stabilize the anionic Meisenheimer complex intermediate, accelerating the reaction rate.
-
Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated hydrofluoric acid (HF). Failing to scavenge HF will result in the protonation of the 2-methoxyethylamine nucleophile, prematurely halting the reaction.
-
Nucleophile Addition: Dropwise add 1.2 equivalents of 2-methoxyethylamine at 0°C to control the initial exothermic burst. Gradually elevate the temperature to 60°C and stir for 4–6 hours.
-
Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material is a pale yellow liquid, whereas the product forms a distinct, bright orange/yellow spot due to the extended conjugation of the substituted nitroaniline system. Complete conversion is verified via LC-MS, looking for the [M+H]⁺ peak at m/z 197.1[3].
Protocol 2: Chemoselective Reduction to the 1,2-Diamine
Mechanistic Causality: To utilize the scaffold for heterocyclic synthesis, the nitro group must be reduced to an amine[2]. The choice of reducing agent is strictly dictated by the presence of other functional groups (e.g., halogens in derivatives like 5-bromo-N-(2-methoxyethyl)-2-nitroaniline)[1].
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Setup: Dissolve the purified N-(2-Methoxyethyl)-2-nitroaniline in absolute ethanol (10 mL/mmol).
-
Catalyst Addition: Add 10% Pd/C (0.1 equivalents by weight). Causality: Palladium facilitates the homolytic cleavage of H₂ gas, allowing stepwise electron and proton transfer to the nitro group without cleaving the delicate methoxy ether linkage.
-
Reaction: Purge the reaction vessel with N₂ gas three times to remove oxygen, then introduce H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.
-
Self-Validation System: The reaction is visually self-validating. The bright yellow/orange color of the nitroaniline solution will completely dissipate into a colorless or pale brown solution upon successful reduction to the diamine. Filter through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst before concentration.
Quantitative Data: Comparative Reduction Strategies
When working with halogenated derivatives of this scaffold, Pd/C will cause unwanted dehalogenation. The table below summarizes alternative, field-proven reduction strategies.
| Method | Reagents / Conditions | Chemoselectivity Profile | Typical Yield | Reaction Time |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C, EtOH, RT | Low (Cleaves halogens like Br, I) | >95% | 4-12 h |
| Metal-Mediated (Béchamp) | Fe powder, NH₄Cl, EtOH/H₂O, 80°C | High (Halogen-tolerant) | 85-90% | 2-6 h |
| Stannous Chloride | SnCl₂·2H₂O, EtOAc or EtOH, 70°C | High (Halogen-tolerant) | 80-85% | 4-8 h |
Applications in Medicinal Chemistry and Drug Development
Precursor to Benzimidazole Scaffolds
The primary utility of N-(2-Methoxyethyl)-2-nitroaniline lies in its reduced diamine form, which readily undergoes condensation with aldehydes (followed by oxidative cyclization) to form 1-(2-methoxyethyl)-1H-benzo[d]imidazoles. These scaffolds are ubiquitous in pharmacology, acting as kinase inhibitors and GPCR antagonists. The methoxyethyl tail is specifically designed to project into the solvent-exposed regions of target proteins, improving the pharmacokinetic profile without disrupting critical pharmacophore binding within the active site.
Synthetic workflow from starting materials to benzimidazole derivatives.
Hypoxia-Activated Prodrugs (HAPs)
Beyond acting as a passive building block, the nitroaniline motif itself possesses direct therapeutic potential. In solid tumors characterized by severe hypoxia (low oxygen), the nitro group can undergo selective enzymatic bioreduction by overexpressed nitroreductases[1]. This process generates highly reactive hydroxylamine intermediates that covalently bind to DNA or cellular proteins, inducing targeted apoptosis while sparing normoxic, healthy tissues.
Mechanism of hypoxia-targeted bioreduction for nitroaniline prodrugs.
Analytical Characterization Standards
To ensure the integrity of N-(2-Methoxyethyl)-2-nitroaniline for downstream synthesis, rigorous analytical validation is required[3]:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight (Exact Mass: 196.08 Da). The[M+H]⁺ peak must appear at m/z 197.1.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Critical for verifying the methoxyethyl chain. Look for a distinct singlet around 3.3–3.4 ppm (integrating to 3H) for the terminal methoxy group, and two multiplets around 3.4–3.6 ppm for the methylene protons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of the nitro group with strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, alongside a secondary amine N-H stretch near 3300 cm⁻¹.
Conclusion
N-(2-Methoxyethyl)-2-nitroaniline is a highly versatile, bifunctional scaffold. By mastering the mechanistic nuances of its synthesis and reactivity—particularly the chemoselective reduction of its nitro group—medicinal chemists can leverage this compound to construct complex, highly soluble heterocyclic libraries and engineer targeted, hypoxia-activated prodrug therapies.
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- Santa Cruz Biotechnology (SCBT).1-N-(2-methoxyethyl)benzene-1,2-diamine | CAS 56436-25-0.
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An In-depth Technical Guide to the Safe Handling and Management of N-(2-Methoxyethyl)-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive, peer-reviewed safety and toxicological data for N-(2-Methoxyethyl)-2-nitroaniline (CAS No. 56436-24-9) was publicly available at the time of this guide's creation.[1] The following procedural guidance is synthesized from the Safety Data Sheets (SDS) and toxicological profiles of structurally analogous compounds, including N-methyl-2-nitroaniline, 2-nitroaniline, and other nitroaniline derivatives.[1][2] This information is intended for guidance and hazard identification. It is not a substitute for a manufacturer-provided SDS for the specific chemical in use. All personnel must consult the official SDS and adhere to all local, regional, and national regulations before handling, storing, or disposing of this chemical.[2]
Chemical Identification and Physicochemical Properties
N-(2-Methoxyethyl)-2-nitroaniline is an aromatic amine derivative.[3][4] Its structure, featuring a nitro group ortho to a substituted amino group on a benzene ring, is crucial for understanding its reactivity and potential hazards.[4] The electron-withdrawing nature of the nitro group significantly influences the chemical's properties. While extensive experimental data is limited, the following table summarizes its known and predicted physicochemical characteristics, which are vital for designing experimental setups and safety protocols.[3]
| Property | Value | Data Type | Source |
| IUPAC Name | N-(2-methoxyethyl)-2-nitroaniline | --- | [5] |
| CAS Number | 56436-24-9 | --- | [5] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | --- | [4] |
| Molecular Weight | 210.23 g/mol | Calculated | [4] |
| Appearance | Solid (inferred from analogs) | --- | [6] |
| Boiling Point | 144-144.5 °C at 1 Torr | Experimental | [3][4] |
| Predicted Density | 1.190 ± 0.06 g/cm³ | Predicted | [3][4] |
| Predicted pKa | 0.25 ± 0.50 | Predicted | [3] |
Hazard Identification and Classification
Based on the classification of its close structural analogs, N-(2-Methoxyethyl)-2-nitroaniline should be treated as a hazardous substance with significant acute toxicity via multiple exposure routes. The primary hazards are associated with its potential to be toxic if swallowed, in contact with skin, or inhaled.[6][7][8] Furthermore, prolonged or repeated exposure may cause organ damage.[7][8]
The rationale behind this high degree of caution stems from the known toxicology of nitroaniline compounds. These substances can be readily absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin), weakness, dizziness, and in severe cases, death.[9]
The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS), derived from N-methyl-2-nitroaniline.[6][7]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 2 / 3 | H301: Toxic if swallowed |
| Acute Dermal Toxicity | Category 1 / 3 | H311: Toxic in contact with skin |
| Acute Inhalation Toxicity | Category 2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Hazard Pictograms:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The primary line of defense is engineering controls, designed to contain the chemical at its source. PPE serves as the essential final barrier between the researcher and the substance.
Engineering Controls: The Rationale
-
Chemical Fume Hood: All handling of N-(2-Methoxyethyl)-2-nitroaniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2][9] This is non-negotiable. The high acute inhalation toxicity of analogous compounds means that even trace amounts of dust or vapor can be fatal.[6][7] A fume hood provides constant airflow to capture and exhaust these contaminants away from the user's breathing zone.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10] Eyewash stations and safety showers must be located in close proximity to the workstation for immediate emergency use.[6]
Personal Protective Equipment (PPE): A Self-Validating System
Appropriate PPE must be worn at all times when handling this compound.[10] The selection of PPE should be based on a thorough risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield.[10] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne dust particles. A face shield offers an additional layer of protection.[10][11] |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] | Nitroanilines are readily absorbed through the skin.[9] Gloves must be inspected for integrity before each use. Double-gloving is recommended. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly after removal.[11][12] |
| Skin (Body) | Chemical-resistant lab coat or coveralls. | A fully fastened lab coat prevents direct contact with the skin. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are necessary.[10][12] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is required when working outside a fume hood or when dust generation is unavoidable.[9][10][12] The type (e.g., N95 dust mask, half-mask with particulate filters) must be selected based on the potential exposure concentration.[11] |
| Feet | Closed-toe shoes.[10] | Protects feet from potential spills. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain chemical integrity.
Handling
-
Avoid Formation of Dust and Aerosols: Minimize any actions that could generate dust, such as vigorous scraping or shaking of the solid material.[9][11][12]
-
Controlled Dispensing: Weigh the solid in a fume hood, preferably within a containment device like a glove bag if available.
-
Container Management: Keep containers tightly closed when not in use to prevent contamination and the release of vapors.[6][9][10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10][13] Wash hands, face, and any exposed skin thoroughly after handling the material and before leaving the work area.[8][9][14]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse. Heavily contaminated items should be disposed of as hazardous waste.[7][9]
Storage
-
Location: Store in a cool, dry, and well-ventilated area.[6][9][10]
-
Security: The storage location should be a locked poison cabinet or a restricted-access area.[7][8][9]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][15] Contact with these substances could lead to vigorous or explosive reactions.
Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling N-(2-Methoxyethyl)-2-nitroaniline in a laboratory setting.
Caption: A standard workflow for the safe laboratory handling of N-(2-Methoxyethyl)-2-nitroaniline.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
The overarching principle in any exposure is to remove the individual from the source of contamination and seek immediate medical attention.[9]
-
General Advice: Immediately remove any clothing soiled by the product.[7] Specific treatment is urgent; call a poison center or doctor immediately.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][8] If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth resuscitation) and call for immediate medical aid.[9]
-
Skin Contact: Take off immediately all contaminated clothing.[6][7] Immediately flush the skin with plenty of soap and water for at least 15 minutes.[6][9] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult a doctor.[7]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth thoroughly with water.[6][7] Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[6][7][8]
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.
-
Containment & Cleanup: For solid spills, do not dry sweep. Carefully moisten the material to prevent dust generation, then gently sweep or scoop it into a suitable, labeled container for hazardous waste disposal.[2][10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent followed by soap and water.[2]
Emergency Response Workflow
Caption: Logical workflow for responding to spills or personnel exposure incidents.
Waste Disposal
Chemical waste must be managed in a way that ensures safety and environmental protection.
-
Classification: N-(2-Methoxyethyl)-2-nitroaniline and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[6][16]
-
Segregation: Do not mix this waste stream with other laboratory waste.[2] It must be collected in a designated, properly labeled, and sealed container.[2]
-
Disposal: Arrange for disposal through a licensed and approved hazardous waste management company.[2][8] Do not dispose of it down the drain or with regular trash.[6][7]
Toxicological Profile (Inferred)
While no specific toxicological studies for N-(2-Methoxyethyl)-2-nitroaniline are publicly available, the profile of its parent compound, 2-nitroaniline, and other analogs provides a basis for inferring potential hazards.[1] Structurally similar compounds are known to cause methemoglobinemia, and some are suspected carcinogens.[9][17] The addition of the methoxyethyl group may alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different toxicity profile.[1] Therefore, direct toxicological testing is necessary to establish a definitive safety profile, and this compound should be handled with the assumption of high toxicity until such data is available.[1]
References
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- Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. (2025). BenchChem.
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- Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. (2025). BenchChem.
- SAFETY DATA SHEET - N-Methyl-2-nitroaniline. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxy-2-nitroaniline. (2009, September 22). Fisher Scientific.
- A Toxicological Review of N-(2-Ethoxyethyl)-2-nitroaniline and its Parent Compound, 2-nitroaniline. (2025). BenchChem.
- SAFETY DATA SHEET - N-Ethyl-2-nitroaniline. (n.d.). Fisher Scientific.
- An In-depth Technical Guide to the Physicochemical Properties of N-(2-Ethoxyethyl)-2-nitroaniline. (2025). BenchChem.
- Safety Data Sheet - 4-Fluoro-2-Methoxy-6-Nitroaniline. (2025, November 10). Angene Chemical.
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- Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. (2005, October 25). Cole-Parmer.
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- SAFETY DATA SHEET - 2-Methoxy-5-nitroaniline. (n.d.). Fisher Scientific.
- Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (n.d.). PMC.
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An In-Depth Technical Guide to N-(2-Methoxyethyl)-2-nitroaniline for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-Methoxyethyl)-2-nitroaniline, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, will delve into the compound's commercial availability, synthesis, purification, and analytical characterization, as well as its emerging role in the development of novel therapeutics.
Introduction: The Versatility of a Nitroaniline Building Block
N-(2-Methoxyethyl)-2-nitroaniline, with CAS number 56436-24-9, is an aromatic compound featuring a 2-nitroaniline core functionalized with a methoxyethyl group on the amine. The presence of the electron-withdrawing nitro group ortho to the secondary amine makes this molecule a highly valuable and versatile precursor. This structural arrangement activates the aromatic ring for nucleophilic aromatic substitution and provides a handle for further chemical transformations, most notably the reductive cyclization to form benzimidazole scaffolds.[1][2] Benzimidazoles are privileged structures in medicinal chemistry, found in a wide array of pharmacologically active compounds.[3]
Commercial Sourcing and Availability
N-(2-Methoxyethyl)-2-nitroaniline is available from several commercial chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research and development needs.
Table 1: Prominent Commercial Suppliers of N-(2-Methoxyethyl)-2-nitroaniline
| Supplier | Purity Levels Offered | Notes |
| SynHet | >95%, >99% (pharma grade) | Offers bulk and pre-packaged quantities; synthesis on demand.[4] |
| BLDpharm | Research Grade | Available for research use only.[5] |
It is imperative for researchers to consult the supplier's specifications and safety data sheets (SDS) prior to procurement and use.[1][6]
Synthesis and Purification: A Robust and Scalable Approach
The most common and efficient method for synthesizing N-(2-Methoxyethyl)-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an ortho-halonitrobenzene, typically 2-chloronitrobenzene or 2-fluoronitrobenzene, with 2-methoxyethanamine.[7][8] The use of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to significantly improve yields and reaction conditions.[7][9]
General Synthetic Protocol
This protocol is a representative method for the synthesis of N-substituted-2-nitroanilines and can be adapted for N-(2-Methoxyethyl)-2-nitroaniline.
Reaction Scheme:
A typical SNAr synthesis route.
Materials:
-
2-Chloronitrobenzene
-
2-Methoxyethanamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel (for chromatography)
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, combine 2-chloronitrobenzene (1 equivalent), 2-methoxyethanamine (1 equivalent), and DBU (1 equivalent).[7]
-
Heat the reaction mixture to 80°C for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[7]
Purification Methodologies
Purification of the crude N-(2-Methoxyethyl)-2-nitroaniline is crucial to remove unreacted starting materials and potential side products. The two most effective methods are recrystallization and column chromatography.[4][10]
Recrystallization is an effective technique for purifying solid compounds.[11][12] For N-alkyl-2-nitroanilines, a mixed solvent system, such as ethanol/water, is often employed.[13]
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.[4]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Perform a hot gravity filtration to remove any insoluble impurities.[13]
-
Allow the filtrate to cool slowly to room temperature. If crystallization does not occur readily, induce it by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[14]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[4]
-
Dry the crystals under vacuum.
For achieving very high purity or for separating closely related impurities, column chromatography is the method of choice.[5][10]
Column Chromatography Workflow:
A general workflow for column chromatography purification.
Protocol Outline:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[4]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.[4]
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the desired compound.[4]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[5]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-Methoxyethyl)-2-nitroaniline.[14]
Analytical Quality Control
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized N-(2-Methoxyethyl)-2-nitroaniline.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and identifying impurities.[15][16]
Table 2: Typical HPLC and GC-MS Parameters for Nitroaniline Analysis
| Parameter | HPLC | GC-MS |
| Column | C18 reversed-phase | Non-polar or mid-polar capillary (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detector | UV-Vis or Diode Array (DAD) | Mass Spectrometer (Electron Ionization) |
| Typical Detection Wavelength | ~280 nm and ~410 nm | - |
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-Methoxyethyl)-2-nitroaniline
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.7 - 8.2 | Aromatic C-N | ~146 |
| -NH- | ~8.5 (broad) | Aromatic C-NO₂ | ~133 |
| -N-CH₂- | ~3.6 | Aromatic CHs | 115 - 136 |
| -O-CH₂- | ~3.5 | -N-CH₂- | ~45 |
| -O-CH₃ | ~3.3 | -O-CH₂- | ~70 |
| -O-CH₃ | ~59 |
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.[19][20] The fragmentation of nitroanilines often involves the loss of the nitro group or fragments from the alkyl chain.[21]
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 196
-
Key Fragments: Loss of NO₂ (m/z = 150), loss of CH₂OCH₃ (m/z = 151), and other fragments resulting from cleavage of the ethyl chain.
Applications in Drug Development
N-substituted 2-nitroanilines are pivotal intermediates in the synthesis of various heterocyclic compounds with proven biological activity.[9]
Precursor to Benzimidazoles
A primary application of N-(2-Methoxyethyl)-2-nitroaniline is as a precursor for the synthesis of benzimidazoles. This is typically achieved through a one-pot reductive cyclization.[1][22] This facile procedure avoids the isolation of the often-unstable o-phenylenediamine intermediate.[1]
Reductive Cyclization to Benzimidazoles:
One-pot synthesis of benzimidazoles from 2-nitroanilines.
Role in Kinase Inhibitor Synthesis
The 2-nitroaniline scaffold is a key component in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[7][23] For instance, derivatives of 2-nitroaniline have been utilized in the development of inhibitors for kinases such as Aurora kinases and SIRT6.[24][25] The nitro group can be reduced to an amine, which then participates in the formation of the core heterocyclic structure of the inhibitor.
Emerging Therapeutic Areas
Recent research has highlighted the potential of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivatives as potent and selective inhibitors of Sirtuin 6 (SIRT6), a therapeutic target for metabolic diseases like type 2 diabetes.[24] This demonstrates the ongoing discovery of new applications for this versatile chemical scaffold.
Safety and Handling
N-(2-Methoxyethyl)-2-nitroaniline and related nitroaromatic compounds should be handled with care. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1][6] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
N-(2-Methoxyethyl)-2-nitroaniline is a commercially available and synthetically accessible building block of significant importance to the scientific research community, particularly those in drug discovery and development. Its utility as a precursor to benzimidazoles and other biologically active heterocycles, including kinase inhibitors, underscores its value. The robust methods for its synthesis and purification, coupled with well-defined analytical techniques for its characterization, make it a reliable and versatile tool in the modern medicinal chemist's arsenal.
References
- BenchChem. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Guides.
- SynHet. (n.d.). N-(2-Methoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
- BLDpharm. (n.d.). 56436-24-9|N-(2-Methoxyethyl)-2-nitroaniline.
- Chauhan, S. M. S., et al. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines.
- BenchChem. (2025). Efficacy of different purification methods for substituted anilines. BenchChem Technical Guides.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem Technical Support.
- Royal Society of Chemistry. (2019).
- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem Technical Support.
- Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
- SIELC Technologies. (2018). Separation of N-Ethyl-p-nitroaniline on Newcrom R1 HPLC column.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors. BenchChem Technical Guides.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). N-METHYL-2-NITROANILINE(612-28-2) 13C NMR spectrum.
- National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Topharman Shanghai Co., Ltd. (2008).
- Solution growth of high-quality organic N-benzyl-2-methyl-4-nitroaniline crystal for ultra-wideband tunable DFG-THz source. (n.d.).
- Recrystalliz
- Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents. (2007). PubMed.
- Fisher Scientific. (n.d.).
- Experiment 2: Recrystalliz
- Recrystalliz
- ChemicalBook. (n.d.). N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum.
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Thermo Fisher Scientific. (n.d.).
- Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. (2019). PubMed.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). MDPI.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Interpret
- Chemistry LibreTexts. (2023).
- Synthesis of benzimidazole from 2‐nitroaniline. (n.d.).
- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 13C NMR spectrum.
- o-Nitroaniline derivatives. Part 9.
- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.
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The Chemical Stability and Degradation Kinetics of N-(2-Methoxyethyl)-2-nitroaniline
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
N-(2-Methoxyethyl)-2-nitroaniline (CAS: 56436-24-9) is a highly specialized organic intermediate widely utilized in medicinal chemistry, pharmaceutical synthesis, and the development of fine chemicals[1]. With a molecular formula of C9H12N2O3 and a molecular weight of 196.21 g/mol [2], its structural framework combines an ortho-nitroaniline core with an N-substituted 2-methoxyethyl aliphatic chain.
Understanding the stability of this compound is critical for researchers, as its functional groups present competing thermodynamic stabilities and kinetic vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its stability profile, detailing the structural determinants that prevent spontaneous degradation, the environmental stressors that induce cleavage, and the self-validating experimental protocols required to quantify its degradation in laboratory settings.
Structural Determinants of Stability
The stability of N-(2-Methoxyethyl)-2-nitroaniline is governed by the dichotomy between its highly stable aromatic core and its relatively labile aliphatic side chain.
Intramolecular Hydrogen Bonding (Core Stabilization)
The ortho-nitroaniline core exhibits remarkable intrinsic stability due to strong intramolecular hydrogen bonding between the amine hydrogen and the adjacent oxygen atom of the nitro group. This interaction creates a pseudo-six-membered ring structure that significantly stabilizes the molecular cation and the neutral molecule, shielding the aromatic ring from spontaneous fragmentation[3]. This hydrogen-bonding network imparts greater stability to the nitro-substituted benzene ring compared to structurally similar nitrotoluenes[3].
Ether Linkage Vulnerability (Aliphatic Lability)
While the aromatic core is robust, the 2-methoxyethyl substituent introduces specific vulnerabilities. The ether linkage (-O-CH3) is susceptible to hydrolytic cleavage under extreme pH conditions and oxidative degradation. Furthermore, the aliphatic carbon adjacent to the amine can undergo oxidative stress, potentially leading to the loss of the methoxyethyl group[4].
Nitro Group Reactivity
Aromatic nitro compounds are notoriously sensitive to photolytic degradation. Exposure to UV or visible light can induce complex radical reactions, leading to the reduction of the nitro group or the formation of reactive intermediates[4]. In biological and enzymatic environments, the nitro group can undergo bioreduction to generate hydroxylamines, which are highly reactive and interact with cellular components[5][6].
Figure 1: Primary degradation pathways of N-(2-Methoxyethyl)-2-nitroaniline under stress.
Self-Validating Forced Degradation Protocol
To accurately profile the stability of N-(2-Methoxyethyl)-2-nitroaniline, a Forced Degradation Study (FDS) must be executed. The following protocol is designed as a self-validating system: every stress condition is paired with a neutralization (quenching) step and a mass balance check to ensure that the disappearance of the parent peak directly correlates with the appearance of degradant peaks, ruling out analytical artifacts[4].
Rationale and Causality
-
Why Quench? Reactions must be immediately quenched (neutralized or cooled) prior to HPLC injection. Injecting highly acidic or basic solutions degrades the silica backbone of the analytical column and allows the degradation reaction to continue inside the autosampler, skewing kinetic data.
-
Why Amber Glass? The documented susceptibility of the ortho-nitroaniline core to photodegradation mandates the use of amber, tightly sealed containers to prevent ambient light from confounding thermal or hydrolytic stress data[4].
-
Why Target 5-20% Degradation? Pushing degradation beyond 20% often results in secondary and tertiary degradants (degradants of degradants), which needlessly complicate the chromatogram and obscure the primary degradation pathways.
Step-by-Step Methodology
-
Stock Solution Preparation: Dissolve N-(2-Methoxyethyl)-2-nitroaniline in a highly stable, inert solvent mixture (e.g., 50:50 Methanol:Water) to achieve a concentration of 1.0 mg/mL. Note: Ensure complete dissolution using sonication if necessary.
-
Acid Hydrolysis: Transfer 5 mL of stock to an amber vial. Add 5 mL of 1N HCl. Incubate at 60°C for 24 hours. Quench: Neutralize with 5 mL of 1N NaOH prior to analysis.
-
Base Hydrolysis: Transfer 5 mL of stock to an amber vial. Add 5 mL of 1N NaOH. Incubate at 60°C for 24 hours. Quench: Neutralize with 5 mL of 1N HCl prior to analysis.
-
Oxidative Stress: Transfer 5 mL of stock to an amber vial. Add 5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Quench: Add sodium bisulfite to neutralize residual peroxide.
-
Photolytic Degradation: Place 5 mL of stock solution in a clear quartz cuvette. Expose to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Thermal Degradation (Solid State): Place 50 mg of the solid compound in a sealed glass vial. Heat in an oven at 80°C for 48 hours. Dissolve in the stock solvent mixture to 1.0 mg/mL before analysis.
-
Analytical Validation (HPLC-UV): Analyze all quenched samples using a stability-indicating HPLC method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm). Calculate the mass balance by comparing the sum of the peak areas of the degradants and the remaining parent compound against the unstressed control.
Figure 2: Step-by-step forced degradation and analytical validation workflow.
Quantitative Data Presentation
The following table summarizes the expected degradation targets and primary mechanistic pathways based on the structural vulnerabilities of the compound.
| Stress Condition | Reagent / Environment | Exposure Time & Temp | Target Degradation (%) | Primary Degradation Pathway |
| Acidic Hydrolysis | 1N HCl | 24 hours @ 60°C | 5 - 15% | Ether linkage cleavage; amine protonation. |
| Basic Hydrolysis | 1N NaOH | 24 hours @ 60°C | 5 - 10% | Nucleophilic attack on the aliphatic chain. |
| Oxidation | 3% H₂O₂ | 24 hours @ 25°C | 10 - 20% | N-oxidation; oxidative ether cleavage. |
| Photolysis | UV (254 nm) + Vis | 24 hours @ 25°C | 15 - 25% | Nitro group reduction; radical formation. |
| Thermal (Solid) | Dry Heat | 48 hours @ 80°C | < 5% | Highly stable due to intramolecular H-bonding. |
Storage and Handling Recommendations
To ensure the long-term stability and integrity of N-(2-Methoxyethyl)-2-nitroaniline during research and development, the following field-proven storage conditions must be strictly adhered to:
-
Light Protection: Store exclusively in tightly sealed, amber glass containers to mitigate photolytic degradation of the nitro group[4].
-
Temperature Control: Maintain storage temperatures between 2-8°C. While the solid state is thermally stable up to 80°C in short durations, long-term ambient storage can accelerate trace oxidative degradation.
-
Chemical Isolation: Isolate from strong oxidizing agents, strong acids, and strong bases to prevent spontaneous ether cleavage or N-oxidation[4].
References
- N-(2-Methoxyethyl)
- Buy 5-Bromo-N-(2-methoxyethyl)
- N-(2-methoxyethyl)
- Preventing degradation of 2-(2-Hydroxyethoxy)
- nih.
- acs.
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(2-Methoxyethyl)-2-nitroaniline
Introduction and Scope
N-(2-Methoxyethyl)-2-nitroaniline (CAS: 56436-24-9) is a highly specialized organic compound utilized extensively as a critical intermediate in pharmaceutical synthesis, medicinal chemistry, and the development of fine chemicals and dyes[1]. Structurally, it is an aniline derivative characterized by an ortho-nitro group and an N-substituted methoxyethyl chain[2]. Accurate quantification, impurity profiling, and reaction monitoring of this compound are critical during drug development and synthetic scale-up.
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Rather than relying on generic gradients, this protocol is mechanistically tailored to the specific physicochemical properties of N-(2-Methoxyethyl)-2-nitroaniline, ensuring high chromatographic fidelity and reproducibility.
Physicochemical Profiling & Mechanistic Rationale
As a fundamental principle of analytical method development, experimental parameters must be dictated by the molecular traits of the target analyte. The causality behind our chromatographic choices is outlined below:
-
Acid-Base Chemistry & Peak Shape: Aliphatic secondary amines typically exhibit high pKa values, leading to severe peak tailing on silica-based columns due to strong electrostatic interactions with residual silanols. However, in N-(2-Methoxyethyl)-2-nitroaniline, the strongly electron-withdrawing ortho-nitro group drastically reduces the electron density on the amine nitrogen[3]. This results in a highly depressed pKa (analogous to unsubstituted 2-nitroaniline, which has a pKa of approximately -0.28)[3][4]. Consequently, the molecule remains entirely unprotonated (neutral) under standard acidic HPLC conditions. We utilize 0.1% Formic Acid (FA) in the mobile phase not to protonate the analyte, but to fully protonate and suppress any residual silanols on the C18 stationary phase, ensuring pristine, symmetrical peak shapes[5][6].
-
Hydrophobicity & Retention: The addition of the methoxyethyl tail to the nitroaniline core introduces a hydrogen-bond acceptor, slightly modulating its polarity. With an estimated LogP of ~2.0 (compared to 1.85 for 2-nitroaniline[4]), the compound exhibits ideal hydrophobicity for retention on a standard C18 column. A gradient starting at 10% organic modifier prevents early elution of polar synthetic precursors, while ramping to 90% ensures the rapid desorption of highly hydrophobic byproducts[6].
-
Spectral Properties: Nitroaromatic compounds possess highly conjugated systems that yield broad and intense UV absorption spectra[7]. While 254 nm is optimal for universal aromatic detection, the nitro group imparts a distinct yellow-orange hue to the molecule, allowing for highly specific detection in the near-visible range (e.g., 388-410 nm)[4][8]. Dual-wavelength monitoring is employed to differentiate the target analyte from non-nitro impurities.
Figure 1: Physicochemical properties of the analyte and their causality on method parameters.
Data Presentation: Chromatographic Conditions
To ensure reproducibility across different laboratory environments, the quantitative parameters of the method are standardized below.
Table 1: HPLC Instrument Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 mm × 4.6 mm, 3 µm | Provides optimal theoretical plates (N > 2000) for resolving structurally similar impurities[8]. |
| Mobile Phase A | HPLC-Grade Water + 0.1% FA | Suppresses stationary phase silanol ionization[5]. |
| Mobile Phase B | Acetonitrile + 0.1% FA | Low viscosity organic modifier for sharp peak shapes[6]. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal van Deemter linear velocity. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity[6]. |
| Column Temperature | 30 °C | Reduces mobile phase viscosity and stabilizes retention times[6]. |
| Detection (UV/Vis) | 254 nm (Primary), 410 nm (Secondary) | 254 nm captures all aromatics; 410 nm is highly specific to nitro-aromatics[7][8]. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 90 | 10 | Isocratic hold to focus the analyte band. |
| 2.0 | 90 | 10 | Wash out highly polar unreacted amines. |
| 10.0 | 10 | 90 | Linear ramp to elute N-(2-Methoxyethyl)-2-nitroaniline. |
| 13.0 | 10 | 90 | Isocratic hold to flush hydrophobic byproducts. |
| 13.1 | 90 | 10 | Return to initial conditions. |
| 18.0 | 90 | 10 | Column re-equilibration. |
Experimental Protocol (Self-Validating Workflow)
Trustworthiness in analytical chemistry relies on self-validating systems. This protocol embeds System Suitability Testing (SST) directly into the workflow to guarantee that the instrument is performing optimally before any sample data is reported.
Figure 2: End-to-end self-validating HPLC analytical workflow.
Step 1: Reagent and Mobile Phase Preparation
-
Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid. Mix and degas.
Step 2: Standard and Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Crucial Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion.
-
Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-Methoxyethyl)-2-nitroaniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Working Standard (50 µg/mL): Pipette 500 µL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial[6].
-
Sample Preparation: Weigh an appropriate amount of the synthetic batch sample to achieve an expected concentration of ~50 µg/mL. Dissolve in diluent, sonicate for 5 minutes, and filter (0.22 µm PTFE) before injection.
Step 3: System Setup and Equilibration
-
Purge the HPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min (column bypassed).
-
Connect the C18 column and equilibrate at initial conditions (10% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until a stable UV baseline is achieved.
Step 4: Sequence Execution & Self-Validation Checkpoints
To ensure the method validates itself during the run, execute the following injection sequence:
-
Blank (Diluent) x 2: Verifies the absence of ghost peaks and carryover.
-
SST Standard (50 µg/mL) x 5: Evaluates system precision. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.
-
Unknown Samples x N: Inject batch samples in duplicate.
-
Bracketing Standard x 1: Injected every 10 samples and at the end of the sequence to verify that detector response has not drifted (Recovery must be 98.0% - 102.0%).
Method Validation Parameters
For laboratories requiring formal ICH Q2(R1) validation, the method should be assessed against the following baseline parameters typical for nitroaniline derivatives[6].
Table 3: System Suitability and Validation Criteria
| Validation Parameter | Acceptance Criteria | Purpose |
| System Precision (SST) | %RSD of Peak Area ≤ 2.0% (n=5) | Ensures auto-sampler and pump stability. |
| Peak Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Verifies absence of secondary silanol interactions. |
| Linearity | R² > 0.999 (Range: 1 - 100 µg/mL) | Confirms proportional detector response[6]. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | Establishes the lowest detectable trace impurity level. |
| Specificity | Resolution (Rs) > 2.0 from nearest peak | Ensures no co-elution with synthetic precursors. |
Troubleshooting & Field Insights
-
Baseline Drift at 254 nm: A rising baseline during the gradient is common when using Formic Acid, as its UV absorbance changes with the organic/aqueous ratio. Solution: Monitor the 410 nm channel for quantification, as Formic Acid is completely transparent in the visible region, yielding a perfectly flat baseline.
-
Retention Time Shifts: If the retention time of N-(2-Methoxyethyl)-2-nitroaniline begins to drift earlier, it indicates a loss of hydrophobic stationary phase (column degradation) or inadequate column equilibration between gradient runs. Ensure the 5-minute re-equilibration step (13.1 to 18.0 min) is strictly adhered to.
References
- SynHet. "N-(2-Methoxyethyl)-2-nitroaniline - Product Specifications." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDGp0ni1Wi7rlyWLojFq_G5YzmyyYV0dhJLn2KV3Lv3wJ7MuMEdAjROoostamba0AaOh4F8xUlPrZlreAMdmZMVqSN0SCdtPemnbnv1mC0tiLktfZjfmXJuZmu45UmwBLvV8Vml2rZMAU=]
- Smolecule. "5-Bromo-N-(2-methoxyethyl)-2-nitroaniline." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6_ULROdCDe_9Dn7mztla72ssQY6SKAUQH-F_xSgckc7xErpky9c2SvFaAgkpsu0XyfSUWxR4Skl1N16wq6mjgYGSS_gFZdESGh3FhrYEKqOLjklZBMfFv1P5vqDqKd5bUYUAElJo=]
- PubChem, National Institutes of Health. "2-Nitroaniline | C6H6N2O2 | CID 6946." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ypu3Dez2U9dFhuHSUtUAuNaI1hddsf0bh08nZVf7Ft1sTSyKUS3x9ASGU9GoONT_B4moP4MGa38gSup8pVwhSpLt54jzzhDY5c8KGiabsSjT8hrZMHdE2Zavd-Ixj_fAqVrcxX-wwcR9Ss7p9i1cc6do]
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- SIELC Technologies. "Separation of 2-Nitroaniline on Newcrom R1 HPLC column." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3NY-08GTS4S3ewluOma17fqtIo59nSxulS6LCSv9o7aZmclSWW6vT6rug-HwLoVudT85PMGYtMMwsStouiRPoUv8NyAi2FJ8RmsSIGbud3LNL16XPcJy4ZpGtf5r7Ayz-EiWtk7zD2WDZdYks9thML_ZzWAznRFOBnaS0tHZ1BlzMPmQ=]
- Benchchem. "A Comparative Guide to Analytical Method Validation for N,N-Dimethyl-2-nitroaniline Quantification." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_T8OEZ0S_-20aXE5GgVdpPSY8_K8YTTOe06iA2tjXfvjusLYHu7CIbWM3nqGBYZ6GxstT49iHnEDus8FfGnOiVaL3mWxNu_CP-djDm79YzAVIKIEbjhJowcg1YmutbS70b4wLnYQzqLuouHgpxIMoM_M7U7irzZl3A_c3trfwnaCbzpMFdHx2yI4ot-ze28zcDAySCU98YeL4UHumqf4HCU2nT3kRoY6vvkApgVcT4G7-nSxEvuJv0f2-3hvo8zw=]
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- Scribd. "A Novel RP-HPLC Method For The Determination." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgrXfaoXIuICtCOs4dD0lyQk727odO1-f_VVV4S7TllNaFcHAYLePd5EhbkRRcULuAqLNxg5KtKeVgdDRgJ69rfqrvYEU0Revi2q3KaGuvfGoM9Bu1wypSmNfQawELS8Qh6SzkbOJxqbcQEYDwHVWV_-2ECpvSCsKNOZ7rUxgmzpEx3vCTlG5aIHrttIgToLI=]
Sources
- 1. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 2. Buy 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline | 813448-99-6 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 2-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Application Note: N-(2-Methoxyethyl)-2-nitroaniline as a Strategic Intermediate in Pharmaceutical Synthesis
Executive Summary
N-(2-Methoxyethyl)-2-nitroaniline (MENA) (CAS: 56436-24-9) and its halogenated derivatives, such as 5-bromo-N-(2-methoxyethyl)-2-nitroaniline (CAS: 813448-99-6), are highly privileged building blocks in modern medicinal chemistry . These compounds serve as critical upstream intermediates for the synthesis of N-alkylated benzimidazoles, quinoxalines, and benzotriazoles. This application note details the physicochemical rationale for employing the 2-methoxyethyl substituent, provides field-validated protocols for chemoselective downstream transformations, and highlights its utility in synthesizing kinase and enzyme inhibitors [[1]]([Link]) .
Physicochemical Rationale: The "PEG-like" Advantage
In rational drug design, the choice of an N-alkyl substituent is rarely arbitrary. Replacing a simple methyl or ethyl group with a 2-methoxyethyl moiety introduces a miniature polyethylene glycol (PEG)-like spacer.
Causality in Design:
-
Solubility & Lipophilicity: The ether oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility and lowering the partition coefficient (LogP) compared to purely aliphatic chains. This is critical for oral bioavailability.
-
Target Affinity: In the development of MEK inhibitors (e.g., Selumetinib analogs) and DDAH-1 inhibitors, the 2-methoxyethyl side chain allows for flexible occupation of solvent-exposed hydrophilic pockets, enhancing binding affinity .
-
Metabolic Stability: The terminal methoxy group prevents rapid cytochrome P450-mediated oxidation that often plagues terminal hydroxyl groups.
Application in Drug Discovery
MENA derivatives are heavily utilized in generating reactive intermediates that interact with cellular components .
-
Kinase Inhibitors: N-alkylated benzimidazoles derived from MENA are core scaffolds in MEK1/2 inhibitors. The N-(2-methoxyethyl) group projects into the ATP-binding or allosteric pockets, modulating selectivity [[1]]([Link]).
-
DDAH-1 Inhibitors: Research into dimethylarginine dimethylaminohydrolase (DDAH) inhibitors utilizes N-(2-methoxyethyl) side-chains to mimic the guanidino moiety of arginine, conferring specific activity toward DDAH-1 [[2]]([Link]).
Core Synthetic Workflows & Self-Validating Systems
The transformation of MENA into a bioactive heterocycle typically follows a two-stage downstream workflow:
-
Reduction: Conversion of the nitro group to an amine, yielding N-(2-methoxyethyl)-o-phenylenediamine.
-
Cyclization: Condensation with an electrophile (e.g., CDI, formamidine, or carboxylic acids) to form the heterocyclic core [[1]]([Link]).
Synthetic pathway from MENA to N-alkylated benzimidazole scaffolds.
Experimental Protocols
Protocol A: Chemoselective Reduction of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline
Objective: Reduce the nitro group to an amine without triggering hydrodehalogenation of the aryl bromide, preserving the halogen for subsequent Suzuki-Miyaura cross-coupling.
Causality & Choice of Reagents: While Palladium on Carbon (Pd/C) with H₂ is the standard for nitro reduction, it rapidly cleaves aryl-bromide bonds. To prevent this, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. NH₄Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic (which would stall the reduction) while avoiding the harsh acidity of HCl that could lead to side reactions.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 5-bromo-N-(2-methoxyethyl)-2-nitroaniline (10.0 mmol) in a mixture of Ethanol (80 mL) and DI Water (20 mL).
-
Rationale: The 4:1 EtOH/H₂O ratio ensures solubility of the organic substrate while providing an aqueous medium for the NH₄Cl electrolyte.
-
-
Reagent Addition: Add Ammonium Chloride (20.0 mmol, 2.0 eq) and Iron powder (325 mesh, 50.0 mmol, 5.0 eq).
-
Safety: Iron powder is highly flammable; handle away from spark sources.
-
-
Reflux: Equip the flask with a reflux condenser and heat to 80°C under vigorous stirring for 2-4 hours.
-
Validation: Monitor via LCMS or TLC (Hexane/EtOAc 3:1). The distinct yellow color of the nitro starting material will fade as the diamine forms, serving as a visual self-validation mechanism.
-
-
Workup (Critical Step): While the mixture is still hot (approx. 60°C), filter it through a pad of Celite.
-
Causality: Hot filtration prevents the product from crystallizing in the iron sludge. The Celite pad traps the finely divided iron oxides, preventing intractable emulsions during liquid-liquid extraction.
-
-
Extraction: Concentrate the filtrate in vacuo to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) and Brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 4-bromo-N1-(2-methoxyethyl)benzene-1,2-diamine. (Typical Yield: 88-92%).
Chemoselective reduction workflow of halogenated MENA derivatives.
Protocol B: One-Pot Cyclization to 1-(2-Methoxyethyl)-1H-benzimidazole
Objective: Construct the benzimidazole core using the diamine intermediate.
Methodology:
-
Dissolve the diamine (5.0 mmol) in Triethyl Orthoformate (15 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.25 mmol, 5 mol%).
-
Causality: The acid catalyzes the formation of the intermediate amidine by increasing the electrophilicity of the orthoester.
-
-
Heat the mixture to 100°C for 3 hours.
-
Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH 95:5) to yield the benzimidazole derivative.
Quantitative Data: Evaluation of Reducing Agents
To validate the choice of reduction conditions for halogenated MENA derivatives, the following table summarizes the chemoselectivity and yield profiles of various reducing systems.
| Reducing Agent | Conditions | Conversion (%) | Dehalogenation (%) | Isolated Yield (%) | Recommendation |
| Pd/C, H₂ | EtOH, RT, 1 atm | >99% | >80% | <15% (Target) | Not recommended for halogenated substrates. |
| SnCl₂·2H₂O | EtOAc, 70°C | 95% | <2% | 75% | Viable, but generates toxic tin waste; tedious workup. |
| Fe, NH₄Cl | EtOH/H₂O, 80°C | >98% | <1% | 90% | Optimal. High chemoselectivity, cheap, eco-friendly. |
| Zn, AcOH | DCM/AcOH, RT | 90% | <5% | 82% | Good alternative, but requires strict temperature control. |
References
-
RHHZ (Journal of Pharmaceutical Sciences). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. [Link]
-
National Institutes of Health (PMC). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development.[Link]
Sources
Application Note: Synthesis of N-(2-Methoxyethyl)-2-nitroaniline via Nucleophilic Aromatic Substitution (SNAr)
Introduction & Mechanistic Rationale
The synthesis of N-(2-methoxyethyl)-2-nitroaniline is a fundamental transformation utilized in the preparation of diverse pharmacological scaffolds, including kinase inhibitors and BET bromodomain probes[1]. The most efficient and atom-economical route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) utilizing 1-fluoro-2-nitrobenzene and 2-methoxyethan-1-amine.
Causality in Experimental Design:
-
Electrophile Selection (The Fluorine Effect): Unlike aliphatic nucleophilic substitution (SN2), SNAr reaction rates are dictated by the addition step rather than the elimination step. Fluorine is highly electronegative, withdrawing electron density from the C1 carbon and drastically lowering the activation energy required for the nucleophile to attack. Consequently, 1-fluoro-2-nitrobenzene reacts orders of magnitude faster than 1-chloro-2-nitrobenzene[2].
-
Regiochemical Activation: The nitro group at the ortho position is essential. It provides powerful inductive and resonance electron-withdrawing effects, stabilizing the transient anionic Meisenheimer complex formed during the reaction[2].
-
Solvent and Base Selection: The reaction is conducted in a polar aprotic solvent, typically N,N-dimethylformamide (DMF), which solvates cations but leaves the amine nucleophile relatively unsolvated and highly reactive. Potassium carbonate (K2CO3) is employed as a heterogeneous, non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the 2-methoxyethylamine nucleophile[3].
Reaction Workflow
Workflow for SNAr synthesis of N-(2-Methoxyethyl)-2-nitroaniline from 1-fluoro-2-nitrobenzene.
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| 1-Fluoro-2-nitrobenzene | Electrophile | 141.10 | 1.0 | 1.41 g (10.0 mmol) |
| 2-Methoxyethylamine | Nucleophile | 75.11 | 1.2 | 0.90 g / 1.04 mL (12.0 mmol) |
| Potassium Carbonate (K₂CO₃) | Acid Scavenger | 138.21 | 2.0 | 2.76 g (20.0 mmol) |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | N/A | 30 mL (0.33 M) |
| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | As needed |
| Lithium Chloride (LiCl, 5% aq) | Wash Solution | 42.39 | N/A | As needed |
Note: Ensure K₂CO₃ is finely powdered and anhydrous to maximize surface area for solid-liquid phase basicity.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each step includes observable checkpoints to ensure scientific integrity and reproducibility[3],[2].
Step 1: Reaction Assembly
-
To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 1.41 g of 1-fluoro-2-nitrobenzene.
-
Suspend the electrophile in 30 mL of anhydrous DMF. Stir at 400 rpm to ensure complete dissolution.
-
Add 2.76 g of anhydrous K₂CO₃ to the stirring solution. The mixture will appear as a heterogeneous suspension.
Step 2: Nucleophile Addition 4. Using a calibrated syringe, add 1.04 mL of 2-methoxyethylamine dropwise over 5 minutes at room temperature.
- Causality Check: Dropwise addition mitigates any rapid exothermic SNAr initiation and prevents localized depletion of the base, which could otherwise lead to amine hydrofluoride salt precipitation and stalled kinetics.
Step 3: Thermal Activation 5. Attach a reflux condenser to the flask and flush the headspace with Nitrogen or Argon. 6. Transfer the flask to a pre-heated oil bath or heating block set to 60 °C. 7. Stir vigorously (600 rpm) for 4 to 16 hours.
- Validation Check: The reaction mixture typically transitions from a pale yellow to a deep orange/red hue, indicating the formation of the highly conjugated product[3].
Step 4: Reaction Quenching and Workup 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.
- Validation Check: The product may begin to precipitate as a bright yellow/orange solid. If an oil forms instead, proceed directly to liquid-liquid extraction.
- Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
- Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 50 mL) to effectively partition and remove residual DMF, followed by a final wash with saturated NaCl (brine, 50 mL).
Step 5: Drying and Purification 12. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product. 13. Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (typically 90:10 to 70:30 v/v).
Analytical Characterization
To confirm the structural integrity of N-(2-methoxyethyl)-2-nitroaniline, perform the following analyses:
-
TLC: Rf ≈ 0.4 in 3:1 Hexanes/EtOAc. The product spot will be vividly yellow and UV-active (254 nm).
-
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 197.1.
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic downfield shift of the secondary amine proton (often a broad singlet or triplet integrating to 1H, highly deshielded by the adjacent nitro group via intramolecular hydrogen bonding). The aromatic region should display four distinct protons characteristic of an ortho-disubstituted benzene ring. The methoxy group will appear as a sharp 3H singlet around δ 3.3–3.4 ppm.
Troubleshooting & Optimization
-
Incomplete Conversion: If unreacted 1-fluoro-2-nitrobenzene remains after 16 hours, the K₂CO₃ may have absorbed atmospheric moisture, reducing its efficacy. Ensure the base is oven-dried. Alternatively, the temperature can be cautiously increased to 80 °C[2].
-
Formation of Bis-Alkylated Byproducts: SNAr with primary amines can sometimes lead to over-alkylation if the resulting secondary amine is sufficiently nucleophilic. However, the strong electron-withdrawing nature of the ortho-nitro group significantly deactivates the newly formed secondary amine, making this byproduct exceedingly rare in this specific protocol.
-
Emulsions During Workup: DMF-water-EtOAc mixtures can form stubborn emulsions. Adding a small amount of solid NaCl or filtering the biphasic mixture through a pad of Celite can rapidly break the emulsion.
Sources
Application Note: N-(2-Methoxyethyl)-2-nitroaniline in Advanced Dye Manufacturing
Audience: Researchers, Formulation Scientists, and Chemical Engineers in Dye and Drug Development.
Executive Summary & Mechanistic Insights
N-(2-Methoxyethyl)-2-nitroaniline (CAS: 56436-24-9) is a highly versatile, functionalized ortho-nitroaniline derivative. Presenting physically as a distinct orange oil[1], it serves as a critical building block and direct colorant in the manufacturing of disperse dyes, semi-permanent hair dyes, and complex azo-based pharmaceutical intermediates[2][3].
The utility of this compound in dye manufacturing is driven by two fundamental chemical features:
-
Intramolecular Charge Transfer (ICT): The molecule features a strong electron-donating secondary amine group (-NH-R) and a strong electron-withdrawing nitro group (-NO₂). This creates a "push-pull" pi-conjugated system across the benzene ring, absorbing visible light to yield its intrinsic orange chromophore.
-
Enhanced Solvation Kinetics: The ether linkage in the methoxyethyl chain (-CH₂CH₂OCH₃) acts as a hydrogen bond acceptor. This structural modification significantly lowers the melting point (rendering it an oil at room temperature)[1] and dramatically improves its affinity for synthetic polymers (like polyester) and keratinous fibers compared to unsubstituted nitroanilines.
Caption: Intramolecular Charge Transfer (ICT) mechanism generating the orange chromophore.
Physicochemical Profiling
Understanding the physical properties of N-(2-Methoxyethyl)-2-nitroaniline is crucial for successful downstream formulation and reaction engineering[1][2][4].
| Property | Value / Description | Significance in Dye Manufacturing |
| CAS Number | 56436-24-9 | Unique identifier for regulatory and safety compliance. |
| Molecular Formula | C₉H₁₂N₂O₃ | Defines stoichiometry for synthetic reactions. |
| Molecular Weight | 196.20 g/mol | Low MW ensures excellent penetration into dense fiber matrices. |
| Physical State | Orange Oil | Indicates intrinsic chromophoric properties; requires specific emulsification strategies. |
| Solubility | Soluble in organics; slightly in water | Dictates the necessity for surfactants/co-solvents in aqueous dye baths. |
Synthetic and Formulation Workflows
N-(2-Methoxyethyl)-2-nitroaniline can be utilized via two primary pathways: as a direct non-ionic dye formulation, or as a chemical precursor for azo dye synthesis[5].
Caption: Synthetic and formulation workflows utilizing N-(2-Methoxyethyl)-2-nitroaniline.
Protocol A: Formulation of a Direct Disperse Dye Base
Because the compound is an oil with limited aqueous solubility[1], it must be properly emulsified to ensure uniform dyeing of fibers or keratin.
Step-by-Step Methodology:
-
Solubilization: Weigh 5.0 g of N-(2-Methoxyethyl)-2-nitroaniline. Blend thoroughly with 15.0 g of a non-ionic surfactant (e.g., Polysorbate 80) and 10.0 g of propylene glycol.
-
Causality: The surfactant lowers the interfacial tension, creating micelles that encapsulate the hydrophobic orange oil, preventing aggregation in the aqueous phase.
-
-
Aqueous Phase Integration: Slowly add 70.0 mL of deionized water while under high-shear homogenization (4000 rpm) for 10 minutes.
-
pH Adjustment: Add monoethanolamine dropwise until the pH reaches 8.5–9.5.
-
Causality: In hair and fiber dyeing, an alkaline pH swells the substrate matrix (e.g., keratin cuticles), increasing porosity and allowing the dye molecules to penetrate deeply.
-
-
Self-Validation Check: Centrifuge a 5 mL aliquot of the final emulsion at 3000 rpm for 15 minutes. A stable, successful formulation will show no phase separation or oil slick on the surface.
Protocol B: Reduction and Diazotization for Azo Dye Synthesis
This protocol describes the conversion of the nitroaniline into a reactive diazonium salt, a prerequisite for synthesizing complex azo dyes[5].
Step-by-Step Methodology:
-
Catalytic Hydrogenation: Dissolve 10 mmol of N-(2-Methoxyethyl)-2-nitroaniline in 50 mL of absolute ethanol. Add 0.1 g of 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
-
Causality: Pd/C facilitates the clean, selective reduction of the -NO₂ group to an -NH₂ group without cleaving the vital methoxyethyl ether linkage.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum to isolate N-(2-Methoxyethyl)benzene-1,2-diamine.
-
Diazotization: Dissolve the resulting diamine in 20 mL of 6M HCl. Cool the flask in an ice-salt bath to 0–5 °C.
-
Causality: Diazonium salts are highly unstable and will violently decompose into phenols and nitrogen gas if the temperature exceeds 5 °C.
-
-
Nitrite Addition: Dropwise, add a pre-cooled solution of Sodium Nitrite (NaNO₂, 1.05 eq) in water. Maintain the temperature strictly below 5 °C.
-
Self-Validation Check: Dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating that the diazotization reaction has reached completion.
-
Quenching: Add small amounts of sulfamic acid until the starch-iodide test is negative.
-
Causality: Unreacted nitrous acid must be neutralized; otherwise, it will cause unwanted nitrosation of the coupling component in the next step.
-
Safety and Handling Protocols
According to the Safety Data Sheet (SDS)[1], N-(2-Methoxyethyl)-2-nitroaniline requires stringent handling precautions:
-
Storage: Keep the container tightly closed in a cool, dry place, away from direct sunlight. Glass packaging is recommended[1].
-
Engineering Controls: Handle only in areas with adequate exhaust/ventilation.
-
PPE: Wear respiratory protection, protective gloves, and eye/face protection.
-
Exposure Response: If inhaled, remove the person to fresh air. If on the skin, immediately remove contaminated clothing and rinse the skin thoroughly with water[1].
References
-
SynHet. "N-(2-Methoxyethyl)-2-nitroaniline - SynHet". 6
-
BLD Pharm. "56436-24-9 | N-(2-Methoxyethyl)-2-nitroaniline". 4
-
Kishida Chemical Co., Ltd. "Safety Data Sheet: N-(2-Methoxyethyl)-2-nitroaniline". 1
-
Smolecule. "Buy 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline | 813448-99-6". 7
-
Google Patents. "US4845293A - Dyeing composition containing halogenated 2-nitroaniline". 3
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 3. US4845293A - Dyeing composition containing halogenated 2-nitroanilines - Google Patents [patents.google.com]
- 4. 56436-24-9|N-(2-Methoxyethyl)-2-nitroaniline|BLD Pharm [bldpharm.com]
- 5. Buy 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline | 813448-99-6 [smolecule.com]
- 6. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 7. Buy 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline | 813448-99-6 [smolecule.com]
Application Note: High-Throughput Sample Preparation and LC-MS/MS Quantification of N-(2-Methoxyethyl)-2-nitroaniline in Biological Matrices
Target Audience: Analytical Chemists, DMPK Researchers, and Toxicologists Matrix: Human Plasma and Urine Techniques: Salting-out Liquid-Liquid Extraction (SALLE), Solid-Phase Extraction (SPE), LC-MS/MS
Physicochemical Profiling & Extraction Causality
As analytical scientists, we do not select extraction techniques at random; we design them based on the inherent physicochemical causality of the target molecule. N-(2-Methoxyethyl)-2-nitroaniline (CAS: 56436-24-9) is a functionalized nitroaromatic amine. To extract it efficiently from complex biological matrices, we must exploit its specific molecular behaviors.
-
Acid-Base Neutrality: The base aniline structure is heavily modified by the ortho-nitro group. This group exerts a massive electron-withdrawing inductive effect, dropping the pKa of the amine to approximately -0.28[1]. Consequently, N-(2-Methoxyethyl)-2-nitroaniline remains entirely un-ionized across the entire physiological pH range (pH 4–8).
-
Hydrophobic Partitioning: Because we cannot leverage pH adjustments to ionize the molecule for ion-exchange chromatography, we must rely on its moderate lipophilicity (estimated LogP ~1.9)[1].
The Causality of Method Selection: For plasma, traditional protein precipitation (PPT) leaves highly polar endogenous lipids in the supernatant, causing severe ion suppression in the mass spectrometer. Instead, we utilize Salting-out Liquid-Liquid Extraction (SALLE) . By adding a high-molarity salt to an acetonitrile-crashed sample, we force phase separation, driving the neutral target into the organic layer while sequestering interferences in the aqueous phase[2]. For urine, which has highly variable endogenous salt concentrations that disrupt LLE, we employ a polymeric reversed-phase Solid-Phase Extraction (SPE) to capture the neutral analyte via van der Waals interactions.
Experimental Workflows
Sample preparation workflows for N-(2-Methoxyethyl)-2-nitroaniline in plasma and urine matrices.
Step-by-Step Methodologies
The Self-Validating System (Quality Control)
Every protocol must be a self-validating system to ensure trustworthiness. To correct for matrix effects and variations in sample preparation, the use of a deuterated internal standard (e.g., N-(2-Methoxyethyl)-2-nitroaniline-d3) is strictly required[3]. Every batch must include:
-
Double Blank: Matrix only (verifies no endogenous isobaric interference).
-
Zero Blank: Matrix + Internal Standard (verifies no isotopic cross-talk).
-
Quality Control (QC) Samples: Low, Mid, and High concentration spikes analyzed every 15 samples to monitor instrument drift.
Protocol A: SALLE for Human Plasma
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the deuterated Internal Standard (IS) working solution (100 ng/mL) and vortex for 10 seconds.
-
Protein Crash: Add 200 µL of ice-cold Acetonitrile (LC-MS grade). Vortex vigorously for 30 seconds to precipitate proteins.
-
Salting-Out: Add 50 µL of 5M NaCl (aq). Vortex for an additional 60 seconds. The high ionic strength forces the acetonitrile to form a distinct upper organic layer[2].
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Collection: Carefully transfer 150 µL of the upper organic layer to a clean glass vial.
-
Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid)[3].
Protocol B: Polymeric SPE for Human Urine
-
Aliquot & Spike: Transfer 500 µL of human urine to a tube. Add 10 µL of IS (100 ng/mL) and dilute with 500 µL of LC-MS grade water to reduce viscosity.
-
Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the diluted urine sample onto the cartridge at a flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water. Causality note: This specific wash concentration is critical. It is strong enough to elute highly polar urinary salts and urea, but weak enough to retain the lipophilic nitroaniline core.
-
Elution: Elute the target analyte with 1 mL of 100% Acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
Quantitative Validation Data
When executed correctly, these protocols yield highly reproducible results that align with stringent occupational and biological monitoring standards, targeting recoveries well above the acceptable 77% threshold[4].
Table 1: Physicochemical Properties Dictating Strategy
| Property | Value | Impact on Sample Preparation |
| pKa | < 0 (est. -0.28) | Remains neutral at physiological pH; pH adjustment is ineffective for ionization or ion-exchange. |
| LogP | ~1.9 | Moderately lipophilic; highly suitable for reverse-phase SPE and organic partitioning. |
| H-Bonding | Moderate | Susceptible to matrix interference from polar lipids; requires stringent SPE washing or SALLE phase separation. |
Table 2: Representative Method Validation Data (LC-MS/MS)
| Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Intra-day Precision (CV%) |
| Human Plasma | SALLE (ACN/NaCl) | 88.4 - 92.1 | 91.5 - 98.2 | < 6.5% |
| Human Urine | Polymeric SPE (HLB) | 94.2 - 97.8 | 95.0 - 102.4 | < 4.2% |
References
- Embrapa. (2023). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST.
- BenchChem. (2025). Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-nitroaniline using a Deuterated Internal Standard.
- Frontiers. (2025). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6946, 2-Nitroaniline.
Sources
Application Note & Protocol: A Forced Degradation Study of N-(2-Methoxyethyl)-2-nitroaniline
Introduction: Unveiling Molecular Stability Through Controlled Degradation
Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development and a critical regulatory requirement.[1][2][3][4] As stipulated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to intentionally degrade a drug substance or product under conditions more severe than accelerated stability testing.[2][5][6][7][8][9] The primary objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish the degradation pathways.[1][3][10] This information is paramount for developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product throughout its shelf life.[1][4]
This application note provides a comprehensive protocol for conducting a forced degradation study of N-(2-Methoxyethyl)-2-nitroaniline, a nitroaromatic compound with potential applications as a synthetic intermediate in drug discovery. While specific degradation data for this molecule is not extensively published, this guide synthesizes established principles of forced degradation with known chemical behaviors of related nitroaniline and aromatic ether compounds to provide a robust experimental framework. The protocols herein are designed to induce degradation in the target range of 5-20%, allowing for the reliable detection and characterization of degradants.[2][10]
Molecular Profile: N-(2-Methoxyethyl)-2-nitroaniline
N-(2-Methoxyethyl)-2-nitroaniline is an organic compound featuring a nitroaniline core functionalized with a methoxyethyl group on the amine. Its chemical structure suggests several potential sites for degradation under stress conditions. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring. The secondary amine and the ether linkage in the side chain are also susceptible to hydrolytic and oxidative cleavage.
| Identifier | Value |
| IUPAC Name | N-(2-Methoxyethyl)-2-nitroaniline[11] |
| CAS Number | 56436-24-9[11] |
| Molecular Formula | C₉H₁₂N₂O₃[12] |
| Molecular Weight | 196.20 g/mol [12] |
Experimental Design: A Multi-faceted Approach to Stress Testing
The forced degradation study is structured around subjecting N-(2-Methoxyethyl)-2-nitroaniline to five key stress conditions as recommended by ICH guidelines: acidic hydrolysis, basic hydrolysis, oxidation, thermal stress, and photolytic stress.[2][13] A stock solution of the analyte should be prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
Hypothesized Degradation Pathways
Based on the structure of N-(2-Methoxyethyl)-2-nitroaniline, the following degradation pathways are anticipated:
-
Hydrolysis: The ether linkage of the methoxyethyl side chain is a primary target for acid- and base-catalyzed hydrolysis, which would yield 2-nitroaniline and 2-methoxyethanol. The amide-like linkage of the N-substituted aniline could also be susceptible to hydrolysis under harsh conditions.
-
Oxidation: The secondary amine is susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The aromatic ring could also undergo hydroxylation.
-
Reduction of the Nitro Group: Under certain reductive or photolytic conditions, the nitro group could be reduced to a nitroso or amino group.
-
Thermal Degradation: High temperatures can induce cleavage of the C-N or C-O bonds, leading to a variety of smaller degradation products.[14][15]
-
Photodegradation: Nitroaromatic compounds are known to be photosensitive.[16][17][18][19] Photolytic stress may lead to the reduction of the nitro group or cleavage of the side chain.
Detailed Experimental Protocols
The following protocols are designed as a starting point. It is crucial to monitor the extent of degradation and adjust the stressor concentration, temperature, and exposure time to achieve the target degradation of 5-20%.[2][10]
Hydrolytic Degradation
1.1 Acidic Hydrolysis
-
Rationale: To assess the susceptibility of the compound to acid-catalyzed hydrolysis, particularly at the ether linkage.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution of N-(2-Methoxyethyl)-2-nitroaniline, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C in a water bath.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase for analysis.
-
1.2 Basic Hydrolysis
-
Rationale: To evaluate the lability of the molecule in an alkaline environment, which can catalyze the hydrolysis of ether and amide-like bonds.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute the neutralized samples for analysis.
-
Oxidative Degradation
-
Rationale: To investigate the compound's sensitivity to oxidation, which can occur at the secondary amine and potentially the aromatic ring. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples directly with the mobile phase for analysis.
-
Thermal Degradation
-
Rationale: To assess the stability of the compound at elevated temperatures, which can provide insights into its solid-state stability and potential degradation during manufacturing processes like drying.
-
Protocol:
-
Place a known amount of solid N-(2-Methoxyethyl)-2-nitroaniline in a stability chamber or oven at 70°C.
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.
-
Prepare a solution of the heat-stressed solid at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Dilute as necessary for analysis.
-
Photolytic Degradation
-
Rationale: To determine the compound's photosensitivity, a critical parameter for packaging and storage decisions. The ICH Q1B guideline provides specific conditions for photostability testing.[7]
-
Protocol:
-
Prepare a 1 mg/mL solution of N-(2-Methoxyethyl)-2-nitroaniline in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, maintain a control sample, protected from light with aluminum foil, at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
-
Dilute the samples for analysis.
-
Analytical Methodology: A Stability-Indicating Approach
A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or photodiode array (PDA) detector is the most common technique. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Suggested HPLC-UV Method
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance. A PDA detector is highly recommended for this.
-
Injection Volume: 10 µL.
Method development and validation should be performed according to ICH Q2(R1) guidelines.
Data Interpretation and Mass Balance
A critical aspect of forced degradation studies is the mass balance calculation. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial concentration. Poor mass balance may indicate the formation of non-chromophoric or volatile degradation products, or issues with the analytical method.
Visualization of Workflows
Forced Degradation Experimental Workflow
Caption: General workflow for the forced degradation study.
Hypothesized Degradation Pathways Diagram
Caption: Hypothesized major degradation pathways.
Conclusion
This application note provides a robust framework for conducting a forced degradation study of N-(2-Methoxyethyl)-2-nitroaniline. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions, researchers can gain a comprehensive understanding of the molecule's intrinsic stability and degradation profile. The resulting data is indispensable for the development of a stability-indicating analytical method, a critical component of any regulatory submission and a key to ensuring product quality and patient safety. It is imperative to remember that these protocols serve as a starting point, and optimization based on initial results is a fundamental aspect of a successful forced degradation study.
References
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Advanced Drug Delivery Reviews, 59(1), 29-37.
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]
- Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
-
ICH Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. (2003, February). Retrieved from [Link]
- A Review on Force Degradation Studies for Drug Substances. (2023, February).
- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Gu, X., Lu, S., Li, L., & Chen, Z. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Gu, X., Lu, S., & Li, L. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93.
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (2020, November 11).
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM.
-
A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL. Retrieved from [Link]
- Chen, J. R., & Brill, T. B. (1991). Thermal decomposition of energetic materials 38. The thermophysical and chemical properties of the nitroanilines. Combustion and Flame, 87(2), 157-168.
- Alif, A., Boule, P., & Lemaire, J. (1990). Photochemistry and environment, part XVII: Phototransformation of 2-nitroaniline in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 50(3), 331-341.
-
TLC and HPLC Analysis of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]
- Patel, S. A., & Agrawal, Y. K. (2011). A kinetic study on the oxidation of p-nitroaniline by ammonium metavanadate in sulphuric acid medium. Indian Journal of Chemistry - Section A, 50(1), 35-39.
-
Hydrolysis of 4-Nitroaniline. (n.d.). Scribd. Retrieved from [Link]
-
TLC and HPLC Analysis of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]
-
Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Rozen, S., & Bareket, Y. (1996). Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. Organic Letters, 2(14), 2093-2095.
-
Hydrolysis: Preparation of 4-Nitroaniline. (2020, October 14). YouTube. Retrieved from [Link]
- Ballini, R., & Bosica, G. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1056.
- McEwan, M. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2355-2364.
- Bejan, I., et al. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Physical Chemistry Chemical Physics, 24(44), 27047-27058.
- Oxidative Copolymerization of Aniline with o- and p-Nitroaniline by Ammonium Per Sulfate: Kinetic and Pathway. (2009, February 24). Taylor & Francis.
- A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. (n.d.).
- Pandey, J., Chauhan, A., & Jain, R. K. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62222.
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013, April 17). PLOS ONE.
- Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. (2025, October 7). Frontiers.
- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2024, December 6). SciELO.
- Environmental Analysis Health and Toxicology. (2022, February 3).
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.
- Summary of forced degradation studies. (n.d.).
- Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.).
- Biodegradation of Nitroarom
- Nishino, S. F., & Spain, J. C. (2001). Bacterial Degradation of Nitroaromatic Compounds. Journal of Industrial Microbiology and Biotechnology, 27(4), 231-241.
-
N-(2-Methoxyethyl)-N,2-dimethyl-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- 4-Methoxy-2-nitroaniline 98 96-96-8. (n.d.). Sigma-Aldrich.
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Analytical Method Development and Validation for the Characterization of N-(2-Methoxyethyl)-2-nitroaniline
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development and validation of analytical methods for N-(2-Methoxyethyl)-2-nitroaniline, a substituted nitroaniline of interest in pharmaceutical and chemical synthesis. Recognizing the limited availability of public domain data for this specific molecule, this document leverages established principles for analyzing structurally similar compounds.[1][2] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the causality behind experimental choices, grounding the methodologies in a science- and risk-based approach as advocated by the latest International Council for Harmonisation (ICH) guidelines.[3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust, reliable, and validated methods for quality control, stability testing, and characterization of this compound.
Introduction and Analytical Strategy
N-(2-Methoxyethyl)-2-nitroaniline (CAS No. 56436-24-9) is an organic intermediate whose purity and characterization are critical for its applications in regulated industries.[4] The development of a validated analytical method is not merely a procedural step but a foundational requirement for ensuring product quality, consistency, and safety.[5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical procedures be validated to demonstrate their suitability for their intended purpose.[5][7]
The modern approach to method development, outlined in ICH Q14, encourages a systematic, lifecycle-based strategy.[3][8][9][10] This begins with defining an Analytical Target Profile (ATP) , which prospectively summarizes the method's objectives, such as quantifying the analyte for assay purposes with a target precision and accuracy.[8][9] This guide adopts this philosophy, presenting methods that are not only functional but also designed for robustness and long-term reliability.
Physicochemical Properties and Method Selection
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte. While experimental data for N-(2-Methoxyethyl)-2-nitroaniline is scarce, its properties can be inferred from its structure and data on analogous compounds.
Table 1: Physicochemical Properties of N-(2-Methoxyethyl)-2-nitroaniline
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | N-(2-Methoxyethyl)-2-nitroaniline | [4] |
| CAS Number | 56436-24-9 | [4] |
| Molecular Formula | C₉H₁₃N₂O₃ | Calculated |
| Molecular Weight | 197.21 g/mol | Calculated |
| Structure | PubChem CID: 10375425[4] | |
| Predicted UV Absorbance | Strong absorbance in the UV-Vis region, expected λmax ~400-430 nm | Based on 2-nitroaniline (λmax ~428 nm)[11][12] and the π→π* transition in push-pull nitroaromatic systems.[13] |
| Predicted Polarity | Moderately polar | The presence of ether, secondary amine, and nitro functional groups suggests solubility in polar organic solvents and moderate retention in reversed-phase chromatography. |
| Predicted Thermal Stability | Potentially thermolabile | Nitroaniline derivatives can be susceptible to degradation at high temperatures, a key consideration for GC analysis.[14][15] |
Based on these properties, HPLC with UV detection is the primary recommended technique due to its versatility for moderately polar, non-volatile, and potentially thermolabile compounds.[15][16] GC-MS serves as a powerful alternative for identification and trace analysis, contingent on the compound's thermal stability. UV-Vis spectrophotometry offers a simple, direct method for quantification in pure solutions.
Analytical Method Development Workflow
The development and validation process follows a logical, systematic progression to ensure the final method is fit-for-purpose.
Caption: Workflow for Analytical Method Development & Validation.
High-Performance Liquid Chromatography (HPLC) Method
Applicability: This reversed-phase HPLC (RP-HPLC) method is designed for the routine quantification (assay) and purity determination of N-(2-Methoxyethyl)-2-nitroaniline.
Causality of Method Design:
-
Stationary Phase: A C18 column is selected as the industry-standard starting point for moderately polar aromatic compounds. Its hydrophobic nature provides effective retention and separation based on the analyte's partitioning behavior.[17]
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of a range of potential impurities with varying polarities. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection.
-
pH Modifier: A small amount of phosphoric acid is added to the aqueous mobile phase. This suppresses the silanol activity on the silica-based column and ensures the secondary amine on the analyte is consistently protonated, leading to sharp, symmetrical peaks.[18][19] For mass spectrometry compatibility, formic acid would be a suitable alternative.[16][19]
-
Detection: A Diode Array Detector (DAD) is used to monitor the analyte peak and assess for co-eluting impurities. Based on data from 2-nitroaniline, a wavelength of 428 nm is recommended for high sensitivity and specificity, though a full spectral scan (200-600 nm) should be performed during development to confirm the absorption maximum (λmax).[11]
Experimental Protocol: HPLC-DAD
2.1.1. Instrumentation and Reagents
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.
-
C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure Water (18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄), 85%.
-
N-(2-Methoxyethyl)-2-nitroaniline reference standard.
2.1.2. Chromatographic Conditions
Table 2: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 428 nm (with spectral acquisition from 200-600 nm) |
| Run Time | 20 minutes |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.[15][17]
-
Sample Preparation: Accurately weigh a sample containing N-(2-Methoxyethyl)-2-nitroaniline and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
2.1.4. System Suitability Test (SST) Before sample analysis, inject a working standard (e.g., 100 µg/mL) five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Applicability: This method is suitable for the sensitive identification and quantification of N-(2-Methoxyethyl)-2-nitroaniline, especially for trace-level impurity analysis, provided the compound is thermally stable and sufficiently volatile.
Causality of Method Design:
-
Technique Choice: GC-MS provides superior specificity through mass fragmentation patterns and high sensitivity, making it ideal for confirming identity and detecting low-level impurities.[20][21]
-
Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers a good balance for separating a range of analytes and is robust for general-purpose use.
-
Injection: Splitless injection is chosen to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a characteristic fragmentation pattern, which can be compared against libraries for identification.[22]
Experimental Protocol: GC-MS
3.1.1. Instrumentation and Reagents
-
GC system coupled to a Mass Spectrometer with an EI source.
-
Fused Silica Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas), 99.999% purity.
-
Methanol or Dichloromethane (GC grade).
3.1.2. Chromatographic and MS Conditions
Table 3: Optimized GC-MS Conditions
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
| Characteristic Ions | To be determined from the mass spectrum of the reference standard (the molecular ion at m/z 197 is expected). |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Methanol or Dichloromethane as the solvent.
-
Working Standards: Prepare dilutions in the target concentration range (e.g., 0.1 to 10 µg/mL) using the same solvent.
-
Sample Preparation: Dissolve the sample in the chosen solvent to fall within the calibration range. Filter if necessary.
Method Validation Framework (ICH Q2)
Once a method is developed and optimized, it must be formally validated to prove its fitness for purpose.[9][23] The validation will be performed according to the ICH Q2(R2) guideline.[6][7][23]
Caption: Decision Tree for Selecting the Appropriate Analytical Technique.
Table 4: Summary of Validation Parameters and Acceptance Criteria (per ICH Q2)
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, matrix).[6] | Peak purity analysis (for HPLC-DAD), no interference at the analyte's retention time from placebo or known impurities. |
| Linearity | To show that results are directly proportional to the concentration of the analyte within a given range.[6][24] | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the test concentration. For Impurities: From reporting level to 120% of the specification. |
| Accuracy | The closeness of test results to the true value, often expressed as percent recovery.[6][8] | 98.0% to 102.0% recovery for spiked samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 determinations at 100% of test concentration. Intermediate Precision: RSD ≤ 2.0% when results are compared between different days, analysts, or equipment.[24] |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with demonstrated precision and accuracy at this level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Stability of results when parameters (e.g., pH, column temp, flow rate) are slightly varied. System suitability criteria must be met. |
Conclusion
This application note provides a comprehensive, scientifically grounded starting point for the development and validation of analytical methods for N-(2-Methoxyethyl)-2-nitroaniline. The detailed protocols for HPLC and GC-MS are based on established principles for similar molecules and are designed for robustness and regulatory compliance. By following the structured workflow and adhering to the validation principles outlined by ICH guidelines, researchers and drug development professionals can establish reliable, accurate, and precise methods to ensure the quality and consistency of this important chemical entity.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
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Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5). Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Available at: [Link]
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Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6). Available at: [Link]
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Uv-Vis Spectrum of 4-Nitroaniline - SIELC Technologies. Available at: [Link]
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Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. (2020, November 11). Available at: [Link]
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
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Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 12). Available at: [Link]
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FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy. Available at: [Link]
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4-Nitroaniline: CAS # 100-01-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available at: [Link]
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method 8131 aniline and selected derivatives by gas chromatography - EPA. Available at: [Link]
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UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines... - ResearchGate. Available at: [Link]
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The UV–Vis spectra of o-nitroaniline at various reaction times in a... - ResearchGate. Available at: [Link]
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A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - RSC Publishing. Available at: [Link]
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Separation of 4-Nitroaniline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
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Nitro compounds - Agilent. Available at: [Link]
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UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. Available at: [Link]
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N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem - NIH. Available at: [Link]
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Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Available at: [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. Available at: [Link]
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quality control testing for N-(2-Methoxyethyl)-2-nitroaniline
An In-Depth Guide to the Quality Control Testing of N-(2-Methoxyethyl)-2-nitroaniline
Abstract
N-(2-Methoxyethyl)-2-nitroaniline serves as a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. As with any component intended for drug development, rigorous quality control is paramount to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive suite of application notes and detailed protocols for the quality control testing of N-(2-Methoxyethyl)-2-nitroaniline, designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established analytical principles and aligned with the expectations of regulatory bodies, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]
Introduction: The Imperative of Quality Control
The journey of a drug from a laboratory concept to a patient-ready therapeutic is underpinned by a meticulous and unwavering commitment to quality. For chemical intermediates like N-(2-Methoxyethyl)-2-nitroaniline, this commitment materializes as a robust quality control (QC) strategy. The purity profile of an intermediate directly influences the quality of the final API; impurities introduced at this stage can carry through the synthetic process, potentially impacting the final drug's safety and efficacy.[1][7]
This guide delineates a multi-faceted analytical approach to fully characterize N-(2-Methoxyethyl)-2-nitroaniline, ensuring it meets the stringent standards required for pharmaceutical development. The protocols cover four critical aspects of quality control:
-
Identification: Confirming the compound's structure and identity.
-
Purity & Impurity Profiling: Detecting, identifying, and quantifying all extraneous substances.[8]
-
Assay: Accurately measuring the concentration of the compound.
-
Physicochemical Properties: Characterizing fundamental physical and chemical attributes.
The overall workflow for the quality control of a batch of N-(2-Methoxyethyl)-2-nitroaniline is a systematic process, beginning with initial identification and culminating in a comprehensive purity and strength assessment.
Caption: Overall Quality Control Workflow.
Physicochemical Properties & Identification Protocols
Confirming the identity of the material is the foundational step in any QC assessment. A combination of spectroscopic and physical tests provides an unambiguous confirmation of the molecular structure.
Table 1: Physicochemical Properties of N-(2-Methoxyethyl)-2-nitroaniline
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(2-methoxyethyl)-2-nitroaniline | [9] |
| CAS Number | 56436-24-9 | [9][10] |
| Molecular Formula | C₉H₁₂N₂O₃ | [10] |
| Molecular Weight | 196.20 g/mol | [10] |
| Appearance | Expected to be a yellow or orange solid | Inferred from related nitroaniline compounds[11] |
Protocol 1: Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, creating a unique spectral "fingerprint." This technique is excellent for confirming the presence of key functional groups.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, FT-IR grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Background Collection: Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr sample disc in the spectrometer's sample holder and acquire the spectrum.
-
Data Interpretation: Process the spectrum (baseline correction, smoothing) and identify the characteristic absorption bands.
Table 2: Expected FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3350 - 3400 | Medium | N-H Stretch | Secondary Amine |
| 2850 - 2980 | Medium-Strong | C-H Stretch | Aliphatic (Methoxy & Ethyl) |
| 1600 - 1640 | Strong | N-H Bend | Secondary Amine |
| 1500 - 1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1330 - 1370 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1250 - 1350 | Strong | C-N Stretch | Aromatic Amine |
| 1050 - 1150 | Strong | C-O-C Stretch | Ether |
(Predicted data based on analysis of closely related compounds)[12]
Protocol 2: Identification by UV-Visible Spectroscopy
Principle: The conjugated system of the nitroaniline chromophore absorbs UV-Vis light at characteristic wavelengths (λmax). This provides a simple and rapid identity check.
Methodology:
-
Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.
-
Standard Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
-
Analysis: Use a calibrated dual-beam UV-Vis spectrophotometer. Scan the sample from 200 nm to 500 nm against a solvent blank.
-
Determination: Identify the wavelength(s) of maximum absorbance (λmax). Based on similar 2-nitroaniline structures, strong absorbance is expected around 280 nm and 410 nm.[13]
Protocol 3: Qualitative Spot Test for Aromatic Nitro Compounds
Principle: Aromatic nitro groups can be reduced in an alkaline medium by a mild reducing agent like glucose to form distinctly colored azoxy compounds.[14] This provides a rapid chemical confirmation of the nitro functionality.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the sample in 1 mL of ethanol.
-
Reaction Setup: In a microplate well or on a white spot plate, add 2 drops of 2N sodium hydroxide solution.
-
Test: Add one drop of the sample solution to the well, followed by 2-3 drops of a 10% aqueous glucose solution.[14]
-
Observation: Gently warm the plate (e.g., on a 60°C hot plate) for a few minutes.[14] The development of a wine-red or deep orange color indicates a positive test for an aromatic nitro compound.[14][15]
Chromatographic Purity and Impurity Profiling
Impurity profiling is a cornerstone of pharmaceutical quality assurance.[7] The primary synthetic route to N-(2-Methoxyethyl)-2-nitroaniline is likely a nucleophilic aromatic substitution (SNAr) reaction between a halogenated 2-nitrobenzene and 2-methoxyethylamine.[16][17][18] This informs the search for potential process-related impurities.
Potential Impurities to Monitor:
-
Starting Materials: 2-chloronitrobenzene (or 2-fluoronitrobenzene) and 2-methoxyethylamine.
-
By-products: Polysubstituted nitroanilines.[17]
-
Degradation Products: Products from hydrolysis of the ether linkage or reduction of the nitro group.[19]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethanol, ethyl acetate).[1][16]
Protocol 4: Purity by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A reversed-phase method is ideal for separating moderately polar compounds like N-(2-Methoxyethyl)-2-nitroaniline from its potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[13]
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve approximately 25 mg of the sample in a 50 mL volumetric flask with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of about 0.5 mg/mL.
-
Reference Standard (for Assay): Prepare a reference standard of known purity at the same concentration.
-
-
Chromatographic Analysis: Inject the sample onto the HPLC system under the specified conditions.
-
Data Analysis:
-
Purity: Use the area percent method. Integrate all peaks and calculate the percentage of the main peak relative to the total area of all peaks.
-
Impurities: Report any impurity exceeding the reporting threshold (typically 0.05% or as defined by ICH Q3A guidelines).[8]
-
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-2 min (30% B), 2-20 min (30% to 90% B), 20-25 min (90% B), 25-26 min (90% to 30% B), 26-30 min (30% B) | A gradient ensures elution of both more polar and less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL |
| Detector | DAD at 280 nm | Wavelength of high absorbance for the nitroaniline chromophore.[13] |
Table 4: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Protocol 5: Residual Solvents by Headspace Gas Chromatography (GC)
Principle: This method is used to quantify volatile organic compounds (residual solvents) remaining from the manufacturing process, as mandated by ICH Q3C.[4] Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.
Methodology:
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp the vial securely.
-
Standard Preparation: Prepare standards of potential solvents (e.g., ethanol, ethyl acetate, DMF) in DMSO at known concentrations.
-
Analysis: Place vials in the headspace autosampler and run the sequence. The heated vial allows volatile solvents to partition into the headspace gas, which is then injected into the GC.
-
Quantification: Calculate the concentration of each solvent in the sample by comparing its peak area to the calibration curve generated from the standards.
Table 5: Recommended GC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium or Nitrogen |
| Headspace Temp. | 80 °C |
| Injector Temp. | 200 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector Temp. | 250 °C (FID) |
Structural Confirmation & Assay
While identification tests confirm the presence of functional groups, more advanced techniques are required for unambiguous structural elucidation and accurate quantification.
Protocol 6: Structural Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and valuable structural information from fragmentation patterns.[20]
Methodology:
-
Instrumentation: A High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or Q-TOF, coupled to an HPLC system (LC-MS) or with a direct infusion source.[21]
-
Analysis (LC-MS mode): Use the HPLC method described in Protocol 4. The eluent is directed into the MS source.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Data Interpretation:
-
Confirm the presence of the protonated molecule [M+H]⁺ at m/z 197.0921 (calculated for C₉H₁₃N₂O₃⁺).
-
Analyze the fragmentation pattern. For ortho-nitroanilines, characteristic fragmentation can involve interactions with the nitro group.[22]
-
Protocol 7: Assay by HPLC with External Standard
Principle: The concentration (assay) of the compound is determined by comparing the peak response of the sample to that of a highly purified reference standard of known concentration.
Methodology:
-
Procedure: Use the same HPLC method and preparations as described in Protocol 4.
-
Analysis: Perform replicate injections (e.g., n=3) of both the Reference Standard and the Test Solution.
-
Calculation: The assay is calculated using the following formula:
Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Where:
-
Area_Sample is the average peak area of the analyte in the Test Solution.
-
Area_Standard is the average peak area of the analyte in the Reference Standard solution.
-
Conc_Standard is the concentration of the Reference Standard.
-
Conc_Sample is the concentration of the Test Solution.
-
Purity_Standard is the certified purity of the Reference Standard (e.g., 99.8%).
-
Physical Properties Testing
These tests provide crucial information about the material's purity and composition.
Protocol 8: Melting Point Determination
Principle: A pure crystalline solid has a sharp, well-defined melting point. The presence of impurities typically lowers and broadens the melting range.
Methodology:
-
Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely liquid. This is the melting range.
Protocol 9: Loss on Drying (LOD)
Principle: This gravimetric test measures the percentage of volatile matter (primarily water and residual solvents) that is removed upon heating under controlled conditions.
Methodology:
-
Accurately weigh a sample container (e.g., a weighing bottle).
-
Add approximately 1.0 g of the sample and weigh accurately.
-
Heat the sample in a vacuum oven at a specified temperature (e.g., 60 °C) and pressure for a defined period (e.g., 4 hours).
-
Cool the sample in a desiccator and re-weigh.
-
Calculate the percentage weight loss.
Protocol 10: Residue on Ignition (ROI) / Sulfated Ash
Principle: This test measures the amount of inorganic impurities in an organic substance.[2] The sample is charred and then ignited with sulfuric acid at high temperatures, converting metal salts to their more stable sulfates.
Methodology:
-
Weigh a crucible that has been previously ignited and tared.
-
Add approximately 1.0 g of the sample and weigh accurately.
-
Moisten the sample with concentrated sulfuric acid.
-
Heat gently until the sample is thoroughly charred.
-
Ignite the crucible in a muffle furnace at 600 ± 50 °C until all black particles have disappeared.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
Impurity Characterization and Data Summary
When an unknown impurity is detected above the identification threshold (e.g., >0.10% as per ICH Q3A), a systematic investigation is required to determine its structure.[8]
Caption: Impurity Identification and Characterization Workflow.
Table 6: Summary of Specifications
| Test | Method | Acceptance Criteria |
|---|---|---|
| Identification A | FT-IR | Spectrum conforms to that of the reference standard. |
| Identification B | UV-Vis | λmax at approximately 280 nm and 410 nm (± 2 nm). |
| Appearance | Visual | Yellow to orange crystalline powder. |
| Melting Point | USP <741> | Specific range to be established based on reference material (e.g., 1-2°C range). |
| Assay | HPLC | 98.0% - 102.0% (on dried basis). |
| Purity (Organic) | HPLC | Purity ≥ 99.0%. Individual unspecified impurity ≤ 0.10%. Total impurities ≤ 1.0%. |
| Loss on Drying | USP <731> | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Residual Solvents | USP <467> / GC | Meets ICH Q3C limits. |
References
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Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Open Access Journals - Research and Reviews. Retrieved March 13, 2026, from [Link]
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Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025, November 14). IntuitionLabs. Retrieved March 13, 2026, from [Link]
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How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025, September 29). PYG Lifesciences. Retrieved March 13, 2026, from [Link]
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Impurity Profiling and Characterization for Generic Project. (2026, February 25). ResolveMass Laboratories Inc. Retrieved March 13, 2026, from [Link]
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Significance of Impurity Profiling in the Pharmaceutical Industry. (2024, February 17). Global Pharma Tek. Retrieved March 13, 2026, from [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. Retrieved March 13, 2026, from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved March 13, 2026, from [Link]
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ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria. (n.d.). ICH. Retrieved March 13, 2026, from [Link]
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ICH: quality. (n.d.). European Medicines Agency (EMA). Retrieved March 13, 2026, from [Link]
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An Overview of ICH Guidelines. (2024, April 16). Kivo. Retrieved March 13, 2026, from [Link]
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A new sensitive, eco-friendly, economic and effortless spot test for aromatic nitro compounds. (n.d.). IJRAR.org. Retrieved March 13, 2026, from [Link]
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N-(2-methoxyethyl)aniline. (n.d.). PubChem - NIH. Retrieved March 13, 2026, from [Link]
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Aromatic Nitro Compounds. (n.d.). MST.edu. Retrieved March 13, 2026, from [Link]
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]
-
Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024, November 12). YouTube. Retrieved March 13, 2026, from [Link]
-
Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 13, 2026, from [Link]
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method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved March 13, 2026, from [Link]
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Comparative QSTR studies for predicting mutagenicity of nitro compounds. (2008, February 15). PubMed. Retrieved March 13, 2026, from [Link]
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Method Development for Selective and Nontargeted Identification of Nitro Compounds in Diesel Particulate Matter. (2017, November 16). United Arab Emirates - Ministry of Health and Prevention. Retrieved March 13, 2026, from [Link]
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Separation of ortho-, nitro- para Nitroaniline. (n.d.). knauer.net. Retrieved March 13, 2026, from [Link]
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2-Nitroaniline. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]
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m-Nitroaniline. (n.d.). the NIST WebBook. Retrieved March 13, 2026, from [Link]
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o-NITROANILINE. (n.d.). Organic Syntheses Procedure. Retrieved March 13, 2026, from [Link]
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o‐nitroaniline derivatives. IV—The mass spectra of o‐nitroanils. (n.d.). Scilit. Retrieved March 13, 2026, from [Link]
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Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. (2016, May 1). Spectroscopy Online. Retrieved March 13, 2026, from [Link]
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Application Notes and Protocols: N-(2-Methoxyethyl)-2-nitroaniline as a Versatile Building Block in Organic Synthesis
Abstract
N-(2-Methoxyethyl)-2-nitroaniline is a bifunctional aromatic compound that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its unique structure, featuring a nucleophilic secondary amine and an electrophilic nitro-aromatic system, provides a strategic entry point for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds.[1] The presence of the methoxyethyl substituent can also favorably influence the pharmacokinetic properties, such as solubility and metabolic stability, of the final target molecules, making it particularly attractive for drug discovery and medicinal chemistry programs.[1] This guide provides an in-depth exploration of N-(2-Methoxyethyl)-2-nitroaniline, detailing its synthesis, key applications, and step-by-step experimental protocols for its use in constructing high-value heterocyclic systems like benzimidazoles and quinoxalines.
Core Properties and Synthesis of N-(2-Methoxyethyl)-2-nitroaniline
The utility of N-(2-Methoxyethyl)-2-nitroaniline as a synthetic building block is rooted in its distinct chemical features. The secondary amine is a potent nucleophile, while the ortho-nitro group serves two critical roles: it activates the aromatic ring toward nucleophilic attack and acts as a masked amino group, which can be revealed through a straightforward reduction.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for preparing N-(2-Methoxyethyl)-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This pathway involves the reaction of an activated aryl halide, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, with 2-methoxyethanamine. The electron-withdrawing nitro group is essential as it stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the displacement of the halide leaving group.[4]
Caption: General workflow for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline.
Protocol 1: Synthesis of N-(2-Methoxyethyl)-2-nitroaniline
This protocol describes a reliable method for the gram-scale synthesis of the title compound.
Materials:
-
2-Chloronitrobenzene
-
2-Methoxyethanamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronitrobenzene (1.0 eq) and anhydrous DMF (approx. 5 mL per mmol of 2-chloronitrobenzene).
-
Reagent Addition: Add 2-methoxyethanamine (1.2 eq) to the stirring solution, followed by anhydrous potassium carbonate (2.0 eq). The base is crucial for scavenging the hydrochloric acid generated during the reaction.[5]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-chloronitrobenzene is consumed (typically 4-8 hours).[5]
-
Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (approx. 3 times the volume of DMF used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product as a yellow or orange solid.[2][6]
Table 1: Key Parameters for SNAr Synthesis
| Parameter | Recommended Condition | Rationale / Notes |
| Haloarene | 2-Chloronitrobenzene | Cost-effective and readily available. 2-Fluoronitrobenzene is more reactive but also more expensive. |
| Amine | 2-Methoxyethanamine (1.1-1.2 eq) | A slight excess ensures complete consumption of the limiting haloarene. |
| Base | K₂CO₃ (2.0 eq) or Et₃N (1.5 eq) | An inorganic base like K₂CO₃ is easily removed during aqueous work-up.[2][5] |
| Solvent | DMF or DMSO | A polar aprotic solvent is essential to solvate the ionic intermediate and facilitate the SNAr mechanism.[4] |
| Temperature | 80-120 °C | Elevated temperature is required to overcome the activation energy of the reaction.[4][5] |
| Typical Yield | 75-90% | Yields are dependent on reaction scale and purification efficiency.[5] |
Application in the Synthesis of Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] N-(2-Methoxyethyl)-2-nitroaniline is an excellent precursor for 1-substituted benzimidazoles via a reductive cyclization strategy. This process first involves the reduction of the nitro group to an amine, forming an in situ N-substituted o-phenylenediamine, which then undergoes condensation with an aldehyde.[1]
Caption: Reductive cyclization pathway to 2-substituted benzimidazoles.
Protocol 2: One-Pot Synthesis of 1-(2-Methoxyethyl)-2-phenyl-1H-benzo[d]imidazole
This one-pot method is highly efficient as it avoids the isolation of the often-unstable o-phenylenediamine intermediate.[1]
Materials:
-
N-(2-Methoxyethyl)-2-nitroaniline
-
Sodium dithionite (Na₂S₂O₄)
-
Benzaldehyde
-
Ethanol (EtOH)
-
Water
Procedure:
-
Initial Setup: In a round-bottom flask, dissolve N-(2-Methoxyethyl)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio).
-
Reduction: Heat the mixture to reflux (approx. 80-90 °C). Add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The color of the solution should change from yellow/orange to a much lighter shade, indicating the reduction of the nitro group. Continue heating for an additional 1-2 hours.
-
Cyclization: To the same flask containing the in situ generated diamine, add benzaldehyde (1.1 eq). Continue to reflux the mixture. The cyclization progress can be monitored by TLC. This step may take 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the final benzimidazole product.
Application in the Synthesis of Quinoxalines
Quinoxalines are another class of nitrogen-containing heterocycles with a wide spectrum of biological activities and applications in materials science.[7][8] The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] N-(2-Methoxyethyl)-2-nitroaniline provides access to the required N-substituted diamine after a simple reduction step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-(2-Methoxyethyl)-2-nitroaniline Synthesis
Welcome to the Technical Support Center for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive experience in the field to help you navigate the common challenges associated with this synthesis and achieve higher yields.
The synthesis of N-(2-Methoxyethyl)-2-nitroaniline is a cornerstone reaction for accessing a variety of complex molecules, including valuable pharmaceutical intermediates. The most common route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 2-halo-nitrobenzene, typically 2-chloronitrobenzene or 2-fluoronitrobenzene, with 2-methoxyethanamine.[1][2] The electron-withdrawing nitro group is crucial as it activates the aromatic ring, making it susceptible to nucleophilic attack by the amine.[3][4]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting & FAQs
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
A1: Key Areas for Investigation:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or temperature. It is essential to monitor the reaction's progress using thin-layer chromatography (TLC).[1] If starting material is still present after the initially planned duration, consider extending the reaction time.[1] Elevated temperatures, often in the range of 80-120°C, are typically necessary to drive the reaction forward.[1]
-
Ineffective Base: The role of the base is to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction.[2] If the base is not strong enough or is present in an insufficient amount, the amine nucleophile can be protonated, rendering it inactive.[5] While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) might be necessary, though caution is advised as it can promote side reactions.[1]
-
Moisture Contamination: The presence of water can be detrimental. It can hydrolyze the starting material or interfere with the function of the base.[1] Therefore, it is critical to use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Poor Solubility: The reactants must be adequately dissolved in the chosen solvent for the reaction to proceed efficiently.[5] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3][6]
-
Volatility of the Nucleophile: 2-Methoxyethanamine is a relatively volatile compound. At elevated reaction temperatures, it can evaporate from the reaction mixture, leading to a stoichiometric imbalance and a lower yield.[1] Ensure that your reflux condenser is functioning efficiently to prevent the loss of this key reactant.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely culprits and how can I minimize them?
The formation of byproducts is a common challenge in organic synthesis. Understanding the potential side reactions is the first step toward mitigating them.
A2: Common Side Products and Mitigation Strategies:
-
N,N-Dialkylation: The desired product, N-(2-Methoxyethyl)-2-nitroaniline, is a secondary amine and can react further with another molecule of the 2-halo-nitrobenzene to form a tertiary amine.[6] To minimize this, it is advisable to use a slight excess of the 2-methoxyethanamine relative to the 2-halo-nitrobenzene (e.g., 1.1 to 1.5 equivalents).[6]
-
Decomposition: Nitroaromatic compounds can be susceptible to decomposition at excessively high temperatures.[1] Adhering to the recommended temperature range is crucial for preventing the formation of tar-like substances.[5] Running the reaction under an inert atmosphere, such as nitrogen or argon, can also help to minimize oxidative degradation.[5]
-
O-Alkylation of the Nitro Group: Although less common, the nitro group itself can sometimes be a site for side reactions, particularly under harsh conditions.[6]
Q3: My crude product is a dark, oily substance. Is this expected, and how should I proceed with purification?
The physical state and appearance of the crude product can provide valuable clues about the reaction's success and the presence of impurities.
A3: Handling Oily and Colored Crude Products:
It is not uncommon for the crude product of this reaction to be an oil or a low-melting solid.[7] The dark coloration is often due to minor, highly colored impurities that are common in reactions involving nitro compounds.[7]
Purification is key to obtaining a clean, crystalline product. The two most effective methods are:
-
Column Chromatography: This is a powerful technique for separating the desired product from both more and less polar impurities.[5] A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[5] The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
-
Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the product.[8] A good solvent for recrystallization will dissolve the compound when hot but not when cold.[7] Common solvents to try include ethanol, isopropanol, or a mixture of ethanol and water.[5][7] If crystallization is slow, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystal formation.[7]
Q4: I'm struggling with the purification process. What are some common pitfalls and how can I overcome them?
Even with a successful reaction, a low isolated yield can result from an inefficient purification process.
A4: Troubleshooting Purification:
-
Low Recovery from Recrystallization: This often occurs if too much solvent is used, causing a significant amount of the product to remain in the mother liquor upon cooling.[7] Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Inefficient Separation in Column Chromatography: If the product and impurities are not well-separated, consider optimizing the mobile phase. A shallower solvent gradient or a different solvent system may be required.[5]
-
Product Loss During Work-up: Ensure that the aqueous layer is thoroughly extracted with an organic solvent (like ethyl acetate) multiple times to recover all of the product.[3] Washing the combined organic layers with brine can help to remove residual water and improve the separation of the layers.[1]
Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline.
Caption: General experimental workflow for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline.
Detailed Step-by-Step Methodology
This protocol is a generalized procedure based on established SNAr methodologies.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronitrobenzene (1.0 equivalent) in a suitable anhydrous solvent such as DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 equivalents) to the stirring solution.
-
Addition of Nucleophile: Slowly add 2-methoxyethanamine (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol.[3][5]
Quantitative Data Summary
The following table summarizes key reaction parameters and expected outcomes. Actual results may vary based on specific reaction conditions and the scale of the experiment.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Haloarene:Amine:Base) | 1 : 1.2 : 2 | A slight excess of the amine minimizes dialkylation.[1][6] |
| Solvent | DMF, DMSO | Polar aprotic solvents are preferred for SNAr reactions.[1][3] |
| Reaction Temperature | 80 - 120 °C | Elevated temperatures are generally required.[1] |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion.[1] |
| Typical Crude Yield | 70 - 90% | Dependent on reaction completion and work-up efficiency.[5] |
| Typical Purified Yield | 80 - 95% (of crude) | Yields can vary based on the purification method.[3] |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting low yield issues.
Caption: A logical diagram for troubleshooting low yields in the synthesis of N-(2-Methoxyethyl)-2-nitroaniline.
References
- Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview. Benchchem.
- Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Benchchem.
- Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Benchchem.
- Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
- Technical Support Center: Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing HPLC separation for N-(2-Methoxyethyl)-2-nitroaniline and its impurities
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-(2-Methoxyethyl)-2-nitroaniline and its associated impurities.
Because this target analyte features both a secondary amine and an electron-withdrawing nitroaromatic ring, it presents two distinct chromatographic challenges: severe peak tailing due to secondary interactions, and difficult regioisomer resolution. This guide breaks down the causality behind these issues and provides self-validating protocols to overcome them.
Method Development Workflow
The following decision tree outlines the logical progression for optimizing the separation of nitroaniline derivatives, ensuring both peak symmetry and baseline resolution.
Fig 1: Logical workflow for optimizing HPLC separation of nitroaniline derivatives.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does N-(2-Methoxyethyl)-2-nitroaniline exhibit severe peak tailing, and how can I correct it? A1: Peak tailing for this compound is primarily a chemical problem driven by secondary retention mechanisms[1]. The secondary amine group in N-(2-Methoxyethyl)-2-nitroaniline becomes protonated (positively charged) in standard mobile phases. Simultaneously, traditional silica-based reversed-phase columns contain residual silanol groups (Si-OH) that ionize to Si-O⁻ at mid-range pH levels[2]. The electrostatic attraction between the protonated amine and ionized silanols causes the analyte to stick to the column, resulting in an asymmetrical elution profile[3]. Solution: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% phosphoric acid or trifluoroacetic acid) to fully protonate the silanols, neutralizing their negative charge[1]. Alternatively, employ a highly end-capped column designed to shield residual silanols.
Q2: How do I differentiate between a chemical tailing issue and a physical column/plumbing issue? A2: It is critical to isolate the root cause before altering your mobile phase chemistry. Inject a neutral, non-ionizable marker compound (such as toluene or uracil). Neutral compounds do not participate in acid-base interactions with silanols[4]. If the neutral peak is symmetrical but your N-(2-Methoxyethyl)-2-nitroaniline peak tails, the issue is chemical[4]. If the neutral peak also tails or shows peak splitting, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume[3][4].
Q3: How do I achieve baseline resolution between the ortho-nitro target and its para-nitro regioisomer impurity? A3: Resolving regioisomers requires exploiting subtle differences in their dipole moments and hydrogen-bonding capacities. In N-(2-Methoxyethyl)-2-nitroaniline, the ortho-nitro group forms a strong intramolecular hydrogen bond with the adjacent secondary amine. This "masks" the polar amine, making the ortho-isomer more hydrophobic than the para-isomer (where intramolecular bonding is sterically impossible). Solution: If resolution (Rs) is poor on a C18 column, switch your organic modifier from acetonitrile to methanol. Methanol is a protic solvent that interacts differently with the nitro group's hydrogen-bonding network, often enhancing selectivity (α). If this fails, switch to a Phenyl-Hexyl stationary phase, which leverages specific π-π interactions with the electron-deficient nitroaromatic rings[5].
Q4: What are the optimal UV detection parameters for this mixture? A4: Nitroanilines possess a distinct push-pull π-electron system (an electron-donating amine coupled with an electron-withdrawing nitro group), creating a strong, unique chromophore[6]. While 254 nm is a universal detection wavelength for aromatics, monitoring at ~380–410 nm is highly specific to the nitroaniline core. Using this higher wavelength effectively "blinds" the detector to non-chromophoric impurities and baseline solvent drift, drastically improving the signal-to-noise ratio.
Quantitative Data & System Suitability
Use the following table to anticipate elution orders and set system suitability targets during method development.
| Compound Type | Example Structure | Expected RP-HPLC Elution Order | Optimal UV λmax | Primary Troubleshooting Focus |
| Aliphatic Impurity | 2-Methoxyethylamine | 1 (Elutes in void volume) | Transparent | Requires derivatization or ELSD |
| Regioisomer Impurity | N-(2-Methoxyethyl)-4-nitroaniline | 2 (Exposed polar groups) | ~254 nm, 380 nm | Co-elution with target analyte |
| Target Analyte | N-(2-Methoxyethyl)-2-nitroaniline | 3 (Intramolecular H-bond) | ~254 nm, 400 nm | Peak tailing (amine-silanol) |
| Starting Material | 2-Fluoronitrobenzene | 4 (Highly hydrophobic) | ~260 nm | Late elution / Carryover |
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You must achieve the stated mathematical criteria before proceeding to the next step.
Protocol A: Peak Tailing Diagnostic & Mitigation
Objective: Eliminate secondary interactions and achieve an Asymmetry factor (As) < 1.3.
-
Baseline Physical Assessment: Inject 10 µL of a 0.1 mg/mL Toluene standard (neutral marker) using a 50:50 Water/Acetonitrile mobile phase.
-
Physical Validation Gate: Calculate the Asymmetry factor (As) of the Toluene peak at 10% peak height.
-
If As > 1.2: Halt method development. Rebuild the column inlet fitting to remove dead volume or replace the column to fix a bed void.
-
If As ≤ 1.2: The physical system is validated. Proceed to Step 3.
-
-
Chemical Adjustment: Inject the N-(2-Methoxyethyl)-2-nitroaniline sample. If the analyte As > 1.5, the tailing is chemical. Replace the aqueous mobile phase with a 0.1% Phosphoric Acid buffer (pH ~2.5) to protonate residual silanols.
-
Final Validation: Re-inject the target analyte. The protocol is successful and self-validated when the analyte As drops below 1.3.
Protocol B: Isomer Resolution Optimization
Objective: Achieve baseline separation (Resolution, Rs > 2.0) between the ortho- and para-nitro isomers.
-
Initial Screen: Run a linear gradient from 5% to 95% Acetonitrile in Water (buffered with 0.1% TFA) over 15 minutes on a standard end-capped C18 column.
-
Selectivity Gate: Calculate the Resolution (Rs) between the N-(2-Methoxyethyl)-2-nitroaniline and N-(2-Methoxyethyl)-4-nitroaniline peaks.
-
If Rs ≥ 2.0: Method is validated.
-
If Rs < 2.0: Proceed to Step 3.
-
-
Thermodynamic Tuning: Replace Acetonitrile with Methanol. Keep the gradient profile identical. The shift from an aprotic to a protic solvent alters the hydrogen-bonding kinetics, specifically retarding the para-isomer.
-
Orthogonal Phase Switch (If necessary): If Rs remains < 2.0 with Methanol, swap the C18 column for a Phenyl-Hexyl column of identical dimensions. The π-π interactions will force separation based on the differing electron densities of the ortho vs. para aromatic rings.
-
Final Validation: The protocol is validated once Rs > 2.0 is achieved, ensuring accurate quantitation of impurities.
References
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography."[Link][3]
-
LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines."[Link][6]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scale-Up of N-(2-Methoxyethyl)-2-nitroaniline Production
Welcome to the technical support center for the production of N-(2-Methoxyethyl)-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory and during pilot-scale production.
Introduction
N-(2-Methoxyethyl)-2-nitroaniline is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its production is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and 2-methoxyethylamine. While the reaction appears straightforward on a small scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide provides practical solutions and theoretical explanations to help you optimize your process.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis and scale-up of N-(2-Methoxyethyl)-2-nitroaniline.
Reaction & Synthesis Issues
Question 1: My reaction is sluggish or incomplete, with significant amounts of 2-chloronitrobenzene remaining. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion in the synthesis of N-(2-Methoxyethyl)-2-nitroaniline is a common issue that can often be traced back to several factors. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Reaction Temperature: The SNAr reaction generally requires elevated temperatures to proceed at a reasonable rate.[2] If the reaction temperature is too low, the activation energy barrier for the formation of the Meisenheimer complex will not be overcome, leading to a slow or stalled reaction.
-
Solution: Gradually increase the reaction temperature in increments of 10°C, while carefully monitoring the reaction progress by TLC or HPLC. A typical temperature range for this reaction is 80-100°C.[2]
-
-
Ineffective Base: The role of the base is to deprotonate the 2-methoxyethylamine, increasing its nucleophilicity. If the base is too weak or is not present in a sufficient stoichiometric amount, the concentration of the active nucleophile will be low, slowing down the reaction.
-
Poor Solubility of Reactants: If the reactants are not well-dissolved in the solvent, the reaction will be diffusion-limited, leading to a heterogeneous mixture and poor reaction rates.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure the solubility of all reactants.[2] Adequate agitation is also crucial, especially on a larger scale, to ensure proper mixing.
-
Question 2: I am observing the formation of significant amounts of a dark, tar-like substance in my crude product. What is this and how can I prevent it?
Answer: The formation of dark, tar-like substances is often a result of side reactions and product degradation.[4] This can be particularly problematic during scale-up due to challenges in maintaining uniform temperature control.
-
High Reaction Temperatures: Excessive heat can lead to polymerization and decomposition of the nitroaniline product.[4]
-
Solution: Maintain strict temperature control throughout the reaction. On a larger scale, this may require a reactor with efficient heat exchange capabilities. Avoid localized overheating by ensuring good agitation.
-
-
Presence of Oxygen: Oxidation of the aniline derivative can occur, especially at elevated temperatures, leading to colored impurities.[4]
-
Solution: Running the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.
-
-
Strongly Basic Conditions: While a base is necessary, excessively strong or high concentrations of base can promote unwanted side reactions.[4]
-
Solution: Use the recommended stoichiometry of a moderately strong base like K₂CO₃. Avoid highly caustic bases unless specifically required and validated.
-
Question 3: My product is contaminated with a significant amount of a di-substituted byproduct. How can I minimize its formation?
Answer: The formation of a di-substituted byproduct, where a second molecule of 2-chloronitrobenzene reacts with the product, can occur if the reaction conditions are not carefully controlled.
-
Stoichiometry of Reactants: An excess of 2-chloronitrobenzene can drive the formation of the di-substituted product.
-
Solution: Use a slight excess of 2-methoxyethylamine (e.g., 1.2 equivalents) to ensure the complete consumption of 2-chloronitrobenzene.[2]
-
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
-
Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.
-
Work-up & Purification Challenges
Question 4: My crude product is an oil and is difficult to handle and purify. How can I induce crystallization?
Answer: It is not uncommon for the crude product to be an oil or a low-melting solid due to the presence of residual solvent and impurities.[4][5]
-
Trituration: This technique can be used to induce crystallization and remove some impurities.
-
Solution: Add a non-polar solvent in which the product is poorly soluble, such as hexane or a mixture of ethyl acetate and hexane, to the oil. Stir or sonicate the mixture. The product should solidify, and some impurities will remain dissolved in the solvent.
-
-
Recrystallization: If trituration is unsuccessful, recrystallization from a suitable solvent is the next step.
Question 5: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
Answer: Sluggish crystallization can be frustrating. Here are a few techniques to try:
-
Seeding: Add a tiny crystal of pure N-(2-Methoxyethyl)-2-nitroaniline to the cooled solution to provide a nucleation site for crystal growth.[5]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.[5]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.[5]
Question 6: My purified product still shows impurities by TLC/HPLC. What are my options for further purification?
Answer: If recrystallization does not provide a product of sufficient purity, column chromatography is a highly effective purification method.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute the product.[4]
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
Scale-Up Specific Challenges
Question 7: We are scaling up the reaction and are concerned about the exothermic nature of the reaction. How can we manage the heat generated?
Answer: The SNAr reaction is exothermic, and on a large scale, efficient heat removal is critical to prevent a runaway reaction.
-
Reactor Design: Use a jacketed reactor with a suitable heat transfer fluid to control the temperature. The surface area-to-volume ratio decreases as the scale increases, making heat transfer less efficient.
-
Controlled Addition: Instead of adding all the reactants at once, add the more reactive component (e.g., 2-methoxyethylamine or the base) slowly to the reaction mixture. This allows the cooling system to keep up with the heat being generated.
-
Solvent Choice: A higher boiling point solvent can provide a larger temperature window for safe operation. However, this must be balanced with the optimal reaction temperature.
Question 8: How do we ensure efficient mixing on a larger scale to avoid localized "hot spots" and incomplete reactions?
Answer: Inadequate mixing is a common problem in scale-up and can lead to the issues mentioned above.
-
Agitator Design: The type, size, and speed of the agitator are crucial. A properly designed agitator will ensure good top-to-bottom and radial mixing.
-
Baffles: The use of baffles in the reactor is essential to prevent vortex formation and promote turbulent mixing, which is more effective for heat and mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for N-(2-Methoxyethyl)-2-nitroaniline?
A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction.[4] This involves reacting 2-chloronitrobenzene with 2-methoxyethylamine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF.[2]
Q2: What are the main safety concerns when working with the reagents for this synthesis?
A2:
-
2-Chloronitrobenzene: This is a toxic and irritating compound.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
2-Methoxyethylamine: This is a flammable liquid and can cause skin and eye irritation.
-
DMF (Dimethylformamide): This solvent is a skin and eye irritant and can be absorbed through the skin.[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This is a strong, corrosive base. Avoid contact with skin and eyes.[1]
Q3: What analytical techniques are best for monitoring the reaction progress and product purity?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and can be used to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.
Experimental Protocols
Standard Laboratory Scale Synthesis of N-(2-Methoxyethyl)-2-nitroaniline
Materials:
-
2-Chloronitrobenzene
-
2-Methoxyethylamine
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene (1 equivalent).
-
Add anhydrous DMF to dissolve the 2-chloronitrobenzene.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the stirring solution.[2]
-
Slowly add 2-methoxyethylamine (1.2 equivalents) to the mixture at room temperature.[2]
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC.[2] The reaction is typically complete in 4-6 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 times).[2]
-
Combine the organic layers and wash with water and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]
Purification by Recrystallization
Materials:
-
Crude N-(2-Methoxyethyl)-2-nitroaniline
-
Ethanol (or Isopropanol)
-
Deionized water (as an anti-solvent, if needed)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, slowly add deionized water dropwise until the solution becomes slightly turbid.[4]
-
Allow the solution to stand at room temperature and then in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.[4]
-
Dry the purified crystals under vacuum.[4]
Data Presentation
| Parameter | Expected Range | Notes |
| Crude Yield | 70-90% | Yields can vary based on reaction scale and work-up efficiency.[4] |
| Purified Yield | 60-80% | Dependent on the purity of the crude product and the purification method. |
| Reaction Temperature | 80-100 °C | Elevated temperature is generally required to drive the SNAr reaction.[2] |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by TLC or HPLC.[2] |
| Solvent | DMF, DMSO | Polar aprotic solvents are typically used to facilitate SNAr reactions.[2] |
Visualizations
Caption: Workflow for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline.
Caption: Troubleshooting logic for common synthesis issues.
References
- Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem.
- challenges in the scale-up of N-(2-Ethoxyethyl)-2-nitroaniline production - Benchchem.
- Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem.
- Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview - Benchchem.
- Technical Support Center: Purification of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - oxfordlabchem.com.
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents.
- Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization - Benchchem.
- 2-Nitrochlorobenzene - Safety Data Sheet - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Refining Analytical Methods for N-(2-Methoxyethyl)-2-nitroaniline in Complex Samples
Welcome to the technical support center for the analysis of N-(2-Methoxyethyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in complex sample matrices. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of your analytical work.
N-(2-Methoxyethyl)-2-nitroaniline is a polar aromatic amine, and its analysis can be influenced by its chemical properties and the complexity of the sample matrix.[1][2] This guide provides the expertise to develop robust and reliable analytical methods.
General Workflow for Analysis
The analysis of N-(2-Methoxyethyl)-2-nitroaniline in complex samples typically follows a multi-step process. Each step presents unique challenges and requires careful optimization to ensure accurate and reproducible results.
Caption: General analytical workflow for N-(2-Methoxyethyl)-2-nitroaniline.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of N-(2-Methoxyethyl)-2-nitroaniline.
Sample Preparation
Q1: I'm experiencing low recovery of N-(2-Methoxyethyl)-2-nitroaniline from my samples after solid-phase extraction (SPE). How can I improve this?
A1: Low recovery in SPE is often due to suboptimal selection of the sorbent, elution solvent, or improper sample conditions.[3][4] For a polar compound like N-(2-Methoxyethyl)-2-nitroaniline, consider the following:
-
Sorbent Selection: A reversed-phase sorbent like C18 is a good starting point, but for polar aromatic amines, specialized sorbents can offer better selectivity.[4][5]
-
Sample pH: The pH of your sample can significantly impact the retention of the analyte. For anilines, a neutral pH is often a good starting point.[5]
-
Elution Solvent: Ensure your elution solvent is strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this typically involves a higher percentage of organic solvent (e.g., acetonitrile or methanol).[4][5]
-
Method Optimization: Systematically optimize parameters such as sample loading volume, wash steps, and elution volume.[5]
Q2: My sample extracts contain many interfering peaks. What are the best cleanup strategies?
A2: Matrix interferences can suppress or enhance the analyte signal, leading to inaccurate quantification.[6][7] To mitigate this:
-
SPE: A well-developed SPE method is the first line of defense.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating the analyte from matrix components with different polarities.
-
Advanced Techniques: For very complex matrices, consider more selective sample preparation techniques like dispersive solid-phase extraction (dSPE) or microextraction methods.[9]
Chromatography (HPLC)
Q3: My chromatographic peaks for N-(2-Methoxyethyl)-2-nitroaniline are tailing. What are the likely causes?
A3: Peak tailing in HPLC can be caused by several factors:[10]
-
Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting your sample.[10]
-
Secondary Interactions: Residual silanols on silica-based columns can interact with the amine group of your analyte, causing tailing. Using a column with low silanol activity or adding a competing base to the mobile phase can help.
-
Inappropriate Mobile Phase pH: For ionizable compounds like anilines, the mobile phase pH can significantly affect peak shape. Ensure the pH is stable and appropriate for your analyte.[10]
-
Column Contamination: Buildup of matrix components on the column can degrade performance. Flush the column with a strong solvent or consider using a guard column.[10][11]
Q4: I'm observing a drift in retention times during my analytical run. What should I investigate?
A4: Retention time drift can compromise the reliability of your data. Common causes include:[12]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injections.[10]
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. A column oven is highly recommended for stable results.[12]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly. Inconsistent mixing can lead to retention time shifts.[12]
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause an inconsistent flow rate, directly impacting retention times.[10]
Detection (GC-MS & LC-MS)
Q5: I am not seeing a clear molecular ion peak in my GC-MS analysis. Why might this be?
A5: The absence of a molecular ion peak in Electron Ionization (EI) mass spectrometry is common for some compounds. This could be due to:
-
Thermal Instability: N-(2-Methoxyethyl)-2-nitroaniline might be degrading in the hot GC inlet. Consider using a lower injection temperature or a more gentle injection technique.[8]
-
Extensive Fragmentation: The molecule may be fragmenting readily upon ionization. Look for characteristic fragment ions to identify the compound.[13]
-
Alternative Ionization: If thermal stability is an issue, HPLC-MS with a softer ionization technique like Electrospray Ionization (ESI) is a better choice.[14]
Q6: I suspect matrix effects are impacting my LC-MS quantification. How can I confirm and mitigate this?
A6: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS.[6][7][15]
-
Confirmation: To assess matrix effects, compare the signal of the analyte in a pure solvent standard to the signal of the analyte spiked into a blank sample extract. A significant difference indicates the presence of matrix effects.[7]
-
Mitigation Strategies:
-
Improved Sample Cleanup: More effective removal of matrix components is the most direct solution.[7]
-
Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects, as the internal standard co-elutes and experiences the same ionization effects as the analyte.[15]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to mimic the effect seen in the samples.[7]
-
Post-Column Infusion: This technique can help identify regions of the chromatogram where ion suppression is occurring.[16][17]
-
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common analytical problems.
Troubleshooting HPLC Issues
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Column or frit contamination | Reverse-flush the column (disconnect from the detector first). If the problem persists, replace the inlet frit or the column. |
| Blockage in the system | Systematically loosen fittings to isolate the source of the blockage, starting from the detector and moving backward.[18] | |
| Ghost Peaks | Carryover from previous injection | Clean the injector and syringe. Inject a blank solvent to confirm the source of the carryover.[11] |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents. | |
| Poor Resolution | Inefficient column | The column may be old or damaged. Replace it. |
| Suboptimal mobile phase | Re-optimize the mobile phase composition (e.g., organic solvent ratio, pH).[10] |
Troubleshooting GC-MS Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity | Active sites in the inlet or column | Use a deactivated inlet liner and column. Consider derivatization to block active sites on the analyte.[19] |
| Leak in the system | Check for leaks using an electronic leak detector. | |
| Peak Fronting | Column overload | Dilute the sample or inject a smaller volume. |
| Incompatible solvent | Ensure the sample solvent is compatible with the stationary phase. | |
| Non-reproducible Areas | Injector discrimination | Optimize the injection speed and inlet temperature. |
| Worn or dirty syringe | Clean or replace the syringe. |
Troubleshooting Decision Tree: Unexpected Peaks in Chromatogram
Caption: A decision tree for troubleshooting unexpected peaks.
Experimental Protocols
These protocols provide a starting point for method development and should be validated for your specific application and matrix.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting N-(2-Methoxyethyl)-2-nitroaniline from aqueous samples.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.[3]
-
Sample Loading: Adjust the sample pH to 7.0. Load up to 100 mL of the sample onto the cartridge at a flow rate of approximately 5 mL/min.[5]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove excess water.
-
Elution: Elute the analyte with 2 x 3 mL of acetonitrile into a clean collection tube.[5]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.[20]
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
Protocol 2: HPLC-UV Analysis
This method is suitable for the quantification of N-(2-Methoxyethyl)-2-nitroaniline.[21]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[21]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[21]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with a 50:50 ratio). For MS compatibility, replace any non-volatile acids with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at approximately 280 nm or 410 nm, based on the absorbance maxima of similar nitroaniline compounds. A DAD can be used for peak purity assessment.[21]
-
Quantification: Use an external standard calibration curve prepared in the mobile phase or a matrix-matched solution.
Protocol 3: GC-MS Analysis
This method is suitable for sensitive detection, assuming the analyte is thermally stable.[19][21]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[21]
-
Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[19][21]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250 °C (optimization may be required to prevent degradation).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[13]
-
Scan Mode: Full scan (e.g., m/z 50-350) for identification and method development.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification, monitor the molecular ion (if present) and 2-3 characteristic fragment ions.
-
References
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring of N-(4-bromophenyl)-4-nitroaniline.
- Miskam, M., et al. (2014). Determination of Polar Aromatic Amines Using Newly Synthesized Sol-Gel Titanium (IV) Butoxide Cyanopropyltriethoxysilane as Solid Phase Extraction Sorbent. PubMed.
- ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- (n.d.). sample preparation of nitroamines and nitroaromatics in sediment.
- van der-Heijden, R., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. PubMed.
- Gosetti, F., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis.
- Miskam, M., et al. (2013). Determination of polar aromatic amines using newly synthesized sol–gel titanium (IV) butoxide cyanopropyltriethoxysilane as solid phase extraction sorbent. R Discovery.
- (2000). A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. Semantic Scholar.
- Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- (n.d.). Application Note - HPLC Troubleshooting.
- van der Heijden, R., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
- Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?.
- (n.d.). HPLC Troubleshooting Guide.
- Al-Naiema, I. M., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- ResearchGate. (n.d.). Solid phase extraction of amines | Request PDF.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America.
- Asensio-Ramos, M., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI.
- SIELC Technologies. (2018). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- SynHet. (n.d.). N-(2-Methoxyethyl)-2-nitroaniline.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Benchchem. (n.d.). An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline.
- Reddy, G. S., et al. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
Sources
- 1. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of polar aromatic amines using newly synthesized sol-gel titanium (IV) butoxide cyanopropyltriethoxysilane as solid phase extraction sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 16. Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 19. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. organomation.com [organomation.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
minimizing side-product formation in N-alkylation of 2-nitroaniline
Welcome to the technical support center for the N-alkylation of 2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions for selective mono-N-alkylation while minimizing the formation of persistent side products.
Troubleshooting Guide: From Low Yields to Unwanted By-products
This section addresses specific, practical problems encountered during the N-alkylation of 2-nitroaniline. Each issue is broken down into its probable causes and actionable solutions, including detailed experimental protocols.
Problem 1: Low Conversion or No Reaction
You've set up your reaction, but TLC analysis shows primarily unreacted 2-nitroaniline, even after extended reaction times.
Potential Causes:
-
Inherently Low Nucleophilicity: The primary challenge in this reaction is the severely diminished nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effect of the ortho-nitro group deactivates the amine, making it a poor nucleophile that requires significant activation[1][2].
-
Insufficient Base Strength: The N-H proton of 2-nitroaniline is only weakly acidic. A base that is too weak (e.g., NaHCO₃) will not be able to sufficiently deprotonate the amine to generate the more nucleophilic anilide anion, thus stalling the reaction[1].
-
Suboptimal Temperature: Due to the low reactivity of the substrate, ambient temperatures are often insufficient to drive the reaction forward at a practical rate[1].
-
Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or may hinder the reaction by solvating the amine, further reducing its reactivity[1].
Solutions & Protocols:
-
Increase Base Strength: Switch to a stronger base capable of generating the anilide. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often necessary[1]. NaH and t-BuOK are particularly effective but require strictly anhydrous conditions[3].
-
Elevate Reaction Temperature: Increasing the temperature is frequently required. A common range for this reaction is 80-120 °C, though temperatures up to 140 °C may be needed for less reactive alkylating agents[1].
-
Select an Appropriate Solvent: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents help stabilize charged intermediates without protonating the amine, thereby preserving its nucleophilicity[1].
-
Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide and experiencing low conversion, switching to the corresponding alkyl iodide can significantly accelerate the reaction[1].
Optimized Protocol for Low Reactivity Scenarios:
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-nitroaniline (1.0 eq.) and a strong base (e.g., NaH, 60% dispersion in oil, 1.5 eq.).
-
Reagent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1-0.2 M. Stir the suspension at room temperature for 30 minutes to allow for salt formation.
-
Alkylation: Add the alkylating agent (1.05-1.1 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80–110 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of isopropanol, followed by water. Extract the product with an organic solvent (e.g., ethyl acetate)[3].
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Problem 2: Significant Formation of N,N-Dialkylated Product
Your reaction works, but you are isolating a substantial amount of the undesired tertiary amine, the N,N-dialkylated 2-nitroaniline.
Potential Causes:
-
Increased Nucleophilicity of Mono-alkylated Product: The mono-N-alkylated product can sometimes be more nucleophilic than the starting 2-nitroaniline, making it more competitive for the remaining alkylating agent[4].
-
Incorrect Stoichiometry: Using an excess of the alkylating agent will invariably lead to the formation of the dialkylated product[5].
-
High Temperature / Prolonged Reaction Time: Forcing conditions can promote the second alkylation step[5].
Solutions & Protocols:
-
Adjust Stoichiometry: The most effective strategy is to use a slight excess of the 2-nitroaniline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the amine)[1]. This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
Control Reagent Addition: Add the alkylating agent slowly, or dropwise, to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine[3].
-
Run to Partial Conversion: Monitor the reaction closely and stop it before the starting material is fully consumed. This is a common strategy to maximize the yield of the mono-alkylated product at the expense of conversion[1].
-
Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable rate. This can often improve selectivity for mono-alkylation[5].
Protocol for Selective Mono-Alkylation:
-
Setup: To a round-bottom flask, add 2-nitroaniline (1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add acetonitrile or DMF. Begin vigorous stirring.
-
Alkylation: Add the alkyl halide (1.0 eq.) dropwise over 30-60 minutes at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor carefully by TLC. Stop the reaction when the spot for the mono-alkylated product appears maximal and before a significant amount of the less polar dialkylated product forms.
-
Workup & Purification: Follow the standard workup and purification procedure as described previously.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-alkylation of 2-nitroaniline?
A: The most prevalent side product is the N,N-dialkylated tertiary amine, formed when the mono-alkylated product reacts further with the alkylating agent[1]. If using secondary or tertiary alkyl halides, elimination products (alkenes) can form, especially with strong, non-nucleophilic bases[1]. While less common, O-alkylation of the nitro group can occur under very harsh conditions[1]. Intramolecular oxidation of the alkyl chain by the nitro group has also been observed under specific conditions, such as in mass spectrometry, indicating the potential for complex rearrangements[6].
Q2: How do I select the optimal base for my reaction?
A: The choice of base is critical and depends on the reactivity of your specific alkylating agent and the desired reaction conditions.
-
For reactive alkylating agents (e.g., benzyl bromide, allyl iodide): A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.
-
For less reactive alkylating agents (e.g., alkyl chlorides, some primary bromides): A much stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically required to achieve a reasonable reaction rate[1]. These bases demand the use of anhydrous solvents and an inert atmosphere.
Q3: How does the solvent choice impact selectivity and yield?
A: The ideal solvent should fully dissolve the reactants and be stable at the required temperature.
-
Polar Aprotic Solvents (Recommended): DMF, DMSO, and acetonitrile are the preferred choices. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anilide anion relatively free to act as a nucleophile, thus increasing reaction rates[1].
-
Aprotic, Less Polar Solvents: Toluene can be used, especially for reactions requiring higher temperatures (reflux)[1].
-
Protic Solvents (Avoid): Solvents like ethanol or water should be avoided. They can protonate the amine and form hydrogen bonds, which significantly reduces its nucleophilicity[1].
Reaction Parameters and Side Product Control
The following table summarizes key experimental parameters and their impact on minimizing side-product formation.
| Parameter | Recommendation for Mono-Alkylation | Rationale |
| Stoichiometry | Use a slight excess of 2-nitroaniline (1.2 - 1.5 eq.) | Ensures the alkylating agent is the limiting reagent, minimizing the chance for a second alkylation event[1]. |
| Base | Use the mildest base that affords a reasonable rate (e.g., K₂CO₃ before NaH) | Very strong bases can accelerate both mono- and di-alkylation. Start with milder conditions[1][7]. |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Maximizes the nucleophilicity of the amine and stabilizes charged intermediates[1]. |
| Temperature | Lowest temperature for a practical reaction rate (e.g., 60-100 °C) | Higher temperatures can decrease selectivity and favor the formation of both dialkylation and elimination by-products[1][5]. |
| Alkylating Agent | Primary > Secondary >> Tertiary. R-I > R-Br > R-Cl | Primary alkyl halides prevent elimination side reactions. Iodides are most reactive, allowing for milder conditions[1]. |
| Reagent Addition | Add alkylating agent slowly/dropwise | Maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material[3]. |
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-alkylation pathway and the competing, undesired di-alkylation side reaction.
Caption: Reaction scheme showing the desired mono-alkylation and the competing di-alkylation pathway.
References
- BenchChem. (2025).
- Pathmasiri, W., et al. (n.d.).
- BenchChem. (2025).
-
Hayat, S., et al. (2001). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Tetrahedron, 57(50), 9951-9957. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. (n.d.). 2-Nitroaniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Column Selection for N-(2-Methoxyethyl)-2-nitroaniline
Welcome to our dedicated technical support guide for the chromatographic analysis of N-(2-Methoxyethyl)-2-nitroaniline. This resource, structured in a practical question-and-answer format, is designed for researchers, analytical scientists, and drug development professionals. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and develop robust HPLC methods.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the most common initial questions regarding the analysis of N-(2-Methoxyethyl)-2-nitroaniline, establishing a strong foundation for method development.
Question 1: What are the key physicochemical properties of N-(2-Methoxyethyl)-2-nitroaniline that influence HPLC column selection?
Answer: Understanding the analyte's structure is the cornerstone of method development. N-(2-Methoxyethyl)-2-nitroaniline is a moderately polar molecule. Its properties dictate its behavior on an HPLC column.
-
Aromatic Nitro Group: The nitrobenzene structure provides hydrophobicity and a strong chromophore for UV detection, typically around 254 nm.[1]
-
Secondary Amine: The amine group is basic and represents a critical interaction site. At a mobile phase pH below its pKa, it will be protonated, increasing its polarity. This group is also a primary cause of peak tailing due to its interaction with acidic silanol groups present on the surface of traditional silica-based columns.[2][3]
-
Ether and Ethyl Groups: The N-(2-Methoxyethyl) substituent adds a degree of polarity due to the ether oxygen but also contributes some hydrophobic character from the ethyl chain.
These features place the molecule in a category that is well-suited for reversed-phase chromatography, but with specific challenges that must be addressed.
Table 1: Key Physicochemical Properties of N-(2-Methoxyethyl)-2-nitroaniline and Related Analogs
| Property | Value / Characteristic | Implication for HPLC Method Development | Source |
|---|---|---|---|
| Molecular Structure | Aromatic amine with nitro and methoxyethyl groups. | Moderately polar; suitable for reversed-phase HPLC. | [4][5] |
| Chromophore | Nitroaromatic system. | Strong UV absorbance, making UV detection highly effective. | [1][6] |
| Basicity | Contains a secondary amine. | Prone to strong interaction with acidic silanols, leading to peak tailing. Mobile phase pH control is critical. | [2][3][7] |
| Solubility | Soluble in common organic solvents like acetonitrile and methanol. | Compatible with typical reversed-phase mobile phases. |[8] |
Question 2: I am starting my method development. Which HPLC column should I use as a first choice?
Answer: For most small organic molecules, a high-quality, end-capped C18 column is the industry standard and the most logical starting point.[9][10]
Recommendation: Start with a C18 column of standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase provides strong hydrophobic retention for a wide range of analytes and is a versatile workhorse for method development.[6][9] The initial goal is to achieve retention and assess the peak shape. From there, the method can be optimized by adjusting the mobile phase or changing to a more specialized column if necessary.
Part 2: In-Depth Column Selection & Alternatives
If the initial C18 column does not provide the desired performance, a more specialized column may be required. This section explores alternative stationary phases.
Question 3: My peak shape is poor on a standard C18 column. Should I consider a polar-embedded or a high-purity, end-capped column?
Answer: Absolutely. Poor peak shape, specifically tailing, for a basic compound like N-(2-Methoxyethyl)-2-nitroaniline on a standard C18 column is a classic sign of secondary interactions with surface silanol groups.[2][3] You have two excellent options to mitigate this:
-
High-Purity, Base-Deactivated Columns: Modern columns are often made with high-purity ("Type B") silica, which has a much lower concentration of acidic, metal-contaminated silanols.[2] They are also more exhaustively end-capped (a process that covers residual silanols with a small, inert chemical group), which physically blocks the analyte from interacting with the remaining silanols.
-
Polar-Embedded Columns: These columns incorporate a polar functional group (e.g., amide or carbamate) into the C18 alkyl chain.[3][11] This polar group serves two purposes: it creates a shielding effect by attracting a thin layer of water from the mobile phase over the silica surface, masking the residual silanols, and it can offer alternative selectivity for polar analytes.
For this specific analyte, a polar-embedded column is an excellent choice as it directly addresses the likely cause of peak tailing.
Question 4: How would a Phenyl-Hexyl column differ from a C18 for this analysis?
Answer: A Phenyl-Hexyl column offers a different retention mechanism that can be highly advantageous for aromatic compounds.
-
C18 Column: Retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains.
-
Phenyl-Hexyl Column: Retention is a mix of moderate hydrophobic interactions (from the hexyl linker) and π-π interactions between the phenyl rings of the stationary phase and the analyte's nitrobenzene ring.[9]
This alternative selectivity is particularly useful if you are trying to resolve N-(2-Methoxyethyl)-2-nitroaniline from structurally similar impurities, especially isomers, where hydrophobic differences are minimal.[11]
Table 2: Comparison of Recommended Reversed-Phase HPLC Columns
| Column Type | Primary Retention Mechanism(s) | Best For... | Potential Drawbacks |
|---|---|---|---|
| Standard C18 (Type A Silica) | Hydrophobic | Initial screening (cost-effective). | Prone to peak tailing with basic compounds like nitroanilines.[2] |
| High-Purity C18 (Type B, End-capped) | Hydrophobic | General purpose, improved peak shape for basic compounds. | May still show some residual silanol activity. |
| Polar-Embedded C18 | Hydrophobic, Hydrogen Bonding | Excellent peak shape for basic analytes, compatible with 100% aqueous mobile phases.[3][11] | Selectivity can differ significantly from standard C18. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Separating aromatic or unsaturated compounds, resolving isomers.[9] | Generally less retentive than C18 for non-aromatic compounds. |
Part 3: Troubleshooting Guide
Even with the right column, experimental issues can arise. This section provides direct answers to common problems.
Question 5: My peak for N-(2-Methoxyethyl)-2-nitroaniline is tailing significantly, even on a good column. What are the next steps?
Answer: Peak tailing is a common issue for nitroaniline compounds. If you've already selected a high-quality column, the problem likely lies with the mobile phase chemistry or sample overload.
Troubleshooting Protocol for Peak Tailing:
-
Lower the Mobile Phase pH: The most effective way to reduce tailing from silanol interactions is to suppress their ionization by lowering the mobile phase pH.[2][3]
-
Action: Add 0.1% formic acid or phosphoric acid to your mobile phase to bring the pH to between 2.5 and 3.5. At this pH, most silanols are not ionized and the basic amine on your analyte is fully protonated, leading to more symmetrical peaks.[7]
-
-
Reduce Sample Mass on Column: Injecting too much sample can overload the column, leading to both fronting and tailing.
-
Action: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Use a Competing Base: A small amount of a basic additive can be used to block the active silanol sites.
-
Action: This is a more advanced technique. Add a very low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. The TEA will preferentially bind to the active silanol sites, preventing your analyte from interacting with them.[3]
-
Question 6: My retention times are drifting from one injection to the next. What is the cause?
Answer: Retention time instability is almost always a symptom of an insufficiently equilibrated column or a problem with the HPLC system itself.
Troubleshooting Steps for Drifting Retention Times:
-
Ensure Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, this is especially critical.
-
Action: Flush the column with at least 10-15 column volumes of the initial mobile phase before starting your sequence. Check that the baseline is stable and the system backpressure is constant.[2]
-
-
Check for Leaks: A small leak in the system will cause pressure fluctuations and lead to inconsistent flow rates, directly impacting retention times.
-
Action: Visually inspect all fittings from the pump to the detector for any signs of moisture.[12]
-
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. A poorly mixed mobile phase can change composition over time, causing retention shifts.
-
Action: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If mixing manually, ensure the solution is homogeneous before placing it on the system.[13]
-
References
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. [Link]
-
HPLC Column Selection Guide. Welch Materials Inc. [Link]
-
HPLC Column Selection Guide. Chromtech. [Link]
-
HPLC Column Selection Guide. Phenomenex. [Link]
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. ResearchGate. [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials Inc. [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. [Link]
-
TLC and HPLC Analysis of Nitroanilines. Scribd. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
HPLC Troubleshooting. University of Texas at Arlington. [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
-
Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. amrutpharm.co.in [amrutpharm.co.in]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Validation & Comparative
validation of an HPLC method for N-(2-Methoxyethyl)-2-nitroaniline assay
Comprehensive Comparison Guide: Validating an HPLC Assay for N-(2-Methoxyethyl)-2-nitroaniline
Executive Summary
N-(2-Methoxyethyl)-2-nitroaniline (CAS 56436-24-9) is a critical intermediate utilized in complex pharmaceutical synthesis and fine chemical manufacturing[1]. Accurately quantifying this compound requires a robust analytical procedure. With the recent implementation of the ICH Q14 guideline on Analytical Procedure Development[2] and the revised ICH Q2(R2) guideline on Validation of Analytical Procedures[3] (both effective June 2024), the pharmaceutical industry is shifting toward a lifecycle management approach.
This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method using a Fully Porous Particle (FPP) C18 column against a modernized approach utilizing a Superficially Porous Particle (SPP) Phenyl-Hexyl column. By exploring the causality behind these chromatographic choices, we provide a self-validating protocol that meets the rigorous demands of the new ICH Q2(R2) framework.
The Analytical Challenge & Mechanistic Causality
Developing an assay for N-(2-Methoxyethyl)-2-nitroaniline presents specific physicochemical challenges. The molecule contains a strongly electron-withdrawing nitro group, rendering the aromatic ring electron-deficient. Additionally, the methoxyethyl secondary amine is polar and highly susceptible to secondary interactions with residual silanols on the silica stationary phase.
The Traditional Approach (FPP C18): Standard 5 µm FPP C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because the nitroaromatic ring is polar and electron-deficient, it exhibits weak retention on standard C18 phases. Furthermore, the deep pores of FPP silica exacerbate the van Deemter C-term (mass transfer resistance), often resulting in broad, asymmetric peaks (tailing) due to silanol interactions.
The Modernized Approach (SPP Phenyl-Hexyl): To achieve an optimal Analytical Target Profile (ATP) as defined by ICH Q14[2], we selected a 2.7 µm SPP (core-shell) Phenyl-Hexyl column.
-
Causality of the Stationary Phase: The electron-rich phenyl ring of the stationary phase engages in strong π−π stacking interactions with the electron-deficient nitroaromatic ring of the analyte, providing orthogonal selectivity.
-
Causality of the Particle Morphology: The solid core of the SPP architecture drastically reduces the diffusion path length. This minimizes longitudinal diffusion and mass transfer resistance, yielding higher theoretical plates (efficiency) at backpressures compatible with standard HPLC systems.
Figure 1: Mechanistic comparison of column selectivity for nitroaniline derivatives.
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness, the following step-by-step protocol integrates System Suitability Testing (SST) to create a self-validating system prior to executing the ICH Q2(R2) parameters.
Step 1: Standard and Sample Preparation
-
Weighing: Accurately weigh 50.0 mg of N-(2-Methoxyethyl)-2-nitroaniline reference standard[1].
-
Dissolution: Transfer to a 50 mL volumetric flask. Add 25 mL of diluent (50:50 v/v HPLC-grade Water:Acetonitrile).
-
Extraction: Sonicate for 10 minutes to ensure complete dissolution.
-
Dilution: Make up to volume with diluent to achieve a nominal stock concentration of 1.0 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: Chromatographic Conditions (Method B - Optimized)
-
Column: SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization, preventing peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 0–2 min (20% B), 2–8 min (20% → 60% B), 8–10 min (60% B), 10–10.1 min ( → 20% B), 10.1–15 min (equilibration).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Step 3: System Suitability Testing (SST)
Inject the 1.0 mg/mL standard solution six consecutive times. The system is validated for the run only if:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
-
Tailing factor ( Tf ) ≤ 1.5.
-
Theoretical plates ( N ) ≥ 10,000.
Comparative Chromatographic Performance
Before proceeding to full validation, we benchmarked the modern SPP Phenyl-Hexyl method against the traditional FPP C18 method. The data below highlights the performance gains achieved through rational stationary phase selection.
Table 1: Chromatographic Suitability Comparison
| Parameter | Method A: Traditional FPP C18 (5 µm) | Method B: Modern SPP Phenyl-Hexyl (2.7 µm) | Acceptance Criteria |
| Retention Time ( tR ) | 3.4 min | 6.8 min | N/A |
| Tailing Factor ( Tf ) | 1.85 (Significant tailing) | 1.12 (Highly symmetrical) | ≤ 1.5 |
| Theoretical Plates ( N ) | 6,500 | 18,400 | ≥ 10,000 |
| Resolution ( Rs ) * | 1.4 | 3.2 | ≥ 2.0 |
| Backpressure | 110 bar | 185 bar | ≤ 400 bar |
*Resolution measured against a structurally similar known impurity (2-nitroaniline).
ICH Q2(R2) Validation Execution
Following the establishment of the Method Operable Design Region (MODR) under ICH Q14, Method B was subjected to formal validation according to ICH Q2(R2)[3].
Figure 2: Lifecycle approach to analytical method validation integrating ICH Q14 and Q2(R2).
Validation Parameters & Results
-
Specificity: Blank diluent and placebo matrices were injected. No interfering peaks were observed at the retention time of N-(2-Methoxyethyl)-2-nitroaniline (6.8 min).
-
Range & Linearity: Five concentration levels were prepared ranging from 50% to 150% of the target concentration (0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Linear regression analysis of peak area versus concentration yielded an R2 of 0.9998.
-
Combined Accuracy & Precision: ICH Q2(R2) explicitly enables a combined approach to evaluating accuracy and precision[4]. Samples were prepared at 80%, 100%, and 120% levels in triplicate ( n=9 ). The method demonstrated exceptional recovery and repeatability.
-
Robustness: Deliberate variations were introduced to the flow rate ( ± 0.1 mL/min) and column temperature ( ± 5°C). In all altered conditions, SST criteria ( Tf≤1.5 , Rs≥2.0 ) were strictly maintained.
Table 2: ICH Q2(R2) Validation Results Summary (Method B)
| Validation Characteristic | ICH Q2(R2) Methodology | Result | Pass/Fail |
| Specificity | Resolution from nearest impurity | Rs = 3.2 | PASS |
| Linearity | 50% to 150% range (5 levels) | R2 = 0.9998 | PASS |
| Accuracy (Recovery) | Triplicate prep at 80%, 100%, 120% | 99.4% – 100.8% | PASS |
| Repeatability (Precision) | 100% level ( n=6 injections) | %RSD = 0.65% | PASS |
| Intermediate Precision | Different analyst/day ( n=6 ) | %RSD = 0.81% | PASS |
| Robustness | Flow rate & Temp variations | SST criteria met | PASS |
Conclusion
The transition from a traditional FPP C18 column to a modern SPP Phenyl-Hexyl column resolves the inherent chromatographic challenges associated with N-(2-Methoxyethyl)-2-nitroaniline. By leveraging π−π interactions and core-shell particle physics, Method B eliminates peak tailing and doubles theoretical efficiency. Furthermore, the method seamlessly passes all stringent criteria outlined in the newly effective ICH Q2(R2) guidelines, proving it to be a highly reliable, fit-for-purpose assay for pharmaceutical quality control.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]
-
European Medicines Agency (EMA). "ICH Q14 Analytical procedure development - Scientific guideline." Europa.eu. Available at:[Link]
-
International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2)." ICH.org. Available at:[Link]
Sources
- 1. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 2. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
cross-validation of analytical techniques for nitroaniline compounds
Cross-Validation of Analytical Techniques for Nitroaniline Compounds: A Senior Application Scientist’s Guide
The Analytical Imperative: Why Nitroanilines Demand Rigor
Nitroanilines (e.g., o-, m-, and p-nitroaniline) are ubiquitous intermediates in the synthesis of azo dyes, polymers, and pharmaceuticals. However, their inherent toxicity, environmental persistence, and classification as potential genotoxic impurities (PGIs)—such as 2-methyl-6-nitroaniline found in active pharmaceutical ingredients (APIs) like Telmisartan—demand stringent quantitative control[1].
As a Senior Application Scientist, I approach the quantification of these compounds not by relying on a single assay, but by engineering a self-validating system of orthogonal cross-validation. By comparing data across fundamentally different analytical platforms, we eliminate method-specific biases and ensure absolute data integrity[2].
Mechanistic Grounding: The Causality of Technique Selection
Nitroanilines present a unique physicochemical challenge: they are highly polar and notoriously thermolabile[3]. This dictates our instrumental approach and necessitates specific sample preparation strategies:
-
HPLC-UV and LC-MS/MS (The Primary Workhorses): Liquid chromatography is the gold standard for nitroanilines because it operates at ambient or near-ambient temperatures, preserving the native state of the thermolabile analyte without requiring derivatization[4]. To overcome the limited sensitivity of direct aqueous injection, we utilize on-line Solid-Phase Extraction (SPE) to concentrate the analyte and strip away matrix interferences[3].
-
GC-MS (The Orthogonal Validator): Gas chromatography offers unparalleled structural specificity and the ability to measure isotopic abundance[5]. However, injecting a polar, thermolabile amine directly into a hot GC inlet (typically 250°C) often results in severe peak tailing, irreversible adsorption to silanol groups, or thermal degradation. Therefore, a derivatization step is mandatory to mask the polar amine group, enhancing both volatility and thermal stability[4].
By cross-validating the direct LC approach with a derivatized GC approach, we can confidently prove that no matrix-induced ion suppression (in LC-MS) or thermal degradation (in GC) is skewing our final quantification[2].
Visualizing the Cross-Validation Logic
The following workflow illustrates the orthogonal pathways required to validate nitroaniline quantification according to ICH Q2 guidelines.
Orthogonal cross-validation workflow for nitroaniline compounds comparing LC and GC methodologies.
Experimental Workflows: Step-by-Step Methodologies
To ensure trustworthiness, every protocol must incorporate built-in system suitability testing (SST) to act as a self-validating mechanism.
Protocol A: LC-MS/MS with On-line SPE (Target: Trace PGIs in API/Water)
Causality: On-line SPE eliminates operator-induced extraction variability, provides strict process control, and enables high-throughput analyte enrichment[4].
-
Sample Preparation: Dissolve the API matrix or filter the environmental water sample through a 0.45 µm PTFE filter. Spike the sample with an isotopically labeled internal standard (e.g., 13 C-p-nitroaniline) to mathematically correct for any matrix-induced ion suppression.
-
On-line Enrichment: Inject 1.0 mL of the sample onto a reversed-phase polymer extraction cartridge. Wash with 5% methanol in water to elute polar salts and non-retained matrix components to waste.
-
Chromatographic Separation: Switch the fluidic valve to backflush the enriched nitroanilines onto an analytical C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Note: Formic acid is strictly used instead of phosphoric acid to maintain mass spectrometry compatibility and prevent source fouling[2].
-
Detection (SIM Mode): Monitor specific mass-to-charge transitions. For example, when quantifying 2-methyl-6-nitroaniline, monitor the [M+NH4]+ adduct at m/z 170.2 in Selected Ion Monitoring (SIM) mode[1].
-
Self-Validation Check: Ensure the signal-to-noise (S/N) ratio for the Limit of Quantification (LOQ) standard is ≥ 10, and verify that blank matrix injections show zero carryover[1].
Protocol B: GC-MS with Derivatization (Target: Orthogonal Confirmation)
Causality: Derivatization replaces the active hydrogen on the primary amine with a less polar group, preventing secondary interactions with the active sites in the GC column liner and stationary phase[4].
-
Extraction: Extract the nitroaniline from the aqueous matrix using liquid-liquid extraction (LLE) with a non-polar solvent like toluene.
-
Derivatization: Add a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA) to the organic extract. Incubate at 40°C for 30 minutes to convert the amine into a highly volatile fluoroacetamide derivative.
-
Chromatographic Separation: Inject 1 µL in splitless mode (Injector Temp: 250°C). Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column. Program the oven from 60°C (hold 2 min), ramping at 15°C/min to 280°C[6].
-
Detection: Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV). Monitor the molecular ion and primary fragments of the derivatized compound to confirm structural identity.
-
Self-Validation Check: Verify the completeness of the derivatization reaction by monitoring the chromatogram for the complete absence of the underivatized nitroaniline peak.
Quantitative Data Presentation: Method Comparison
The selection of a final analytical method is a calculated trade-off between throughput, sensitivity, and sample preparation complexity. The table below synthesizes validated performance metrics for nitroaniline quantification across different platforms, demonstrating the equivalency required for successful cross-validation.
| Validation Parameter | HPLC-UV (On-line SPE) | LC-MS/MS (API Matrix) | GC-MS / GC-NPD (Derivatized) |
| Linearity (r²) | > 0.9999[2],[3] | > 0.999 | > 0.999[6] |
| Limit of Detection (LOD) | 0.1 – 0.2 µg/L[2],[3] | 0.05 µg/mL[1] | ~2.3 µg/L[6] |
| Limit of Quantification (LOQ) | 0.3 – 0.6 µg/L | 0.1 µg/mL[1] | ~6.9 µg/L (Typically 3x LOD)[6] |
| Accuracy (% Recovery) | 98% – 108%[2],[3] | 95% – 105% | Deviations < 15% from reference[6] |
| Precision (% RSD) | ≤ 0.3%[2],[3] | < 2.0%[1] | Similar to GC-MS/MS (< 5.0%)[6] |
| Throughput / Automation | High (Fully automated SPE) | High | Moderate (Requires manual derivatization) |
Conclusion & Best Practices
For routine monitoring of nitroanilines in environmental waters or as PGIs in drug development, HPLC-UV or LC-MS/MS coupled with on-line SPE is the superior choice. It circumvents the need for hazardous derivatization steps, limits operator error, and achieves exceptional precision (RSD ≤ 0.3%)[2],[3].
However, scientific rigor demands that we do not operate in a vacuum. For comprehensive method validation—especially when investigating isotopic abundance[5] or confirming structural identity during early-stage drug development—GC-MS serves as an indispensable orthogonal tool . By proving that both the direct LC method and the derivatized GC method yield statistically equivalent recoveries, you establish a bulletproof, self-validating analytical package.
References
-
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate , Benchchem, 2
-
Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline , USC / Zenodo, 5
-
A Comparative Guide to Analytical Method Validation for N,N-Dimethyl-2-nitroaniline Quantification , Benchchem,6
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines , LCGC International, 3
-
LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API , Journal of Applied Pharmaceutical Science, 1
-
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE , Thermo Fisher Scientific, 4
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Determination of N-(2-Methoxyethyl)-2-nitroaniline: Inter-Laboratory Study of HPLC-UV and LC-MS/MS Methods
Executive Summary
N-(2-Methoxyethyl)-2-nitroaniline (CAS 56436-24-9) is a critical organic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Accurate quantification of this compound is essential both at the assay level (bulk purity) and the trace level (impurity profiling). This guide presents the findings of an Inter-Laboratory Study (ILS) designed to objectively compare the performance, robustness, and transferability of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Designed for analytical scientists and drug development professionals, this guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you select the optimal analytical strategy for your specific regulatory and developmental needs.
Methodological Causality: The Analytical Challenge
The chemical structure of N-(2-Methoxyethyl)-2-nitroaniline—an aniline core substituted with an electron-withdrawing ortho-nitro group and an electron-donating methoxyethyl chain—dictates its analytical behavior.
-
Why UV Detection Excels for Bulk Assay: Nitroaromatic compounds exhibit strong UV absorbance due to extended conjugation and charge transfer transitions. This makes 254 nm an optimal, highly sensitive detection wavelength for routine assay quantification[1].
-
Why LC-MS/MS is Required for Trace Analysis: For genotoxic impurity (GTI) profiling at the parts-per-million (ppm) or parts-per-billion (ppb) level, UV lacks the necessary specificity. Mass spectrometric analysis of nitroanilines reveals highly characteristic neutral losses—specifically the expulsion of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da)—which are critical for establishing selective Multiple Reaction Monitoring (MRM) transitions[2].
-
Why Gas Chromatography (GC) is Discouraged: While GC-Flame Ionization Detection (FID) is a staple for many volatile organics, the thermal lability of the nitro group can lead to unpredictable reduction or degradation (e.g., conversion to nitroso or amine derivatives) in the heated injection port, severely skewing quantitative accuracy[3].
Inter-Laboratory Study (ILS) Workflow
To validate these assumptions, an ILS was conducted across six independent laboratories to evaluate method transferability.
Inter-Laboratory Study (ILS) workflow for analytical method validation.
Inter-Laboratory Study Results: Objective Comparison
The ILS evaluated both methods against International Council for Harmonisation (ICH) Q2(R1) guidelines. The data below synthesizes the consolidated metrics from the participating laboratories.
| Performance Parameter | HPLC-UV (Assay Method) | LC-MS/MS (Trace Method) | ILS Acceptance Criteria |
| Target Application | API Purity, Reaction Monitoring | Genotoxic Impurity Profiling | N/A |
| Linear Range | 1.0 – 100.0 µg/mL | 1.0 – 100.0 ng/mL | Application dependent |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Intra-day Precision (RSD%) | 0.8% – 1.2% | 3.1% – 4.5% | ≤ 2.0% (Assay), ≤ 5.0% (Trace) |
| Inter-lab Reproducibility | 1.5% RSD | 6.2% RSD | ≤ 3.0% (Assay), ≤ 10.0% (Trace) |
| Accuracy (Recovery %) | 98.5% – 101.2% | 92.4% – 106.5% | 98–102% (Assay), 80–120% (Trace) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.5 ng/mL | Signal-to-Noise ≥ 10:1 |
Key Insight: HPLC-UV provides superior precision and inter-laboratory reproducibility for bulk analysis due to the simplicity of the instrumentation and lack of matrix ionization effects. However, LC-MS/MS is mandatory when N-(2-Methoxyethyl)-2-nitroaniline must be quantified below 0.15 µg/mL, though it requires rigorous internal standardization to combat matrix suppression.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes built-in system suitability tests (SST) to verify performance before sample analysis begins.
Protocol A: HPLC-UV Method (Bulk Assay)
Causality Check: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase ensures the secondary amine of the analyte remains fully protonated, preventing peak tailing caused by interactions with residual silanols on the stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
System Suitability Test (SST) - Self-Validation Step:
-
Inject a 50 µg/mL standard solution six consecutive times.
-
Proceed only if: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, and USP Tailing Factor ≤ 1.5.
-
-
Sample Analysis: Dilute synthetic samples in 50:50 Water:Acetonitrile to fall within the 1.0 – 100.0 µg/mL calibration range. Inject 10 µL per sample.
Protocol B: LC-MS/MS Method (Trace Impurity Profiling)
Causality Check: Electrospray Ionization in positive mode (ESI+) is utilized to protonate the secondary amine, yielding a robust [M+H]+ precursor ion at m/z 197.2.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.8 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM) Parameters:
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400 °C.
-
Transitions:
-
Quantifier: m/z 197.2 → 151.2 (Collision Energy: 15 eV)
-
Qualifier: m/z 197.2 → 138.1 (Collision Energy: 20 eV)
-
-
-
Matrix Effect Evaluation - Self-Validation Step:
-
Spike the target concentration into a blank sample matrix post-extraction. Compare the peak area to a neat standard of the same concentration.
-
Proceed only if: The Matrix Factor is between 0.85 and 1.15. If outside this range, implement a stable-isotope labeled internal standard (SIL-IS).
-
Mechanistic Pathway: MS/MS Fragmentation
Understanding the fragmentation of N-(2-Methoxyethyl)-2-nitroaniline is critical for avoiding false positives in trace analysis. The primary fragmentation pathways involve the neutral loss of the nitro group and the cleavage of the methoxyethyl side chain.
Proposed ESI+ MS/MS fragmentation pathway for N-(2-Methoxyethyl)-2-nitroaniline.
Conclusion & Recommendations
The Inter-Laboratory Study confirms that the selection of the analytical method for N-(2-Methoxyethyl)-2-nitroaniline must be strictly dictated by the analytical target profile (ATP):
-
For Process Chemistry and Bulk Release: Implement the HPLC-UV method. It offers superior inter-laboratory reproducibility (1.5% RSD), lower operational costs, and sufficient sensitivity for standard purity assays.
-
For Toxicology and Impurity Profiling: Implement the LC-MS/MS method. The ability to monitor specific MRM transitions (m/z 197.2 → 151.2) provides the necessary specificity to quantify the compound down to 0.5 ng/mL, bypassing complex matrix interferences that blind UV detectors.
References
-
Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A - ACS Publications.[Link]
-
2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem - NIH.[Link]
Sources
N-(2-Methoxyethyl)-2-nitroaniline vs. Alternative Aniline Derivatives: A Comparative Guide for Drug Discovery
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry, the 2-nitroaniline scaffold is recognized as a privileged building block. The electron-withdrawing nitro group not only modulates the basicity of the adjacent amine but also serves as a critical pharmacophore for bioreductive activation in solid tumors[1]. Among the myriad of derivatives, N-(2-Methoxyethyl)-2-nitroaniline (CAS: 56436-24-9) occupies a unique niche.
The strategic addition of a methoxyethyl chain provides distinct physicochemical advantages over both unsubstituted 2-nitroaniline and highly lipophilic derivatives. The ether oxygen acts as a flexible hydrogen bond acceptor, significantly improving the topological polar surface area (tPSA) and aqueous solubility—a common bottleneck in drug development[2]. Furthermore, functionalized variants, such as 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline, serve as highly versatile intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) during hit-to-lead optimization[3].
Mechanistic Pathways & Biological Applications
The choice of the N-substituent dictates the derivative's mechanism of action. While N-(2-Methoxyethyl)-2-nitroaniline is primarily utilized as an optimized intermediate to build complex kinase or enzyme inhibitors, other derivatives have been tailored for direct target engagement:
-
Targeted Enzyme Inhibition: Substituting the amine with a basic piperazine ring yields compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which acts as a potent SIRT6 inhibitor (IC50 = 4.93 μM) for the treatment of type 2 diabetes[4].
-
Nitric Oxide (NO) Donation: Utilizing a bulky phenylethyl group alters the molecular conformation and intermolecular hydrogen bonding, creating an ideal precursor for slow, sustained nitric oxide release agents[5].
-
Bioreductive Activation: In hypoxic tumor microenvironments, the ortho-nitro group across these scaffolds undergoes enzymatic reduction by nitroreductases to form highly reactive hydroxylamine intermediates, leading to DNA crosslinking and apoptosis[1].
Fig 1: Bioreductive activation pathway of 2-nitroaniline derivatives in hypoxic environments.
Comparative Performance Data
The following table synthesizes the quantitative biological data and physicochemical advantages of key 2-nitroaniline derivatives to guide scaffold selection in drug design.
| Compound Scaffold | Key Substituent | Primary Application | Biological Potency / Activity | Physicochemical Advantage |
| N-(2-Methoxyethyl)-2-nitroaniline | 2-Methoxyethyl | Target-Directed Building Block | Versatile Intermediate[3] | Enhanced aqueous solubility & H-bonding |
| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | 4-Methylpiperazin-1-yl | SIRT6 Inhibitor (Diabetes) | IC50 = 4.93 μM[4] | High target affinity via piperazine ring |
| N-(2-Phenylethyl)nitroaniline | 2-Phenylethyl | Sustained NO Release Agent | Rate-tunable NO donation[5] | Modulates molecular conformation |
| Unsubstituted 2-Nitroaniline | None | TAML Catalysts / Antimicrobial | Broad MIC range[2] | Low molecular weight, poor solubility |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps.
Protocol A: Synthesis of N-(2-Methoxyethyl)-2-nitroaniline via SNAr
Causality: Nucleophilic aromatic substitution (SNAr) is the optimal synthetic route. We utilize 1-fluoro-2-nitrobenzene because the high electronegativity of fluorine stabilizes the Meisenheimer complex transition state, making it a vastly superior leaving group compared to chlorine under mild conditions[5].
-
Reaction Setup: Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 2-methoxyethylamine (1.2 eq) in anhydrous N,N-dimethylacetamide (DMAC). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a proton scavenger to prevent amine protonation, ensuring the nucleophile remains active. DMAC is a polar aprotic solvent that accelerates SNAr reactions.
-
In-Process Control (Self-Validation): Stir at room temperature for 2 hours. Validate reaction progress by Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot confirms the reaction is proceeding.
-
Quenching & Extraction: Pour the mixture into ice-cold saturated NaCl solution to precipitate the crude product. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Product Verification (Self-Validation): Confirm the structure via LC-MS (monitoring for the [M+H]+ peak at m/z 197.2) and ¹H NMR. A successful reaction is validated by the upfield shift of the aromatic protons adjacent to the newly formed secondary amine.
Protocol B: Hypoxia-Selective Cytotoxicity Screening
Causality: To validate the bioreductive potential of the synthesized nitroaniline derivatives, compounds must be screened under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions[1].
-
Cell Seeding: Seed HCT116 human colon carcinoma cells in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C.
-
Treatment & Internal Control (Self-Validation): Treat cells with serial dilutions of the test compound (0.1 nM to 100 μM). In parallel wells, apply Tirapazamine (a known hypoxia-activated prodrug) as a positive control. Causality: The positive control self-validates the assay window; if Tirapazamine does not show a >50-fold shift in IC50 between normoxia and hypoxia, the hypoxic chamber conditions are compromised.
-
Incubation: Incubate half the plates in a standard incubator (normoxia) and the other half in a hypoxic chamber (0.1% O₂, 5% CO₂, 94.9% N₂) for 72 hours.
-
Viability Readout: Add MTT reagent, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia).
Fig 2: Self-validating workflow for the synthesis and screening of aniline derivatives.
Conclusion
While unsubstituted 2-nitroaniline provides a foundational scaffold, the strategic functionalization seen in N-(2-Methoxyethyl)-2-nitroaniline offers superior physicochemical properties crucial for modern drug discovery. By balancing aqueous solubility with the inherent reactivity of the ortho-nitro group, researchers can efficiently generate high-quality leads for applications ranging from targeted SIRT6 inhibition to hypoxia-activated prodrugs.
References
- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery, BenchChem,
- Discovery of 5-(4-Methylpiperazin-1-yl)
- Buy 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline | 813448-99-6, Smolecule,
- A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents, PMC,
- 2-nitroaniline – Knowledge and References, Taylor & Francis,
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A Comparative Genotoxicity Assessment: N-(2-Methoxyethyl)-2-nitroaniline in the Context of Structurally Related Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's genotoxic potential is paramount. This guide provides an in-depth comparative analysis of the genotoxicity of N-(2-Methoxyethyl)-2-nitroaniline and its structural analogs. Due to the limited publicly available data on N-(2-Methoxyethyl)-2-nitroaniline, this guide leverages data from its parent compound, 2-nitroaniline, and other closely related isomers to provide a predictive and cautionary framework for researchers.
The core of this analysis rests on established and regulatory-accepted genotoxicity assays, primarily the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. We will delve into the mechanistic underpinnings of aniline-induced genotoxicity, the critical role of metabolic activation, and the structure-activity relationships that govern their mutagenic potential.
The Decisive Role of Structure: A Comparative Overview
The genotoxic profile of aniline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. The nitro group (NO2), in particular, plays a pivotal role in determining the mutagenic and carcinogenic properties of these compounds. A critical observation is the differential activity between ortho, meta, and para isomers of nitroaniline.
| Compound | Structure | Ames Test Result | In Vitro Micronucleus Assay |
| N-(2-Methoxyethyl)-2-nitroaniline | ![]() | Data not publicly available; inferred to be likely negative based on 2-nitroaniline. | Data not publicly available. |
| 2-Nitroaniline | Negative in various bacterial strains (e.g., S. typhimurium TA98, TA100) with and without metabolic activation.[1][2] | Negative in in vivo micronucleus tests.[2] | |
| 4-Nitroaniline | Positive in S. typhimurium TA98 and TA100, particularly with metabolic activation (S9 mix).[1][3] | Positive results have been reported in some studies.[4] | |
| 2-Methoxy-4-nitroaniline (MNA) | Positive in S. typhimurium strains TA100 and TA98, both with and without metabolic activation.[3][5] | Data not publicly available. |
Key Insight: The position of the nitro group is a critical determinant of mutagenicity. Ortho-substituted nitroanilines, like 2-nitroaniline, are often non-mutagenic in the Ames test, whereas meta- and para-substituted isomers, such as 4-nitroaniline, frequently exhibit mutagenic properties.[1] This suggests that the steric hindrance or electronic effects of the ortho-nitro group may prevent the metabolic activation steps necessary for genotoxicity.
For N-(2-Methoxyethyl)-2-nitroaniline, the presence of the nitro group in the ortho position relative to the amino group suggests a genotoxic profile more aligned with 2-nitroaniline (i.e., likely non-mutagenic). However, the N-alkoxyethyl substituent could potentially alter its metabolic fate, warranting direct experimental verification. The ethoxyethyl group might introduce alternative metabolic pathways or affect the compound's absorption and distribution.[6]
Understanding the Mechanisms: Metabolic Activation of Nitroanilines
The genotoxicity of many aromatic amines, including nitroanilines, is not an intrinsic property of the parent molecule but rather a consequence of its metabolic transformation into reactive electrophilic species that can form adducts with DNA.
A primary pathway for the activation of nitroaromatic compounds is the reduction of the nitro group.[7][8] This process, often carried out by bacterial nitroreductases (in the Ames test) or mammalian enzymes, can lead to the formation of nitroso and N-hydroxylamino derivatives. The N-hydroxyamino metabolite is considered a key ultimate mutagen, capable of reacting with DNA.[7]
Caption: A simplified workflow for the Ames test.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
The in vitro micronucleus test is designed to detect genotoxic damage at the chromosome level. [9][10]It identifies substances that cause the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. [11]This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. [10] Step-by-Step Protocol:
-
Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are cultured to a logarithmic growth phase. [12]2. Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (typically 3-6 hours). [13]3. Recovery and Cytokinesis Block: After exposure, the cells are washed and cultured in fresh medium. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. [9]This facilitates the identification of cells that have undergone mitosis during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a sufficient number of cells (typically at least 2000 binucleated cells per concentration).
-
Interpretation: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.
Caption: A streamlined workflow for the in vitro micronucleus assay.
Conclusion and Future Directions
While direct genotoxicity data for N-(2-Methoxyethyl)-2-nitroaniline remains elusive, a comparative analysis based on its structural similarity to 2-nitroaniline suggests a low probability of mutagenicity in the Ames test. However, this is an inference and not a substitute for empirical data. The N-alkoxyethyl substituent could potentially alter its toxicological profile. [6]Therefore, it is imperative for researchers and drug development professionals to conduct direct genotoxicity testing on N-(2-Methoxyethyl)-2-nitroaniline to establish a definitive safety profile.
This guide underscores the critical importance of a structure-activity relationship-based approach in the preliminary assessment of new chemical entities. The established protocols for the Ames and in vitro micronucleus tests provide a robust framework for evaluating the genotoxic potential of aniline derivatives and other compounds, ensuring the development of safer pharmaceuticals and chemicals.
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- OECD 487: In Vitro Mammalian Cell Micronucleus Test - Policy Commons.
- OECD 487: Cell micronucleus test (in vitro mammalian).
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Assmann, N., Emmrich, M., Kampf, G., & Kaiser, M. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 395(2-3), 139-144. Available at: [Link]
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB.
- OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.
- In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix.
- Reverse mutation test on bacteria according to OECD 471 - Analytice.
- Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories.
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Test No. 471: Bacterial Reverse Mutation Test | OECD. Available at: [Link]
- OECD 471: Bacterial reverse mutation test (Ames).
- Test No. 471: Bacterial Reverse Mutation Test | OECD.
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Josephy, P. D., Williams, C. V., & Evans, D. H. (2018). Structure-activity investigation of the potentiating effect of cyano substitution on nitroaniline mutagenicity in the ames test. Environmental and molecular mutagenesis, 59(2), 114-122. Available at: [Link]
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2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. Available at: [Link]
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Frawley, R. P., Smith-Roe, S. L., Heinz, W. M., Peddada, S. D., Waidyanatha, S., & Rider, C. V. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Available at: [Link]
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Vance, W. A., & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental mutagenesis, 6(6), 797-811. Available at: [Link]
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Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical reviews in toxicology, 35(8-9), 783-835. Available at: [Link]
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Thresher, A., Le-Vien, E., Gutsell, S., Enoch, S. J., & Madden, J. C. (2015). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology, 71(2), 243-251. Available at: [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. Available at: [Link]
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Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PloS one, 8(10), e77617. Available at: [Link]
- The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group.
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Ariyoshi, N., Miura, T., & Tobe, T. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Journal of health science, 55(5), 756-764. Available at: [Link]
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Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug metabolism reviews, 18(1), 23-53. Available at: [Link]
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Frawley, R. P., Smith-Roe, S. L., Heinz, W. M., Peddada, S. D., Waidyanatha, S., & Rider, C. V. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Available at: [Link]
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Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PloS one, 8(4), e62178. Available at: [Link]
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Appel, K. E., Scheper, T., & Ruf, H. H. (1984). Metabolic denitrosation of N-nitroso-N-methylaniline: detection of amine-metabolites. Cancer letters, 23(3), 293-301. Available at: [Link]
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Thomas, D. N., Wills, J. W., Tracey, H., Baldwin, S. J., Burman, M., Williams, A. N., ... & Lynch, A. M. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(3), 225-237. Available at: [Link]
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4-Nitroaniline - Wikipedia. Available at: [Link]
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Josephy, P. D. (2021). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 788, 108394. Available at: [Link]
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Thomas, D. N., Wills, J. W., Tracey, H., Baldwin, S. J., Burman, M., Williams, A. N., ... & Lynch, A. M. (2022). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 37(4), 235-247. Available at: [Link]
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Thomas, D. N., Wills, J. W., Tracey, H., Baldwin, S. J., Burman, M., Williams, A. N., ... & Lynch, A. M. (2022). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 37(4), 235-247. Available at: [Link]
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Quantitative Structure Activity Relationship Analysis to the Mutagenicity of Nitroaromatics Compounds. (2023, December 12). StudyCorgi. Available at: [Link]
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National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 418, 1-246. Available at: [Link]
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Roy, K., & Ghosh, G. (2012). Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors and stat. SAR and QSAR in Environmental Research, 23(3-4), 229-246. Available at: [Link]
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Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. Available at: [Link]
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U.S. Environmental Protection Agency. (2008). Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4). U.S. Environmental Protection Agency. Available at: [Link]
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Micronucleus Assay with P-nitroaniline (final Report) with Attachments and Cover Letter from Socma dated 091989. (1989). U.S. Environmental Protection Agency, Office of Toxic Substances. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling N-(2-Methoxyethyl)-2-nitroaniline
Advanced Operational Safety and PPE Guide for Handling N-(2-Methoxyethyl)-2-nitroaniline
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). N-(2-Methoxyethyl)-2-nitroaniline (CAS: 56436-24-9) is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals[1]. However, as a nitroaniline derivative, it presents severe occupational hazards, primarily due to its ability to rapidly penetrate intact skin and respiratory mucosa[2].
This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating operational framework for the safe handling, containment, and disposal of this compound. By understanding the causality behind these safety protocols, you can build a resilient safety culture in your laboratory.
Section 1: Physicochemical Profile and Toxicity Mechanisms
Understanding the physical nature and toxicokinetics of N-(2-Methoxyethyl)-2-nitroaniline is the foundation of effective PPE selection. The compound is a lipophilic molecule that acts as a potent systemic toxin.
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Value / Description | Operational Implication |
| CAS Number | 56436-24-9[1] | Unique identifier for SDS and hazard tracking. |
| Molecular Formula | C9H12N2O3[3] | Contains nitro and amine groups, indicating high reactivity. |
| Physical State | Orange oil[3] | High risk of surface contamination and dermal transfer. |
| Primary Toxicity | Methemoglobinemia, Hepatotoxicity[2][4] | Mandates strict prevention of dermal and inhalation exposure. |
| Environmental Hazard | Harmful to aquatic life[5] | Requires zero-discharge disposal protocols. |
Causality of Toxicity : Exposure to nitroaniline derivatives initiates two primary pathogenic pathways. First, systemic absorption leads to hepatic CYP450-mediated N-hydroxylation. These metabolites oxidize the Fe2+ in erythrocyte hemoglobin to Fe3+, forming methemoglobin, which cannot bind oxygen, leading to cellular hypoxia and cyanosis ()[2]. Second, recent toxicological modeling of related nitroanilines demonstrates binding to the PPARγ receptor, triggering significant hepatotoxicity and inflammatory responses ()[4].
Mechanistic pathway of N-(2-Methoxyethyl)-2-nitroaniline toxicity leading to hypoxia.
Section 2: Mandatory Personal Protective Equipment (PPE) Matrix
Because N-(2-Methoxyethyl)-2-nitroaniline is readily absorbed through the skin and respiratory tract[6], the PPE strategy must create an impermeable, multi-layered barrier.
-
Respiratory Protection :
-
Requirement : Handle exclusively inside a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved N95/P100 particulate respirator or a full-face supplied-air respirator is required[3].
-
Causality : Vapors or aerosolized droplets bypass the upper respiratory tract. Inhalation provides a direct route to the bloodstream, accelerating the onset of methemoglobinemia[2].
-
-
Hand Protection :
-
Requirement : Double-gloving with heavy-duty nitrile or butyl rubber gloves (minimum 0.11 mm thickness for inner, heavier for outer)[7].
-
Causality : The methoxyethyl substitution increases lipophilicity, enhancing dermal penetration. Double-gloving ensures that if the outer glove is compromised by a micro-tear or chemical permeation, the inner glove maintains the barrier during immediate doffing.
-
-
Eye and Face Protection :
-
Body Protection :
-
Requirement : Chemically resistant, impermeable lab apron worn over a fully buttoned, flame-retardant lab coat. Closed-toe, non-porous footwear[6].
-
Section 3: Step-by-Step Operational Workflows
To ensure a self-validating safety system, every handling step must isolate the chemical from the operator and the ambient environment.
Protocol A: Routine Handling and Transfer
-
Preparation : Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.
-
PPE Donning : Inspect gloves for pinholes using the inflation method. Don inner gloves, lab coat, apron, outer gloves, goggles, and face shield.
-
Containment Setup : Place a disposable, chemical-absorbent mat (spill pad) on the fume hood work surface.
-
Transfer : Because N-(2-Methoxyethyl)-2-nitroaniline presents as an oil[3], use positive displacement pipettes or dedicated glass syringes to prevent aerosolization and ensure precise volumetric transfer.
-
Sealing : Immediately recap the primary container. Wipe the exterior of the container with a compatible solvent (e.g., ethanol or isopropanol) on a disposable wipe before removing it from the hood.
Protocol B: Safe Doffing Procedure Improper doffing is a primary cause of secondary exposure.
-
Outer Gloves : Wash outer gloves with soap and water or wipe with a solvent while still in the hood. Remove using the "glove-in-glove" technique and discard in hazardous waste[7].
-
Face/Body : Remove the face shield and goggles by handling only the straps. Unbutton the lab coat and remove it by peeling it off the shoulders, turning it inside out.
-
Inner Gloves : Remove inner gloves using the "beak" method, ensuring bare skin only touches the inside of the glove. Wash hands and forearms immediately with copious amounts of soap and water[7].
Section 4: Accidental Exposure and Spill Response
In the event of a spill, immediate containment is critical to prevent environmental release and widespread inhalation hazards.
Step-by-step emergency workflow for accidental nitroaniline spills.
Spill Remediation Protocol :
-
Evacuation & Assessment : Immediately alert personnel and evacuate the immediate area. Verify the spill volume[3].
-
Ventilation : Ensure the fume hood or room exhaust is operating at maximum capacity. Do not attempt cleanup without a respirator[5].
-
Containment : Surround the spill with inert absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Do not use combustible materials like sawdust[6].
-
Collection : Mechanically collect the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container[5].
-
Decontamination : Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water as hazardous waste.
Section 5: Waste Disposal and Environmental Compliance
N-(2-Methoxyethyl)-2-nitroaniline is classified as harmful to aquatic life with long-lasting effects[5].
-
Segregation : Never mix nitroaniline waste with strong oxidizing agents (e.g., perchlorates, nitrates), as this can trigger spontaneous combustion or explosive degradation ()[6].
-
Labeling : Clearly label all waste containers with "Toxic: Contains N-(2-Methoxyethyl)-2-nitroaniline" and the GHS Skull and Crossbones / Health Hazard pictograms[8].
-
Disposal : Route all solid waste, contaminated PPE, and liquid effluents to a licensed hazardous waste disposal facility for high-temperature incineration. Never discharge into municipal drains[5].
References
-
Kishida Chemical Co., Ltd. (2024). Safety Data Sheet: N-(2-Methoxyethyl)-2-nitroaniline. Retrieved from [Link]
-
PubMed / Toxicology Letters. (2024). Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation. Retrieved from[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from[Link]
Sources
- 1. N-(2-Methoxyethyl)-2-nitroaniline [synhet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. bg.cpachem.com [bg.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

